Product packaging for 1-(3-Chlorophenyl)pyrazole(Cat. No.:CAS No. 57211-65-1)

1-(3-Chlorophenyl)pyrazole

Cat. No.: B3042329
CAS No.: 57211-65-1
M. Wt: 178.62 g/mol
InChI Key: UKTWBTORFIIARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3-Chlorophenyl)pyrazole (CAS 57211-65-1) is a nitrogen-containing heterocyclic compound of significant interest in medicinal and agricultural chemistry research. With a molecular formula of C9H7ClN2 and a molecular weight of 178.62 g/mol, it is supplied as a yellow to pale yellow liquid . The pyrazole ring system is a privileged scaffold in rational drug design, known for its diverse biological activities and presence in various therapeutic agents . This compound serves as a versatile chemical intermediate or precursor for the synthesis of more complex molecules. Researchers can functionalize the core structure to explore structure-activity relationships (SAR), particularly in the development of novel anti-inflammatory and anticancer agents . The chlorophenyl substitution pattern on the pyrazole ring is a common feature in compounds designed for molecular interaction with various biological targets, contributing to hydrophobic binding and potential efficacy . As a foundational building block, it is strictly for use in laboratory research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2 B3042329 1-(3-Chlorophenyl)pyrazole CAS No. 57211-65-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTWBTORFIIARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(3-Chlorophenyl)pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 1-(3-chlorophenyl)pyrazole. In the absence of readily available experimental spectra in public databases, this guide leverages established principles of NMR spectroscopy, including substituent effects and data from analogous structures, to present a comprehensive and predictive analysis. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development who are working with or may encounter this molecular scaffold.

Introduction: The Significance of this compound and NMR Characterization

This compound belongs to the broad class of N-arylpyrazoles, which are prevalent structural motifs in a wide array of biologically active compounds. The pyrazole core is a key pharmacophore, and its substitution pattern, including the nature and position of substituents on the N-phenyl ring, can significantly modulate its pharmacological properties. The 3-chloro substitution, in particular, introduces specific electronic and steric features that can influence molecular interactions and metabolic stability.

Accurate structural elucidation is the cornerstone of chemical research and development. NMR spectroscopy stands as the most powerful and definitive tool for the unambiguous determination of molecular structure in solution. This guide provides a detailed interpretation of the expected ¹H and ¹³C NMR spectra of this compound, offering a predictive framework for its identification and characterization.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on the well-established spectrum of 1-phenylpyrazole, with chemical shift adjustments informed by the known effects of a chlorine substituent in the meta position of a benzene ring.

Analysis of the Pyrazole Ring Protons:

The three protons on the pyrazole ring will exhibit distinct chemical shifts and coupling patterns. The proton at the C5 position (H-5) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom of the phenyl-substituted ring. The proton at C3 (H-3) will be the next most downfield, followed by the proton at C4 (H-4), which is expected to be the most upfield of the pyrazole protons.

Analysis of the 3-Chlorophenyl Ring Protons:

The four protons on the 3-chlorophenyl ring will present a complex splitting pattern. The chlorine atom exerts an electron-withdrawing inductive effect and a weak deactivating resonance effect. This leads to a general downfield shift of the aromatic protons compared to benzene (δ 7.34 ppm). The proton at the C2' position, being ortho to the pyrazole ring, is expected to be the most deshielded due to the anisotropic effect of the pyrazole ring current.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-5~7.9 - 8.1Doublet of doublets (dd)J ≈ 2.5, 0.7 Hz
H-3~7.7 - 7.9Doublet (d)J ≈ 1.8 Hz
H-4~6.4 - 6.6Doublet of doublets (dd)J ≈ 2.5, 1.8 Hz
H-2'~7.8 - 8.0Triplet (t) or multiplet (m)J ≈ 2.0 Hz
H-6'~7.6 - 7.8Multiplet (m)
H-4'~7.4 - 7.6Multiplet (m)
H-5'~7.3 - 7.5Multiplet (m)

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted by considering the chemical shifts of 1-phenylpyrazole and applying the known substituent chemical shift (SCS) effects of a chlorine atom on a benzene ring.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3~141 - 143
C-5~129 - 131
C-4~107 - 109
C-1'~140 - 142
C-3'~134 - 136
C-5'~130 - 132
C-4'~127 - 129
C-6'~120 - 122
C-2'~118 - 120

Expert Commentary on Spectral Interpretation and Causality

The predicted chemical shifts are rooted in fundamental principles of NMR spectroscopy. The electron-withdrawing nature of the pyrazole ring, coupled with its aromatic ring current, leads to a general deshielding of the attached phenyl protons, particularly the ortho protons (H-2' and H-6').

The chlorine atom at the C3' position primarily exerts an inductive electron-withdrawing effect, which deshields the attached carbon (C-3') and, to a lesser extent, the other carbons in the ring. The effect on the proton chemical shifts is more complex, involving a combination of inductive effects and subtle changes in the electronic distribution within the ring.

The relative positions of the pyrazole protons (H-5 > H-3 > H-4) are a hallmark of N-substituted pyrazoles and provide a reliable starting point for spectral assignment.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for such compounds and its single residual solvent peak at δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (400 MHz or higher is recommended for better spectral dispersion).

    • Tune and match the probe for both ¹H and ¹³C nuclei.

    • Shim the magnetic field to achieve optimal resolution and lineshape. A line width of <0.5 Hz for the solvent peak is desirable.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Data Processing:

    • Apply a gentle exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase the spectrum carefully.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the ¹H NMR signals.

Visualization of Structural Connectivity for NMR Assignment

The following diagram, generated using DOT language, illustrates the through-bond connectivity of the protons and carbons in this compound, which is the basis for spectral assignment through techniques like COSY (for ¹H-¹H correlations) and HSQC/HMBC (for ¹H-¹³C correlations).

Caption: Connectivity diagram of this compound.

Foreword: From the Desk of a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Novel Pyrazole Compounds

In the landscape of modern drug discovery and materials science, the pyrazole scaffold stands as a cornerstone of innovation. Its versatile structure is central to a multitude of pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, this versatility presents a significant analytical challenge. The synthesis of novel pyrazole derivatives often yields a complex mixture of regioisomers and related impurities, each with potentially different efficacy and safety profiles.[1] Consequently, the ability to unambiguously identify and characterize these compounds is not merely a procedural step but a critical determinant of a research program's success.

This guide is born from years of field experience, troubleshooting complex analytical hurdles, and partnering with leading researchers. It is designed not as a rigid set of instructions, but as a strategic manual. We will move beyond simply listing protocols to explore the fundamental causality behind our experimental choices. Why select Gas Chromatography-Mass Spectrometry (GC-MS) over Liquid Chromatography-Mass Spectrometry (LC-MS)? How does the substitution pattern on the pyrazole ring dictate its fragmentation behavior? How can we leverage High-Resolution Mass Spectrometry (HRMS) and tandem MS (MS/MS) to confidently elucidate the structure of a completely novel entity?

Our approach is built on a foundation of self-validating methodologies, ensuring that every piece of data you generate is robust, reproducible, and, above all, trustworthy. By grounding our discussion in authoritative literature and practical insights, this guide will empower you to navigate the complexities of pyrazole analysis with confidence and scientific rigor.

Chapter 1: The Analytical Crossroads: Choosing the Right Mass Spectrometry Platform

The first and most critical decision in analyzing a novel pyrazole is the selection of the appropriate analytical platform. This choice is fundamentally dictated by the compound's physicochemical properties—primarily its volatility and thermal stability—and the specific analytical question you aim to answer. The two primary pathways are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of the Pattern

GC-MS is the technique of choice for volatile and semi-volatile pyrazole compounds that are stable at elevated temperatures.[1][3] Its primary strength lies in the use of Electron Ionization (EI), a "hard" ionization technique that imparts significant energy into the molecule.[4] This energy input results in extensive and highly reproducible fragmentation, creating a unique mass spectral "fingerprint."

Causality Behind the Choice:

  • Library Matching: This fragmentation fingerprint is invaluable for identifying known pyrazoles by comparing the acquired spectrum against established libraries like the NIST database.

  • Structural Isomer Differentiation: While regioisomers have identical molecular weights, their EI fragmentation patterns can exhibit subtle yet significant differences in the relative abundances of fragment ions, aiding in their distinction.[1]

However, the requirement for volatility can be a limitation. Many complex pyrazoles developed in modern pharmaceutical programs are not amenable to GC analysis without chemical modification.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatility Standard

LC-MS is the dominant platform in pharmaceutical analysis due to its broad applicability to non-volatile, polar, and thermally labile compounds.[5][6] It utilizes "soft" ionization techniques, primarily Electrospray Ionization (ESI), which gently transfers the analyte from the liquid phase into the gas phase as an intact ion.[4]

Causality Behind the Choice:

  • Molecular Weight Confirmation: The primary goal with a novel compound is to confirm its molecular weight. ESI excels at producing the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, providing clear evidence of the parent mass.[7]

  • Broad Applicability: From polar starting materials to complex, high molecular weight final products, LC-MS can handle the vast majority of compounds synthesized in a drug discovery pipeline.[5][8]

  • Sensitivity and Throughput: Modern LC-MS systems offer exceptional sensitivity and the speed required for high-throughput screening and metabolism studies.[3]

The following table summarizes the key decision-making criteria for platform selection.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Suitability Volatile, thermally stable compounds.Wide range: polar, non-volatile, thermally labile.
Primary Ionization Electron Ionization (EI) - Hard Ionization.Electrospray Ionization (ESI) - Soft Ionization.
Key Information Fragmentation pattern for library matching & structural detail.Intact molecular weight confirmation.
Strengths Excellent for isomer separation with optimized chromatography; reproducible fragmentation.[1]High versatility; direct analysis of complex mixtures; ideal for drug discovery workflows.[5]
Limitations Limited to volatile compounds; may require derivatization.[9]Less structural information from a single MS scan; matrix effects can be more pronounced.
The Analytical Workflow: A Strategic Overview

A robust analysis follows a logical progression from initial assessment to final structural confirmation. This workflow ensures that each step builds upon the last, leading to a comprehensive and reliable characterization of the novel pyrazole.

G cluster_prep Phase 1: Preparation & Screening cluster_data Phase 2: Data Analysis & Hypothesis cluster_confirm Phase 3: Structural Elucidation cluster_final Phase 4: Confirmation Sample Novel Pyrazole Sample Prep Sample Preparation (Dissolution, Dilution) Sample->Prep LCMS_Screen LC-MS Screen (ESI-TOF or Q-TOF) Prep->LCMS_Screen MW_Confirm Molecular Weight Confirmation LCMS_Screen->MW_Confirm HRMS High-Resolution Mass (Elemental Composition) MSMS Tandem MS (MS/MS) (Fragmentation Analysis) HRMS->MSMS GCMS GC-MS Analysis (If Volatile) HRMS->GCMS Optional MW_Confirm->HRMS Structure Structure Hypothesis MSMS->Structure GCMS->Structure Final Final Structure Confirmation (Compare with NMR, etc.) Structure->Final

Caption: General workflow for novel pyrazole analysis.

Chapter 2: Mastering GC-MS for Pyrazole Characterization

When applicable, GC-MS provides unparalleled insight into the structure of pyrazoles through detailed fragmentation analysis. Success hinges on meticulous sample preparation and a deep understanding of EI-induced fragmentation pathways.

Sample Preparation: The Gateway to Good Data

The goal of sample preparation for GC-MS is to introduce a clean, concentrated, and volatile sample into the instrument. For many pyrazoles, this is a simple dissolution in a volatile organic solvent like dichloromethane or ethyl acetate.[1]

Protocol 1: Standard Sample Preparation for GC-MS

  • Dissolution: Accurately weigh ~1 mg of the pyrazole sample into a 2 mL autosampler vial.

  • Solvent Addition: Add 1 mL of dichloromethane. Vortex for 30 seconds to ensure complete dissolution.

  • Internal Standard (Optional but Recommended): For quantitative analysis, add a known concentration of an internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time).

  • Analysis: The sample is now ready for injection.

When to Derivatize: If a pyrazole contains polar functional groups (-OH, -NH, -COOH), it may exhibit poor peak shape or be non-volatile. Chemical derivatization is employed to mask these polar sites, increasing volatility.[10] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[11] This reaction replaces active hydrogens with a non-polar trimethylsilyl (TMS) group.

Deciphering the Cracking Code: Pyrazole Fragmentation Patterns

Under 70 eV EI conditions, the pyrazole molecular ion (M⁺˙) is formed, which then undergoes characteristic fragmentation. Understanding these pathways is key to structural elucidation.[2][12]

The Core Fragmentation Pathways: The pyrazole ring itself is relatively stable, but it predictably fragments through two main processes:

  • Loss of Dinitrogen (N₂): The M⁺˙ can rearrange and expel a molecule of N₂, leading to a cyclopropenyl cation fragment.[2]

  • Loss of Hydrogen Cyanide (HCN): Cleavage of the N-N and C-C bonds can lead to the elimination of HCN, a very stable neutral loss.[1][2]

The presence and position of substituents dramatically influence which fragmentation pathways dominate. The stability of the resulting fragment ions and neutral radicals governs the observed spectrum.[2][13]

G M [Pyrazole]⁺˙ (Molecular Ion) F1 [M - N₂]⁺˙ M->F1 - N₂ F2 [M - HCN]⁺˙ M->F2 - HCN F3 [M - R•]⁺ M->F3 - R• (e.g., -CH₃) Further\nFragments_A Further Fragments_A F1->Further\nFragments_A Further\nFragments_B Further Fragments_B F2->Further\nFragments_B Further\nFragments_C Further Fragments_C F3->Further\nFragments_C

Caption: Key EI fragmentation pathways for a substituted pyrazole.

For example, in a methyl-substituted pyrazole, the initial loss of a methyl radical (•CH₃) to form a stable pyrazolium cation can be a dominant fragmentation route.[2] Conversely, a nitro-substituted pyrazole will show characteristic losses of •NO and •NO₂.[2]

A Self-Validating GC-MS Protocol

This protocol is designed for the robust separation and identification of pyrazole isomers.

ParameterSettingRationale & Justification
GC Column DB-5ms (30m x 0.25mm, 0.25µm)A 5% phenyl-methylpolysiloxane stationary phase provides excellent general-purpose separation for a wide range of semi-polar compounds like pyrazoles.[1]
Injector Temp. 250 °CEnsures rapid volatilization of the sample without causing thermal degradation of moderately stable compounds.
Injection Mode Split (20:1)Prevents column overloading and ensures sharp chromatographic peaks. Ratio can be adjusted based on sample concentration.[1]
Carrier Gas Helium, 1.2 mL/min (constant flow)Inert carrier gas providing optimal chromatographic efficiency. Constant flow ensures reproducible retention times.[1]
Oven Program 80°C (2 min), then 10°C/min to 280°C (5 min)The initial hold allows for solvent focusing. The temperature ramp effectively separates compounds based on boiling point and polarity. The final hold ensures all components elute.
MS Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal degradation within the source.
MS Quad Temp. 150 °CStandard temperature for the quadrupole to ensure consistent performance.
Ionization Energy 70 eVThe industry standard for EI, ensuring fragmentation patterns are comparable to spectral libraries.
Mass Range 40-500 m/zCovers the expected mass range for the molecular ion and key fragments of most common pyrazole derivatives.

Chapter 3: The LC-MS/MS Approach for Novel Pyrazole Discovery

For the majority of modern pyrazole-based drug candidates, LC-MS is the indispensable tool for analysis. Its power is fully realized when coupled with tandem mass spectrometry (MS/MS) for detailed structural investigation.

The Importance of Soft Ionization and Adducts

Electrospray Ionization (ESI) is the workhorse of pharmaceutical LC-MS.[3] It typically forms protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. The choice of polarity is critical and depends on the pyrazole's structure; compounds with basic nitrogen atoms (most pyrazoles) are readily analyzed in positive mode.

A frequent and crucial part of interpreting ESI mass spectra is the recognition of adduct ions. These are formed when the analyte ion associates with solvent or salt molecules.[4] Recognizing these adducts is essential to avoid misidentifying the molecular ion.

Table of Common Adducts in Positive Ion ESI

Adduct IonMass Difference from MSource
[M+H]⁺ +1.0078 Protonation (Most Common)
[M+NH₄]⁺+18.0334Ammonium salts in mobile phase (e.g., ammonium formate)[14]
[M+Na]⁺+22.9898Sodium contamination from glassware or solvents[14][15]
[M+K]⁺+38.9637Potassium contamination[14]
[M+CH₃OH+H]⁺+33.0334Methanol from mobile phase
[M+ACN+H]⁺+42.0338Acetonitrile (ACN) from mobile phase
Tandem Mass Spectrometry (MS/MS): Unlocking the Structure

Tandem MS is a multi-stage process used to systematically fragment an ion of interest to reveal its structure.[16]

The MS/MS Process:

  • MS1 (Precursor Selection): In the first stage, the mass spectrometer (e.g., a quadrupole) is set to isolate a specific ion of interest, typically the [M+H]⁺ of the novel pyrazole. All other ions are discarded.

  • Collision-Induced Dissociation (CID): The isolated precursor ions are passed into a collision cell filled with an inert gas (like argon or nitrogen). The ions collide with the gas molecules, causing them to gain internal energy and fragment.

  • MS2 (Product Ion Analysis): In the second stage, the resulting fragment ions (product ions) are scanned and detected, generating a product ion spectrum.

This product ion spectrum is a fragmentation fingerprint of the selected precursor ion. For novel pyrazoles, this data is invaluable for proposing and confirming the compound's structure, identifying the location of substituents, and differentiating between isomers.[17]

A Self-Validating LC-MS/MS Protocol

This protocol is designed for the characterization and structural elucidation of novel pyrazole drug candidates.

ParameterSettingRationale & Justification
LC Column C18 Column (e.g., 50 x 2.1 mm, 1.8 µm)C18 (octadecylsilane) is a highly versatile reversed-phase chemistry that provides excellent retention and separation for a wide range of drug-like molecules.[3]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton source, promoting efficient ionization in positive mode ESI and improving chromatographic peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity and good UV transparency, providing strong elution for reversed-phase chromatography.
Gradient 5% to 95% B over 8 minutesA standard gradient that will elute a wide range of compounds. It can be tailored (e.g., made shallower) to improve the resolution of closely eluting isomers.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time with chromatographic efficiency.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is the standard for drug-like molecules. Positive mode is ideal for pyrazoles due to the basicity of the ring nitrogens.[3]
MS1 Scan Range 100-1000 m/zA broad range to ensure detection of the precursor ion.
MS/MS Method Data-Dependent Acquisition (DDA)The instrument automatically selects the top 3-5 most intense ions from the MS1 scan for fragmentation, enabling untargeted discovery.
Collision Energy Stepped (e.g., 15, 30, 45 eV)Using a range of collision energies ensures that both low-energy (stable) and high-energy (less stable) fragments are produced, providing a richer dataset for interpretation.

References

Investigating the Mechanism of Action of 1-(3-Chlorophenyl)pyrazole: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating the mechanism of action of the novel small molecule, 1-(3-Chlorophenyl)pyrazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a rigid, templated approach. Instead, it offers a dynamic, logic-driven workflow that adapts to emerging data, ensuring a robust and scientifically sound investigation. Our focus is on the causality behind experimental choices, fostering a self-validating system of inquiry from initial hypothesis generation to detailed mechanistic confirmation.

Introduction: The Pyrazole Scaffold and the Uncharacterized Potential of this compound

The pyrazole nucleus is a well-established pharmacophore, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3][4][5][6]. The specific biological activities of pyrazole derivatives are heavily influenced by the nature and position of their substituents[7][8]. The subject of this guide, this compound, represents a synthetically accessible yet largely uncharacterized entity within this important class of compounds. The presence of the 3-chlorophenyl group at the N1 position suggests potential for specific interactions with biological targets, warranting a thorough investigation into its mechanism of action.

This guide will outline a systematic, multi-pronged approach to:

  • Identify the primary cellular and molecular targets of this compound.

  • Elucidate the signaling pathways modulated by the compound.

  • Establish a clear link between its molecular mechanism and its physiological effects.

Foundational Hypothesis Generation: Leveraging Existing Knowledge of Substituted Pyrazoles

Given the nascent stage of research on this compound, our initial hypotheses are informed by the known activities of structurally related compounds. The literature reveals that pyrazole derivatives can exert their effects through various mechanisms:

  • Enzyme Inhibition: Many pyrazole-containing drugs function as enzyme inhibitors. For instance, some derivatives have been shown to inhibit kinases such as AKT2/PKBβ, which are crucial nodes in oncogenic signaling pathways[9][10]. Others have demonstrated inhibitory activity against enzymes like succinate dehydrogenase and 15-Lipoxygenase[11][12].

  • Modulation of Oxidative Stress: Several pyrazole derivatives have been reported to induce the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells[13][14]. Conversely, some exhibit antioxidant properties.

  • Receptor Antagonism: The antagonism of receptors like the transient receptor potential vanilloid subtype 1 (TRPV-1) has been observed with certain N1-substituted pyrazoles[7].

Based on these precedents, we can formulate several initial hypotheses for the mechanism of action of this compound:

  • Hypothesis 1 (Oncology): this compound exhibits anti-proliferative activity in cancer cell lines through the inhibition of a key signaling kinase or by inducing oxidative stress-mediated apoptosis.

  • Hypothesis 2 (Inflammation): The compound possesses anti-inflammatory properties by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases.

  • Hypothesis 3 (Infectious Disease): this compound demonstrates antimicrobial or antifungal activity by targeting essential enzymes in pathogens, such as succinate dehydrogenase[11].

The following experimental workflow is designed to systematically test these hypotheses and refine our understanding of the compound's biological activity.

Experimental Workflow: A Phased Approach to Mechanistic Elucidation

This workflow is structured in a phased manner, with each phase building upon the results of the previous one. This iterative process allows for the efficient allocation of resources and ensures that the investigation remains focused on the most promising avenues.

Phase 1: Initial Phenotypic Screening and Target Identification

The primary objective of this phase is to identify the broad biological effects of this compound and to generate a preliminary list of potential molecular targets.

Experimental Protocol 1: Broad-Spectrum Cell Viability and Proliferation Assays

  • Objective: To assess the cytotoxic and anti-proliferative effects of the compound across a diverse panel of human cell lines.

  • Methodology:

    • Select a panel of cancer cell lines representing different tissue origins (e.g., breast, lung, colon, glioma) and a non-cancerous control cell line (e.g., fibroblasts)[9].

    • Culture cells in appropriate media and seed them into 96-well plates.

    • Treat the cells with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours.

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.

    • Determine the half-maximal inhibitory concentration (IC50) for each cell line at each time point.

  • Data Presentation:

Cell LineTissue OriginIC50 (µM) at 48h
MCF-7Breast CancerExperimental Value
A549Lung CancerExperimental Value
HCT116Colon CancerExperimental Value
GL261GliomaExperimental Value
MRC-5Normal Lung FibroblastExperimental Value
  • Causality and Interpretation: A low IC50 value in cancer cell lines compared to the non-cancerous cell line would suggest a potential therapeutic window and support Hypothesis 1. The profile of sensitive cell lines can provide initial clues about the underlying mechanism.

Experimental Protocol 2: Kinase Panel Screening

  • Objective: To identify potential kinase targets of this compound.

  • Methodology:

    • Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to test the compound against a broad panel of purified human kinases (e.g., >100 kinases) at a fixed concentration (e.g., 10 µM).

    • Measure the percentage of inhibition for each kinase.

    • For any "hits" (e.g., >50% inhibition), perform follow-up dose-response assays to determine the IC50 value for the purified enzyme.

  • Causality and Interpretation: The identification of specific kinase targets with low micromolar or nanomolar IC50 values would provide strong evidence for a direct inhibitory mechanism and would guide subsequent cellular assays. For example, inhibition of AKT2/PKBβ would strongly support a role in modulating a key oncogenic pathway[9][10].

Experimental Workflow Diagram: Phase 1

Phase1_Workflow start This compound phenotypic_screening Phenotypic Screening (Cell Viability Assays) start->phenotypic_screening target_id Target Identification (Kinase Panel Screen) start->target_id data_analysis Data Analysis & Hypothesis Refinement phenotypic_screening->data_analysis target_id->data_analysis end Proceed to Phase 2 data_analysis->end

Caption: Phase 1 workflow for initial screening and target identification.

Phase 2: Cellular Mechanism of Action and Pathway Analysis

Assuming positive results from Phase 1 suggesting an anti-proliferative effect, this phase aims to elucidate the cellular consequences of target engagement.

Experimental Protocol 3: Cell Cycle Analysis

  • Objective: To determine if the compound induces cell cycle arrest.

  • Methodology:

    • Treat a sensitive cancer cell line with this compound at its IC50 concentration for 24 hours.

    • Harvest the cells, fix them in ethanol, and stain the DNA with propidium iodide.

    • Analyze the DNA content of the cells using flow cytometry.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Causality and Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) would indicate interference with cell cycle progression, a common mechanism for anticancer agents[13].

Experimental Protocol 4: Apoptosis Assays

  • Objective: To determine if the compound induces programmed cell death.

  • Methodology:

    • Treat a sensitive cancer cell line with the compound at its IC50 concentration for 24 and 48 hours.

    • Assess apoptosis using multiple methods for robust validation:

      • Annexin V/Propidium Iodide Staining: Detects early and late apoptotic cells by flow cytometry.

      • Caspase-3/7 Activity Assay: Measures the activity of executioner caspases, which are key mediators of apoptosis[13].

      • Western Blot for PARP Cleavage: Detects the cleavage of poly(ADP-ribose) polymerase, a hallmark of apoptosis.

  • Causality and Interpretation: A significant increase in the apoptotic cell population and activation of caspases would confirm that the compound's cytotoxic effect is mediated through the induction of apoptosis.

Experimental Protocol 5: Reactive Oxygen Species (ROS) Detection

  • Objective: To investigate the role of oxidative stress in the compound's mechanism of action.

  • Methodology:

    • Treat a sensitive cell line with the compound for various time points (e.g., 1, 6, 24 hours).

    • Load the cells with a ROS-sensitive fluorescent probe, such as DCFDA.

    • Measure the fluorescence intensity using a plate reader or flow cytometry.

    • To confirm causality, pre-treat cells with an antioxidant like N-acetylcysteine (NAC) before adding the compound and assess if this rescues the cells from apoptosis.

  • Causality and Interpretation: An increase in ROS levels that is correlated with the induction of apoptosis, and the reversal of this effect by an antioxidant, would strongly support a mechanism involving oxidative stress[13][14].

Signaling Pathway Diagram: Hypothetical Apoptosis Induction

Apoptosis_Pathway compound This compound target Molecular Target (e.g., Kinase or Mitochondrial Complex) compound->target ros Increased ROS Production target->ros caspase_activation Caspase Cascade Activation (Caspase-3/7) ros->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

Phase 3: Target Validation and In-depth Mechanistic Studies

This final phase focuses on confirming the direct interaction between this compound and its putative target(s) and further dissecting the downstream signaling events.

Experimental Protocol 6: Western Blotting for Pathway Modulation

  • Objective: To confirm the modulation of the signaling pathway downstream of the identified target.

  • Methodology:

    • If a kinase target was identified (e.g., AKT2), treat sensitive cells with the compound at various concentrations and time points.

    • Prepare cell lysates and perform Western blotting to detect the phosphorylation status of the kinase and its key downstream substrates (e.g., phospho-AKT, phospho-GSK3β).

  • Causality and Interpretation: A dose- and time-dependent decrease in the phosphorylation of the target kinase and its substrates would provide strong evidence for target engagement in a cellular context.

Experimental Protocol 7: Cellular Thermal Shift Assay (CETSA)

  • Objective: To provide direct evidence of target engagement in intact cells.

  • Methodology:

    • Treat intact cells with the compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Detect the amount of the soluble target protein at each temperature by Western blotting.

  • Causality and Interpretation: The binding of the compound to its target protein is expected to increase the protein's thermal stability. Therefore, a shift to a higher melting temperature in the presence of the compound is considered direct evidence of target engagement.

Conclusion and Future Directions

The systematic investigation outlined in this guide provides a robust framework for elucidating the mechanism of action of this compound. By progressing through a logical sequence of phenotypic screening, target identification, and detailed mechanistic studies, researchers can build a comprehensive understanding of the compound's biological activity. The self-validating nature of this workflow, which incorporates multiple orthogonal assays, ensures the generation of high-confidence data suitable for guiding further preclinical and clinical development.

Future studies should focus on in vivo efficacy studies in relevant animal models, detailed pharmacokinetic and pharmacodynamic profiling, and structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising chemical scaffold.

References

A Technical Guide to the Physicochemical Characterization of 1-(3-Chlorophenyl)pyrazole: Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Framework for Understanding

For any compound entering the drug discovery and development pipeline, a thorough understanding of its fundamental physicochemical properties is not merely a regulatory checkbox; it is the very foundation upon which a successful therapeutic is built. Properties like solubility and stability govern everything from bioavailability and dosing to formulation and shelf-life. This guide provides researchers, chemists, and formulation scientists with a comprehensive framework for conducting critical solubility and stability studies. We will use 1-(3-Chlorophenyl)pyrazole, a representative heterocyclic scaffold common in medicinal chemistry, as our case study. The methodologies and principles detailed herein are designed to be broadly applicable, providing a robust starting point for the characterization of novel chemical entities. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring that the data generated is not only accurate but also deeply informative.

Part 1: Comprehensive Solubility Profiling

Solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. A compound must dissolve to be absorbed. Understanding its solubility profile across a range of physiologically relevant conditions is a primary step in any development program. We differentiate between two key types of solubility:

  • Thermodynamic Solubility: The maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is the "gold standard" measurement, crucial for biopharmaceutical classification and formulation decisions.

  • Kinetic Solubility: The concentration of a compound at the point it precipitates from a solution upon addition from a concentrated stock (typically DMSO). It is a higher-throughput measurement often used in early discovery for compound ranking.

Experimental Workflow for Solubility Assessment

The logical flow of a solubility assessment is designed to move from high-throughput screening to definitive equilibrium measurements for lead candidates.

G cluster_0 Phase 1: Early Discovery Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Pre-formulation A Kinetic Solubility Assay (Nephelometry or UV Plate Reader) B Rank-Order Compounds (High/Medium/Low Solubility) A->B High-Throughput Data C Thermodynamic Solubility Assay (Shake-Flask Method) B->C Promising Candidates D Quantification by HPLC-UV C->D Saturated Supernatant E Determine Solubility vs. pH Profile D->E Concentration Data F Biorelevant Media Solubility (FaSSIF/FeSSIF) E->F Candidate Selection H Informs Formulation Strategy F->H G Co-solvent/Excipient Screening G->H

Caption: Workflow for comprehensive solubility assessment.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method (ICH Guideline Compliant)

This method remains the definitive approach for determining thermodynamic solubility. The core principle is to allow a suspension of the compound to reach equilibrium in a specific medium, after which the saturated supernatant is analyzed.

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg, ensuring solid remains) to a series of 2 mL glass vials.

  • Media Addition: To each vial, add 1 mL of the desired test medium (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, purified water).

  • Equilibration: Seal the vials and place them in a shaker/rotator incubator set to a controlled temperature (typically 25 °C or 37 °C). Agitate for a minimum of 24 hours.

    • Scientist's Note: 24-48 hours is a standard starting point. For crystalline compounds with low solubility, equilibrium may take up to 72 hours. It is crucial to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand for ~30 minutes for coarse settling. Then, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

    • Critical Step: Avoid disturbing the solid pellet. Using a filter syringe (e.g., 0.22 µm PVDF) can further ensure no solid particulates are transferred, but one must first check for compound adsorption to the filter material.

  • Quantification: Dilute the supernatant with a suitable mobile phase and analyze by a validated HPLC-UV method against a standard curve of this compound.

Illustrative Data Summary:

The following table presents hypothetical solubility data for this compound, as would be generated from the shake-flask protocol.

Test MediumpHTemperature (°C)Illustrative Solubility (µg/mL)Classification
0.1 N HCl1.22515.5Sparingly Soluble
Acetate Buffer4.5252.8Very Slightly Soluble
Phosphate Buffer6.8251.1Practically Insoluble
Purified Water~7.0251.0Practically Insoluble
Phosphate Buffer6.8371.8Practically Insoluble

Data is for illustrative purposes only.

Interpretation: The hypothetical data suggests that this compound exhibits pH-dependent solubility, with higher solubility in acidic conditions. This is characteristic of weakly basic compounds, as the pyrazole nitrogen can be protonated. The overall low aqueous solubility (e.g., <10 µg/mL) at physiological pH would classify it as a poorly soluble compound, flagging potential bioavailability challenges that may require enabling formulations like amorphous solid dispersions or lipid-based systems.

Part 2: Intrinsic Stability and Degradation Pathway Elucidation

Stability testing is a regulatory requirement and a scientific necessity to understand how a drug substance changes over time under the influence of environmental factors.[1] Forced degradation (or stress testing) is the cornerstone of this process. By subjecting the compound to conditions more severe than accelerated storage (e.g., high heat, extreme pH, oxidation, light), we can rapidly identify likely degradation products and establish analytical methods capable of resolving them from the parent compound.[2]

Forced Degradation Experimental Design

A well-designed forced degradation study explores multiple degradation pathways in parallel. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Complete degradation provides little information, while no degradation suggests the stress condition was insufficient.

G cluster_stress Stress Conditions (ICH Q1A/Q1B) API This compound (in Solution) Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C in Solution) API->Thermal Photo Photolytic (ICH Light Box, 1.2M lux-hr) API->Photo Analysis Analysis by Validated Stability-Indicating HPLC-PDA/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradants Elucidate Pathways Method Validation Analysis->Outcome

Caption: Workflow for a forced degradation study.

Protocol 2: Forced Degradation of this compound

This protocol outlines typical starting conditions for a forced degradation study. All stressed samples should be compared to an unstressed control solution stored at 4°C in the dark.

Stress ConditionReagent/ConditionTemperatureDurationRationale & Notes
Acid Hydrolysis 0.1 N HCl60 °C24 - 72 hoursTo assess susceptibility to degradation in an acidic environment (e.g., the stomach). Samples should be neutralized before HPLC analysis.
Base Hydrolysis 0.1 N NaOH60 °C8 - 24 hoursTo assess susceptibility to degradation in an alkaline environment. Pyrazole rings can be susceptible to cleavage under harsh basic conditions. Neutralize before analysis.
Oxidation 3% H₂O₂Room Temp24 hoursSimulates exposure to oxidative stress. Peroxides are common impurities in excipients.[2] The reaction should be quenched (e.g., with sodium bisulfite) if necessary.
Thermal Purified Water80 °C72 hoursEvaluates the intrinsic thermal stability of the molecule in solution. A solid-state thermal stress (e.g., 80°C dry heat) should also be performed.
Photostability ICH-compliant light boxRoom TempPer ICH Q1BExposes the compound to a defined amount of UV and visible light to assess photosensitivity. A dark control is essential.
Developing the Stability-Indicating Analytical Method

The lynchpin of a stability study is the analytical method itself. A method is only "stability-indicating" if it can accurately measure the decrease in the concentration of the API and simultaneously resolve it from all its degradation products, impurities, and excipients.

Key Steps:

  • Column & Mobile Phase Screening: Start with a versatile column (e.g., C18, 100 x 4.6 mm, 2.7 µm) and screen mobile phase gradients (e.g., Acetonitrile/Water with 0.1% Formic Acid).

  • Method Optimization: Analyze a pooled mixture of all stressed samples. The goal is to find a gradient that separates the parent peak from all degradant peaks.

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity. The spectra across a single peak should be homogenous. Any spectral inhomogeneity suggests a co-eluting impurity or degradant.

  • Mass Spectrometry (LC-MS): Couple the final HPLC method to a mass spectrometer to obtain mass-to-charge (m/z) data for the parent and all degradant peaks. This is the first step in structural elucidation.

Hypothetical Degradation Pathway

Based on the known chemistry of pyrazole derivatives, a plausible degradation pathway under harsh hydrolytic conditions could involve cleavage of the heterocyclic ring.[3] The following diagram illustrates a hypothetical outcome of a forced degradation study.

G cluster_main Hypothetical Degradation of this compound cluster_stress Stress Conditions Parent This compound (Parent, m/z 179.03) Degradant_A Degradant A Ring-Opened Product (Hypothetical, m/z 197.04) Parent->Degradant_A Ring Cleavage Degradant_B Degradant B N-Oxide Product (Hypothetical, m/z 195.03) Parent->Degradant_B N-Oxidation Acid Acid Hydrolysis (0.1N HCl, heat) Acid->Degradant_A Oxidative Oxidative Stress (3% H2O2) Oxidative->Degradant_B

Caption: Hypothetical degradation pathway for this compound.

Interpretation: In this hypothetical scenario, strong acid hydrolysis leads to the formation of a ring-opened product (Degradant A) with the addition of a water molecule (mass increase of 18 Da). Oxidative stress leads to the formation of an N-oxide (Degradant B), a common metabolic and degradation pathway for nitrogen-containing heterocycles (mass increase of 16 Da). Identifying these structures would require further investigation using high-resolution mass spectrometry (HRMS) and potentially NMR of isolated degradants.

Conclusion

The systematic study of solubility and stability is a non-negotiable phase of pharmaceutical development. By employing the robust, rationale-driven methodologies outlined in this guide, researchers can build a comprehensive physicochemical profile of this compound or any new chemical entity. This foundational knowledge is paramount for making informed decisions in medicinal chemistry, navigating formulation challenges, and ultimately ensuring the development of a safe, stable, and efficacious drug product. The protocols and frameworks presented here are designed not as rigid rules, but as a validated starting point for rigorous scientific investigation.

References

Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Biological Screening of 1-(3-Chlorophenyl)pyrazole Analogs

The pyrazole ring system is a cornerstone of medicinal chemistry, widely regarded as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The versatility of the pyrazole core allows for extensive structural modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Within this class, the this compound framework serves as a particularly compelling starting point for novel drug discovery. The incorporation of a chloro-substituent on the N-phenyl ring is a common strategy in medicinal chemistry, as the lipophilic and electron-withdrawing nature of chlorine can significantly enhance membrane permeability and target binding affinity, often leading to improved potency.[1][6][7]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven framework for conducting the initial in vitro biological screening of a library of novel this compound analogs. It moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a robust and efficient evaluation process designed to identify promising lead candidates for further development.

Part 1: Designing the Screening Cascade

The Rationale for a Tiered Approach

Screening a library of novel chemical entities requires a strategic, multi-stage approach to manage resources effectively. A tiered screening cascade is the industry-standard methodology, designed to rapidly identify promising compounds ("hits") from a large collection using broad, high-throughput primary assays, while filtering out inactive or undesirable molecules early in the process.[8][9] This funnel-like approach, beginning with high-capacity screens and progressing to more complex, lower-throughput assays for hit validation and mechanism of action studies, maximizes efficiency and minimizes cost.[10]

Selection of Primary Assays
  • Anticancer Screening: To assess general cytotoxic potential and identify compounds with antiproliferative activity.

  • Antimicrobial Screening: To evaluate efficacy against a representative panel of pathogenic bacteria and fungi.

  • Anti-inflammatory Screening: To measure inhibition of key enzymatic targets, such as Cyclooxygenase-2 (COX-2), a well-established target for pyrazole-based drugs.[13]

The following diagram illustrates this parallel, tiered workflow.

G cluster_0 Phase 1: Primary Screening cluster_1 Anticancer cluster_2 Antimicrobial cluster_3 Anti-inflammatory cluster_4 Phase 2: Data Analysis & Hit Prioritization cluster_5 Phase 3: Secondary Screening Compound_Library This compound Analog Library Cytotoxicity Cytotoxicity Assay (SRB Method) vs. Cancer Cell Panel Compound_Library->Cytotoxicity Parallel Evaluation Antimicrobial MIC Determination (Broth Microdilution) vs. Microbial Panel Compound_Library->Antimicrobial Parallel Evaluation Anti_inflammatory COX-2 Inhibition Assay (Fluorometric/Colorimetric) Compound_Library->Anti_inflammatory Parallel Evaluation Hit_Prioritization Synthesize Data Define Hit Criteria Prioritize Analogs Cytotoxicity->Hit_Prioritization Antimicrobial->Hit_Prioritization Anti_inflammatory->Hit_Prioritization Secondary_Screening Mechanism of Action Studies Selectivity Profiling (e.g., COX-1) In Vivo Model Planning Hit_Prioritization->Secondary_Screening Advance 'Hits'

Caption: A tiered workflow for the initial biological screening of pyrazole analogs.

Part 2: Primary Anticancer Screening - Cytotoxicity Profiling

The initial step in evaluating anticancer potential is to determine the general cytotoxicity of the analogs against a panel of human cancer cell lines. This provides crucial data on potency and can offer early indications of selective activity.[14][15] A recommended starting panel includes cell lines from diverse tissue origins, such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical carcinoma), to capture a breadth of potential responses.[6][14]

Protocol 1: Sulforhodamine B (SRB) Assay

The SRB assay is a robust and highly reproducible colorimetric method for measuring cell density, making it ideal for high-throughput screening.[16] Its underlying principle is the binding of the bright pink aminoxanthine dye, Sulforhodamine B, to basic amino acid residues of cellular proteins that have been fixed to the microplate.[17] The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of viable cells. This method is often preferred over metabolic assays like the MTT assay because it is less prone to interference from compounds that affect cellular metabolism and is more sensitive.[16][18][19]

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds (final concentrations typically ranging from 0.01 to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently remove the treatment medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove excess TCA. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Post-Stain Wash: Quickly discard the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance (optical density) at 540 nm using a microplate reader.

Data Presentation and Interpretation

The results are used to generate dose-response curves, from which the half-maximal inhibitory concentration (IC₅₀) is calculated. The IC₅₀ value represents the concentration of the analog required to inhibit cell growth by 50%.

Table 1: Illustrative Cytotoxicity Data for this compound Analogs

Compound ID R-Group Modification A549 IC₅₀ (µM) MCF-7 IC₅₀ (µM) HeLa IC₅₀ (µM)
PYZ-001 -H 15.2 22.5 18.9
PYZ-002 -4-OCH₃ 5.8 8.1 7.2
PYZ-003 -4-NO₂ 0.95 1.3 1.1
PYZ-004 -3,4-diCl 25.1 > 50 30.4

| Doxorubicin | (Positive Control) | 0.05 | 0.08 | 0.06 |

Part 3: Primary Antimicrobial Screening

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[11] Pyrazole derivatives have consistently demonstrated promising antibacterial and antifungal activities, making this a critical area for screening.[4][20] A standard initial panel should include representative Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) pathogens to assess the breadth of activity.[1][11]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitatively assessing antimicrobial activity.[21][22] It determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[23] The protocol should adhere to established guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[24]

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis A Prepare 2-fold serial dilutions of pyrazole analogs in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each pyrazole analog in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). A typical concentration range is 128 µg/mL down to 0.25 µg/mL.

  • Inoculum Preparation: Prepare a fresh culture of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A growth indicator like resazurin can be added to aid visualization.

Data Presentation and Interpretation

The MIC values provide a quantitative measure of the potency of each analog against the tested pathogens.

Table 2: Illustrative Antimicrobial MIC Data for this compound Analogs | Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | | :--- | :--- | :--- | :--- | | PYZ-001 | 64 | >128 | >128 | | PYZ-002 | 32 | 64 | 128 | | PYZ-003 | 4 | 8 | 16 | | PYZ-004 | >128 | >128 | >128 | | Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | N/A | | Fluconazole | (Positive Control) | N/A | N/A | 1 |

Part 4: Primary Anti-inflammatory Screening

Many highly successful anti-inflammatory drugs, such as Celecoxib, are built around a pyrazole core and function by selectively inhibiting the Cyclooxygenase-2 (COX-2) enzyme.[13] COX-2 is induced during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators.[25] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a critical therapeutic goal to minimize gastrointestinal side effects.[26] Therefore, a primary screen for COX-2 inhibition is a logical step for this class of compounds.

G cluster_0 Enzyme Action Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ PGG2 Prostaglandin G2 (PGG2) AA->PGG2 Cyclooxygenase Activity COX2 COX-2 (Cyclooxygenase-2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins (PGE2, etc.) Prostacyclin, Thromboxane PGH2->Prostanoids Inflammation Inflammation Pain, Fever Prostanoids->Inflammation Analogs This compound Analogs (Inhibitors) Analogs->COX2 Inhibition

Caption: Simplified COX-2 signaling pathway targeted by pyrazole inhibitors.
Protocol 3: In Vitro COX-2 Inhibitor Screening Assay

Commercially available kits provide a reliable and high-throughput method for measuring COX-2 inhibition.[27][28] These assays typically measure the peroxidase component of the COX enzyme. In this reaction, the intermediate product Prostaglandin G2 is reduced to Prostaglandin H2, and a chromogenic or fluorogenic probe is oxidized, producing a measurable signal.[29] The presence of a COX-2 inhibitor reduces the rate of this reaction.

  • Reagent Preparation: Prepare all kit components (assay buffer, probe, cofactor, enzyme) according to the manufacturer's instructions. Keep the diluted COX-2 enzyme on ice.[28]

  • Inhibitor Addition: To the wells of a 96-well opaque plate, add the pyrazole analogs at various concentrations. Include wells for a vehicle control (100% initial activity) and a known selective COX-2 inhibitor like Celecoxib (inhibitor control).[30]

  • Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to all wells except the background control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.[27]

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

  • Fluorescence Reading: Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes using a microplate reader.

  • Calculation: Determine the rate of reaction (slope) from the linear portion of the kinetic curve. Calculate the percent inhibition for each analog concentration relative to the vehicle control.

Data Presentation and Interpretation

The primary output is the percent inhibition at a fixed concentration, which can be used to calculate an IC₅₀ value for the most active compounds.

Table 3: Illustrative COX-2 Inhibition Data for this compound Analogs

Compound ID % Inhibition @ 10 µM COX-2 IC₅₀ (µM)
PYZ-001 12.5% > 50
PYZ-002 45.2% 11.8
PYZ-003 89.7% 0.15
PYZ-004 5.6% > 50

| Celecoxib | (Positive Control) | 98.5% | 0.04 |

Part 5: Data Interpretation and Hit Prioritization

Synthesizing the Results

The final step of the primary screening phase is to collate and analyze the data from all three assays. This integrated view allows for the identification of compounds with potent and potentially selective activity. A "hit" is a compound that meets predefined criteria for activity in one or more of the primary assays.

Defining a "Hit"

The criteria for a hit should be established before screening begins. Illustrative criteria could be:

  • Anticancer Hit: An analog with an IC₅₀ < 5 µM against at least one cancer cell line.

  • Antimicrobial Hit: An analog with an MIC ≤ 16 µg/mL against any of the tested microbial strains.

  • Anti-inflammatory Hit: An analog with a COX-2 IC₅₀ < 1 µM.

Based on the illustrative data in the tables, compound PYZ-003 would be a clear multifaceted hit, showing strong activity across all three primary screens.

Next Steps

Compounds prioritized as hits move forward into secondary screening. These follow-up studies are designed to validate the primary results and further characterize the compound's biological profile. This may include:

  • Mechanism of Action Studies: (e.g., cell cycle analysis, apoptosis assays for anticancer hits).

  • Selectivity Profiling: (e.g., screening against a broader panel of cancer cell lines, testing against the COX-1 isoform to confirm selectivity).

  • In Vivo Efficacy Models: Advancing the most promising and well-characterized leads into animal models of cancer, infection, or inflammation.[31][32]

This structured and logically-driven screening cascade ensures that the most promising this compound analogs are identified efficiently, providing a solid foundation for subsequent lead optimization and preclinical development.

References

An In-depth Technical Guide to Tautomerism in Substituted Pyrazole Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of pharmaceuticals.[1][2] A critical, and often challenging, aspect of pyrazole chemistry is the phenomenon of prototropic tautomerism.[3][4][5] This refers to the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to a dynamic equilibrium between two or more isomeric forms.

The position of this equilibrium is not static; it is exquisitely sensitive to the electronic nature of substituents on the pyrazole ring, the polarity of the solvent, temperature, and the physical state (solution vs. solid).[3][4] Understanding and predicting the predominant tautomeric form is paramount for researchers in drug development, as different tautomers can exhibit distinct biological activities, physicochemical properties, and reactivity.[2][3][4] This guide provides an in-depth exploration of the factors governing tautomerism in substituted pyrazole systems, coupled with practical experimental and computational methodologies for its characterization.

The Fundamentals of Pyrazole Tautomerism

Unsubstituted pyrazole exists as a mixture of two identical tautomers, rapidly interconverting in solution.[3] However, when substituents are introduced at the C3 or C5 positions, the two tautomeric forms become non-identical, and one form may be favored over the other. This is known as annular tautomerism.[3][4]

The proton transfer process in pyrazoles is predominantly an intermolecular event, often mediated by solvent molecules.[3][4] The energy barrier for intramolecular proton transfer is significantly high (around 50 kcal/mol), making it a less favorable pathway.[3][4] In contrast, the intermolecular process has a much lower activation energy, typically in the range of 10-14 kcal/mol.[3]

Key Factors Influencing Tautomeric Equilibrium

Substituent Effects: Electronic and Steric Influences

The nature of the substituents at the C3 and C5 positions is arguably the most critical factor in determining the tautomeric preference. Both electronic and steric effects come into play.

Electronic Effects:

  • Electron-Donating Groups (EDGs): Substituents that donate electron density to the pyrazole ring, such as -NH₂, -OH, and alkyl groups, tend to favor the tautomer where the proton resides on the nitrogen atom adjacent to the substituent (the N1-H tautomer when the substituent is at C5, or the N2-H tautomer when the substituent is at C3).[3][6] This is because the EDG can stabilize the adjacent pyridine-like nitrogen (sp² hybridized) through resonance or inductive effects.

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like -NO₂, -COOH, and -CHO generally favor the tautomer where the proton is on the nitrogen atom further away from the substituent.[3][6][7] This arrangement minimizes the electrostatic repulsion between the electron-deficient carbon attached to the EWG and the acidic N-H proton.

Substituent TypePositionFavored TautomerRationale
Electron-Donating (e.g., -NH₂, -CH₃)C3/C5Proton on adjacent nitrogenStabilization of the pyridine-like nitrogen
Electron-Withdrawing (e.g., -NO₂, -COOH)C3/C5Proton on distant nitrogenMinimization of electrostatic repulsion

Steric Effects:

Bulky substituents can influence the tautomeric equilibrium by sterically hindering the approach of solvent molecules required for intermolecular proton transfer. Furthermore, large groups may favor the tautomer that minimizes steric strain within the molecule and in its interactions with the surrounding medium.

Solvent Effects: Polarity and Hydrogen Bonding Capability

The solvent environment plays a crucial role in modulating the tautomeric equilibrium.[3][4] The dielectric constant and the ability of the solvent to act as a hydrogen bond donor or acceptor are key determinants.

  • Polar Protic Solvents: Solvents like water and methanol can form hydrogen bonds with both the N-H proton and the lone pair of the sp² nitrogen of the pyrazole. This can lower the energy barrier for intermolecular proton transfer and influence the position of the equilibrium.[3]

  • Polar Aprotic Solvents: Solvents such as DMSO and DMF can act as hydrogen bond acceptors. They can stabilize the N-H proton through hydrogen bonding, potentially shifting the equilibrium.[3][8] For instance, in some cases, polar aprotic solvents can slow down the rate of tautomeric interconversion to the point where distinct signals for each tautomer can be observed in NMR spectroscopy.[3]

  • Nonpolar Solvents: In nonpolar solvents, pyrazole derivatives often self-associate through intermolecular hydrogen bonding, forming dimers, trimers, or higher-order aggregates.[3][8][9] This self-association can significantly influence the observed tautomeric ratio.

Logical Relationship: Factors Influencing Pyrazole Tautomerism

Tautomerism_Factors cluster_Substituents Substituent Effects cluster_Solvent Solvent Effects cluster_PhysicalState Physical State Tautomerism Pyrazole Tautomeric Equilibrium Electronic Electronic Effects (EDG vs. EWG) Electronic->Tautomerism Influences Steric Steric Hindrance Steric->Tautomerism Influences Polarity Polarity (Dielectric Constant) Polarity->Tautomerism Modulates H_Bonding Hydrogen Bonding (Donor/Acceptor) H_Bonding->Tautomerism Modulates Solution Solution Solution->Tautomerism Determines Solid Solid State Solid->Tautomerism Determines Tautomerism_Workflow cluster_Experimental Experimental Characterization cluster_Computational Computational Modeling NMR NMR Spectroscopy (Variable Temperature) Tautomer_Ratio_Solution Tautomer Ratio in Solution NMR->Tautomer_Ratio_Solution Determines XRay X-ray Crystallography Tautomer_Form_Solid Tautomer Form in Solid State XRay->Tautomer_Form_Solid Determines Comprehensive_Understanding Comprehensive Understanding of Tautomerism Tautomer_Ratio_Solution->Comprehensive_Understanding Informs Tautomer_Form_Solid->Comprehensive_Understanding Informs DFT DFT Calculations (Gas Phase & Solvated) Relative_Stabilities Relative Tautomer Stabilities DFT->Relative_Stabilities Predicts Relative_Stabilities->Comprehensive_Understanding Corroborates

References

A Researcher's Guide to Quantum Chemical Calculations for 1-(3-Chlorophenyl)pyrazole: From First Principles to Drug Design Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 1-(3-Chlorophenyl)pyrazole, a molecular scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are integral to numerous clinically successful drugs, making a deep understanding of their electronic structure and physicochemical properties paramount for rational drug design.[1][2][3] This document moves beyond a simple recitation of methods, offering a narrative grounded in the principles of computational chemistry to explain the causality behind procedural choices. We will delve into the application of Density Functional Theory (DFT) to elucidate the structural and electronic characteristics of this compound, providing researchers, scientists, and drug development professionals with a robust, self-validating protocol. The methodologies detailed herein are designed to furnish actionable insights, bridging the gap between theoretical calculations and practical application in the pharmaceutical sciences.

Introduction: The Pyrazole Scaffold and the Imperative for Computational Scrutiny

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents, including anti-inflammatory drugs like celecoxib.[2][3] The this compound variant introduces specific electronic and steric features via the chlorophenyl substituent, which can critically influence its interaction with biological targets. Understanding how this substitution pattern modulates the molecule's reactivity, intermolecular interactions, and overall pharmacophore is essential for optimizing lead compounds.

Empirical, trial-and-error approaches to drug discovery are increasingly being supplanted by computational methods that allow for a molecular-level understanding of drug candidates before synthesis.[1][4] Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in this regard.[5][6][7] DFT offers a favorable balance of computational cost and accuracy, enabling the prediction of key molecular properties such as geometric parameters, electronic structure, and reactivity descriptors.[8] This guide will walk through the theoretical and practical steps to perform these calculations, transforming a simple 2D structure into a rich, multi-dimensional dataset for informed drug design.

Theoretical & Methodological Framework

The foundation of our investigation is Density Functional Theory (DFT), a quantum mechanical method that determines the electronic structure of a molecule by modeling its electron density.[8] This approach is computationally more efficient than traditional wave-function-based methods while providing highly accurate results for a wide range of molecular systems.[4][5]

The Choice of Functional and Basis Set: A Deliberate Decision

The accuracy of any DFT calculation is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This is an approximation of the complex many-electron interactions. For organic molecules like this compound, hybrid functionals are often the most effective. We will employ the B3LYP functional, which incorporates a portion of the exact Hartree-Fock exchange with other exchange and correlation functionals. This choice is a well-established standard, providing reliable results for geometries and electronic properties for a vast range of systems.

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[9] We will utilize the 6-31G(d,p) (also written as 6-31G**) basis set. Let's deconstruct this choice:

    • 6-31G : This is a "split-valence" basis set, meaning it uses multiple functions to describe the valence electrons, which are most important for chemical bonding, and fewer functions for the core electrons. This provides flexibility where it's most needed.

    • (d,p) : These are "polarization functions." The d adds d-orbitals to heavy (non-hydrogen) atoms, and the p adds p-orbitals to hydrogen atoms.[10] These functions allow for greater flexibility in the spatial distribution of electrons, which is crucial for accurately describing chemical bonds and non-covalent interactions. For a molecule with polar bonds like C-Cl and C-N, their inclusion is non-negotiable for achieving meaningful results.

For higher accuracy, especially for spectroscopic properties, one might consider larger basis sets like the correlation-consistent sets (e.g., cc-pVTZ).[9][11][12] However, for initial structural and electronic analysis, 6-31G(d,p) represents the gold standard for balancing accuracy with computational efficiency.[10]

Computational Workflow: A Self-Validating Protocol

The following diagram illustrates the logical flow of the computational protocol. This workflow is designed to be self-validating, ensuring that the calculated properties correspond to a true, stable molecular conformation.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Calculation cluster_analysis 3. Property Analysis cluster_output 4. Application Input Initial 3D Structure (e.g., from ChemDraw/Avogadro) Opt Geometry Optimization (B3LYP/6-31G(d,p)) Finds lowest energy structure Input->Opt Submit Job Freq Vibrational Frequency Analysis Confirms energy minimum Opt->Freq Use Optimized Geometry HOMO_LUMO Frontier Molecular Orbitals (HOMO/LUMO Energy, Gap) Reactivity Insights Freq->HOMO_LUMO Validation: No Imaginary Frequencies MEP Molecular Electrostatic Potential Identifies nucleophilic/ electrophilic sites Freq->MEP Thermo Thermodynamic Properties (Energy, Enthalpy, Gibbs Free Energy) Freq->Thermo Validation Imaginary Frequencies? Freq->Validation DrugDesign Drug Design Insights (Reactivity, Receptor Binding Sites, Pharmacophore Modeling) HOMO_LUMO->DrugDesign MEP->DrugDesign Thermo->DrugDesign Validation->Opt Yes: Re-optimize (Find new starting geometry) Validation->HOMO_LUMO No: Proceed

Caption: Computational workflow for quantum chemical analysis.

Experimental Protocols: Step-by-Step Execution

The following protocol outlines the necessary steps using syntax common to the Gaussian software package, one of the most widely used programs in computational chemistry.[13][14][15][16] Similar commands and principles apply to other software like ORCA or GAMESS.[17][18][19][20][21][22][23][24][25]

Step 1: Building the Initial Structure
  • Use a molecular editor (e.g., GaussView[16], Avogadro, ChemDraw) to build the this compound molecule.

  • Perform a preliminary "clean-up" or molecular mechanics optimization within the builder to generate a reasonable starting geometry.

  • Save the coordinates as a .xyz or .gjf (Gaussian Input File) format.

Step 2: Geometry Optimization and Frequency Analysis
  • Create an input file (e.g., cpp.gjf). The header of this file, known as the route section, defines the calculation.

  • Route Section (#p line):

    • #p: Specifies "print" level for output verbosity.

    • B3LYP/6-31G(d,p): Defines our chosen method and basis set.

    • Opt: This keyword requests a geometry optimization to find the lowest energy structure.

    • Freq: This keyword requests a vibrational frequency calculation to be performed on the optimized geometry.[26][27][28][29][30]

  • Molecule Specification: Following the route section and a title, specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state), followed by the atomic coordinates.

  • Execution: Submit this input file to the quantum chemistry software (e.g., Gaussian).[31]

Step 3: Analysis of the Output
  • Confirm Optimization Success: Search the output file for "Optimization completed."

  • Validate the Minimum Energy Structure: The most critical step for trustworthiness. In the frequency analysis section of the output, check the calculated vibrational frequencies. A true energy minimum will have zero imaginary frequencies .[26] If one imaginary frequency is present, it indicates a transition state, not a stable structure.

  • Extract Data: From the output file, locate and record the optimized geometric parameters, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment.

Data Presentation and Interpretation

The raw output of a quantum calculation is extensive. Summarizing the key data in a structured format is crucial for interpretation and comparison.

Table 1: Optimized Geometric Parameters (Exemplary Data)
ParameterAtom(s)Calculated Value
Bond Lengths (Å)
C-Cl1.745
N1-N21.378
N1-C51.345
Bond Angles (°) **
C2'-C1'-N1120.5
C4-C3-N2108.9
Dihedral Angle (°) **
C2'-C1'-N1-N235.4

Note: Atom numbering should correspond to a standard representation of the molecule.

Table 2: Calculated Electronic and Molecular Properties
PropertyValueUnitSignificance in Drug Design
HOMO Energy-6.85eVRegion most likely to donate electrons (nucleophilic)
LUMO Energy-1.23eVRegion most likely to accept electrons (electrophilic)
HOMO-LUMO Gap (ΔE)5.62eVIndicator of chemical reactivity and kinetic stability
Dipole Moment2.15DebyeInfluences solubility and non-covalent interactions
Frontier Molecular Orbitals (HOMO/LUMO)

The HOMO-LUMO energy gap is a critical descriptor of a molecule's reactivity. A smaller gap suggests the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Visualizing the spatial distribution of these orbitals reveals the most probable sites for nucleophilic (where the HOMO is localized) and electrophilic (where the LUMO is localized) attack.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential surrounding a molecule. It is an invaluable tool for understanding intermolecular interactions, particularly in the context of drug-receptor binding.[32][33][34] The MEP surface is color-coded to indicate charge distribution:

  • Red/Yellow: Electron-rich regions (negative potential), indicating sites for electrophilic attack or hydrogen bond acceptance (e.g., lone pairs on nitrogen atoms).

  • Blue: Electron-poor regions (positive potential), indicating sites for nucleophilic attack or hydrogen bond donation.

A drug molecule often binds to its receptor through complementary electrostatic interactions.[35] The MEP map of this compound can therefore guide the design of derivatives that enhance binding affinity by optimizing these interactions.

The following diagram illustrates the relationship between these calculated properties and their application in drug discovery.

G cluster_props Calculated Quantum Properties cluster_apps Drug Design Implications prop HOMO/LUMO Analysis Molecular Electrostatic Potential (MEP) Optimized Geometry app Chemical Reactivity & Stability Receptor Binding & Recognition Pharmacophore Modeling prop:f0->app:f0 HOMO-LUMO Gap predicts kinetic stability prop:f1->app:f1 Complementary charges guide drug-receptor interaction prop:f2->app:f2 Defines 3D shape and steric constraints prop:f0->app:f1 Orbital localization identifies key interaction sites

Caption: Linking calculated properties to drug design applications.

Conclusion

This guide has provided a comprehensive, scientifically grounded protocol for performing and interpreting quantum chemical calculations on this compound. By adhering to this workflow—from the deliberate choice of DFT functional and basis set to the critical validation step of frequency analysis—researchers can generate reliable and insightful data. The analysis of properties such as the HOMO-LUMO gap and the Molecular Electrostatic Potential provides a direct bridge between the fundamental electronic structure of a molecule and its potential pharmacological activity. These computational insights are not merely academic; they are actionable intelligence that can guide the synthesis of more potent, selective, and effective therapeutic agents, ultimately accelerating the drug development pipeline.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 1-(3-Chlorophenyl)pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Blueprint of a Privileged Scaffold

In the landscape of modern drug discovery and development, the pyrazole moiety stands as a "privileged scaffold," a foundational structure renowned for its versatile pharmacological activities.[1][2] Its derivatives have given rise to blockbuster drugs and promising clinical candidates across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4] The introduction of a 3-chlorophenyl substituent at the N1 position of the pyrazole ring creates a unique chemical entity, modulating the electronic and steric properties of the molecule and influencing its interactions with biological targets. Understanding the precise three-dimensional architecture of these 1-(3-chlorophenyl)pyrazole derivatives through single-crystal X-ray diffraction is not merely an academic exercise; it is a critical step in deciphering their structure-activity relationships (SAR) and rationally designing next-generation therapeutics with enhanced potency and selectivity.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices involved in the crystal structure analysis of this compound derivatives. Moving beyond a simple recitation of methods, this guide delves into the causality behind experimental choices, offering field-proven insights to empower your research.

I. The Genesis of a Crystal: From Synthesis to Single Crystal Growth

The journey to a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals. The choices made at this stage are paramount to the success of the entire analytical endeavor.

A. Synthesis of this compound Derivatives: A Generalized Protocol

A common and effective route to synthesize this compound derivatives involves the condensation of a 1,3-dicarbonyl compound with 3-chlorophenylhydrazine. The following protocol is a representative example:

Experimental Protocol: Synthesis of a this compound Derivative

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the chosen 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add 3-chlorophenylhydrazine hydrochloride (1.1 equivalents) to the solution. If the hydrochloride salt is used, a base such as sodium acetate or triethylamine (1.2 equivalents) should be added to liberate the free hydrazine.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure this compound derivative.

dot graph TD { A[Start: 1,3-Dicarbonyl Compound + 3-Chlorophenylhydrazine] --> B{Reaction in Solvent (e.g., Ethanol)}; B --> C{Heating under Reflux}; C --> D{Reaction Monitoring by TLC}; D --> E{Reaction Completion}; E --> F{Cooling and Product Precipitation/Extraction}; F --> G{Isolation of Crude Product}; G --> H[Purification (Recrystallization/Column Chromatography)]; H --> I[End: Pure this compound Derivative];

}

Caption: Generalized workflow for the synthesis of this compound derivatives.

B. The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, of an appropriate size (typically 0.1-0.3 mm in each dimension), and free from defects. Several techniques can be employed, and the choice of method and solvent is critical.

Common Crystallization Techniques for Small Organic Molecules:

TechniquePrincipleBest Suited For
Slow Evaporation A near-saturated solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, leading to supersaturation and crystal growth.Compounds that are stable and have moderate solubility in a volatile solvent.
Vapor Diffusion A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.Small quantities of material and for screening a wide range of solvent/anti-solvent systems.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.Compounds that are sensitive to temperature changes.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Compounds that show a significant change in solubility with temperature.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. A solvent in which the compound is too soluble will likely yield oils or very small crystals, while a solvent in which it is poorly soluble will not allow for a saturated solution to be prepared.

  • Solution Preparation: Prepare a near-saturated solution of the purified compound in the chosen solvent at room temperature. Gentle warming may be used to dissolve the compound, but the solution should be allowed to return to room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as nucleation sites and lead to the formation of many small crystals.

  • Crystal Growth: Cover the vial with a cap that has a small pinhole or with parafilm with a few needle punctures to allow for slow evaporation. Place the vial in a vibration-free environment.

  • Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals.

II. Interrogating the Crystal: Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its three-dimensional structure.

dot graph TD { A[Single Crystal Selection] --> B{Crystal Mounting}; B --> C{Data Collection on Diffractometer}; C --> D{Data Processing and Reduction}; D --> E{Structure Solution}; E --> F{Structure Refinement}; F --> G{Structure Validation}; G --> H[Final Crystal Structure];

}

Caption: The workflow of single-crystal X-ray diffraction analysis.

A. Data Collection: Capturing the Diffraction Pattern

A single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The positions and intensities of these spots are recorded by a detector.

Key Parameters in Data Collection:

  • X-ray Source: Commonly used sources are molybdenum (Mo Kα, λ = 0.71073 Å) and copper (Cu Kα, λ = 1.54184 Å). The choice depends on the crystal size and the unit cell dimensions.

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern and a more precise structure.

  • Data Collection Strategy: Modern diffractometers use software to devise an optimal strategy to collect a complete and redundant dataset in the shortest possible time.[5]

B. Data Processing, Structure Solution, and Refinement

The raw diffraction data is processed to integrate the intensities of the reflections and correct for experimental factors. The resulting data is then used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.

The initial atomic model is then refined against the experimental data using a least-squares algorithm. During refinement, the atomic positions, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.

Commonly Used Software for Structure Solution and Refinement:

  • SHELX: A powerful and widely used suite of programs for structure solution and refinement.[3]

  • OLEX2: A user-friendly graphical interface that integrates various structure solution and refinement programs, including SHELX.[3]

  • CRYSTALS: A comprehensive software package for single-crystal X-ray structure refinement and analysis.[2]

C. Structure Validation: Ensuring Quality and Accuracy

Before a crystal structure is considered complete, it must undergo rigorous validation to ensure its quality and accuracy. This involves checking for geometric consistency, missed symmetry, and other potential errors. The PLATON software is a widely used tool for structure validation.[6]

III. Deciphering the Architecture: Analysis of this compound Crystal Structures

A systematic search of the Cambridge Structural Database (CSD), the world's repository for small molecule crystal structures, provides a wealth of information on the solid-state conformations and intermolecular interactions of this compound derivatives.[7]

A. Conformational Analysis: The Orientation of the Phenyl Ring

A key structural feature of these derivatives is the dihedral angle between the pyrazole and the 3-chlorophenyl rings. This angle is influenced by the steric and electronic effects of the substituents on both rings. A survey of representative structures in the CSD reveals a range of preferred conformations.

Table of Representative Crystallographic Data for this compound Derivatives:

CSD RefcodeCompound NameDihedral Angle (°)Key Intermolecular Interactions
XEPJIS 1-(3-chlorophenyl)-5-hydroxy-3-methyl-4-(p-tolylcarbonyl)pyrazole17.68O-H···O, C-H···O
YIJRAK 1-(3-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde42.3C-H···O, C-H···π
ZUZQIB 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)-1-methyl-3,5a,6,11b-tetrahydro-5H-benzopyrano[4',3'-4,5]pyrano[2,3-c]pyrazole35.8C-H···Cl, C-H···π

Data obtained from the Cambridge Structural Database (CSD).

The observed dihedral angles indicate that the 3-chlorophenyl ring is typically twisted out of the plane of the pyrazole ring to varying degrees. This non-planar conformation can have significant implications for the molecule's ability to bind to a biological target.

B. Intermolecular Interactions: The Supramolecular Assembly

The way molecules pack in the solid state is governed by a network of intermolecular interactions. In this compound derivatives, a variety of non-covalent interactions are observed, including:

  • Hydrogen Bonds: When hydrogen bond donors (e.g., -OH, -NH) and acceptors (e.g., N, O) are present, hydrogen bonds play a crucial role in directing the crystal packing.

  • Halogen Bonds: The chlorine atom on the phenyl ring can participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic atom.

  • π-π Stacking: The aromatic pyrazole and phenyl rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

  • C-H···π Interactions: The C-H bonds of the pyrazole and phenyl rings can act as weak hydrogen bond donors and interact with the π-systems of adjacent molecules.[8]

The analysis of these interactions, often facilitated by software such as Mercury, provides insights into the forces that govern the supramolecular assembly of these compounds.[1][2]

IV. Implications for Drug Development and Agrochemical Research

The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for drug discovery and agrochemical development.

  • Structure-Activity Relationship (SAR) Studies: By correlating the three-dimensional structures of a series of derivatives with their biological activities, researchers can identify the key structural features required for potency and selectivity. This knowledge guides the design of new compounds with improved properties. For example, the conformation of the 3-chlorophenyl ring can influence how the molecule fits into the binding pocket of a target enzyme, such as a kinase.[9][10]

  • Rational Drug Design: Crystal structures of lead compounds in complex with their biological targets provide a detailed map of the binding interactions. This information enables the use of computational methods to design new molecules that make more favorable contacts with the target, leading to higher affinity and efficacy.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of a drug substance can have different physical properties, such as solubility and stability, which can impact its bioavailability and shelf-life. Crystal structure analysis is essential for identifying and characterizing different polymorphs.

  • Agrochemical Development: Similar to pharmaceuticals, the biological activity of agrochemicals, such as herbicides and fungicides, is dependent on their three-dimensional structure. Crystal structure analysis plays a key role in the development of new and more effective crop protection agents.[4][11]

V. Conclusion: A Foundation for Innovation

The crystal structure analysis of this compound derivatives provides a fundamental understanding of their molecular architecture and supramolecular organization. This knowledge is not an end in itself but rather a powerful tool that enables researchers to make informed decisions in the design and optimization of new molecules with desired biological activities. By integrating the principles of synthesis, crystallization, and X-ray diffraction with a thorough analysis of the resulting structures, the scientific community can continue to unlock the full potential of this privileged scaffold in the pursuit of new medicines and agrochemicals.

References

Methodological & Application

Application Notes & Protocols: A Guide to the Development of 1-(3-Chlorophenyl)pyrazole-Based COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and evaluation of 1-(3-Chlorophenyl)pyrazole-based selective cyclooxygenase-2 (COX-2) inhibitors. We delve into the foundational principles of COX isoform selectivity, the critical structure-activity relationships (SAR) that govern the pyrazole scaffold, and the causal mechanisms behind experimental choices. This guide furnishes detailed, field-proven protocols for chemical synthesis and robust in vitro enzymatic assays, complete with data interpretation strategies. Our objective is to equip scientific teams with the necessary knowledge and methodologies to accelerate the discovery and development of novel anti-inflammatory agents with improved safety profiles.

Introduction: The Rationale for COX-2 Selectivity

The cyclooxygenase (COX) enzyme is a critical mediator in the conversion of arachidonic acid into prostaglandins, which are key players in numerous physiological and pathological processes.[1][2][3] Two primary isoforms exist: COX-1 and COX-2.

  • COX-1 is a constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the gastrointestinal mucosa and maintain renal function and platelet aggregation.[4][5][6]

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain, inflammation, and fever.[4][6][7]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[5] While this provides effective pain relief, the concurrent inhibition of COX-1 is responsible for common and sometimes severe side effects, including gastric ulcers and bleeding.[1][5] This critical drawback spurred the development of selective COX-2 inhibitors, or "coxibs," designed to provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1.[1][3]

The 1,5-diarylpyrazole scaffold is a cornerstone of selective COX-2 inhibitor design, famously exemplified by Celecoxib.[8][9] These compounds exploit key structural differences in the active sites of the COX isoforms. This guide focuses specifically on derivatives featuring a 1-(3-Chlorophenyl) substituent, exploring the nuanced development process from molecular design to biological validation.

Scientific Foundation and Design Principles

The Structural Basis of COX-2 Selectivity

The ability to selectively target COX-2 stems from a subtle but crucial difference in the enzyme's active site. In COX-2, the substitution of a valine residue (Val523) in place of a bulkier isoleucine (Ile523) in COX-1 creates a larger, more accommodating active site and an adjacent secondary side-pocket.[2] Selective inhibitors are designed with bulkier structures that can access and bind within this secondary pocket, an interaction that is sterically hindered in the narrower COX-1 active site.[1][10]

Structure-Activity Relationship (SAR) of 1,5-Diarylpyrazole Inhibitors

The development of potent and selective this compound inhibitors is guided by established SAR principles. The vicinal (adjacent) diaryl ring system is a fundamental requirement.[1][10]

  • The Pyrazole Core: This heterocyclic ring serves as the central scaffold, correctly orienting the two critical phenyl groups.

  • The N1-Phenyl Ring (3-Chlorophenyl Group): This ring fits into the primary active site of the COX-2 enzyme. The 3-chloro substitution is a specific modification intended to explore electronic and steric effects on binding affinity.

  • The C5-Phenyl Ring: This ring is crucial for selectivity. It typically bears a pharmacophoric group at the para-position that can interact with the unique secondary side-pocket of COX-2.

  • The Selectivity-Conferring Group: A sulfonamide (-SO₂NH₂) or methylsulfonyl (-SO₂CH₃) group at the para-position of the C5-phenyl ring is a hallmark of many selective inhibitors.[10] This polar group forms a key hydrogen bond with Arginine 513 (Arg513) at the entrance of the side-pocket, anchoring the inhibitor and contributing significantly to its selective binding.[11]

The logical relationship between these structural features and their function is paramount to the design process.

cluster_Molecule 1,5-Diarylpyrazole Scaffold cluster_Enzyme COX-2 Active Site Py Pyrazole Core N1_Ph N1-Phenyl Ring (e.g., 3-Chlorophenyl) Py->N1_Ph Positions C5_Ph C5-Phenyl Ring Py->C5_Ph Positions Main_Pocket Primary Binding Pocket N1_Ph->Main_Pocket Binds In Side_Pocket Secondary Side-Pocket (Val523) C5_Ph->Side_Pocket Extends Towards SO2R p-Sulfonamide/Sulfonyl Group (-SO2R) Arg513 Arg513 Residue SO2R->Arg513 H-Bonds With

Caption: Logical diagram of inhibitor-enzyme interactions.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Part A: Chemical Synthesis Workflow

The most common and efficient route to synthesize 1,5-diarylpyrazoles involves a two-step process: a Claisen condensation to form a 1,3-diketone intermediate, followed by a cyclization reaction with a substituted hydrazine.[12]

A Starting Materials (Substituted Acetophenone & Ester) B Step 1: Claisen Condensation (Base, e.g., NaH) A->B C Intermediate (1,3-Diketone) B->C D Step 2: Cyclization (Substituted Phenylhydrazine) C->D E Crude Product (1,5-Diarylpyrazole) D->E F Purification (Column Chromatography) E->F G Final Product & Characterization (NMR, MS) F->G A 1. Prepare Reagents (Enzymes, Buffer, Heme, Probe) C 3. Plate Setup (Add buffer, heme, enzyme, and inhibitor/DMSO to wells) A->C B 2. Prepare Compound Dilutions (Test compounds & controls in DMSO) B->C D 4. Pre-incubate (10 min at 37°C) C->D E 5. Initiate Reaction (Add Arachidonic Acid substrate) D->E F 6. Read Fluorescence (Kinetic read, Ex/Em = 535/587 nm for 5-10 min) E->F G 7. Data Analysis (Calculate % inhibition and IC50) F->G

References

Application Notes and Protocols for Assessing the Antimicrobial Properties of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Potential of Pyrazole Derivatives in Antimicrobial Drug Discovery

Pyrazole and its derivatives constitute a versatile class of heterocyclic compounds that have attracted considerable interest in medicinal chemistry due to their wide spectrum of biological activities.[1] Among these, their antimicrobial properties are of particular significance in an era of increasing antimicrobial resistance.[2] These synthetic compounds have demonstrated promising activity against a variety of pathogenic microorganisms, including drug-resistant strains, positioning them as a focal point for the development of novel therapeutic agents.[2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the antimicrobial potential of novel pyrazole derivatives. The protocols detailed herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust, reproducible, and scientifically valid data.[4][5][6][7][8][9] Beyond procedural steps, this document elucidates the scientific rationale behind each protocol, empowering researchers to make informed decisions and troubleshoot experimental challenges.

Part 1: Foundational In Vitro Screening

The initial assessment of a pyrazole derivative's antimicrobial activity typically involves a combination of qualitative and quantitative in vitro assays. These foundational screens are crucial for identifying promising lead compounds for further development.

Qualitative Assessment: Agar Disk and Well Diffusion Assays

The agar diffusion methods provide a preliminary, qualitative evaluation of a compound's ability to inhibit microbial growth. These methods are straightforward, cost-effective, and suitable for high-throughput screening of a large number of derivatives.

Scientific Rationale: The principle behind these assays is the diffusion of the antimicrobial agent from a point source (a disk or a well) through an agar medium inoculated with a test microorganism.[10] If the compound is active, it will inhibit microbial growth, creating a "zone of inhibition" around the source.[10] The diameter of this zone is proportional to the compound's antimicrobial activity, its diffusion characteristics in agar, and the susceptibility of the microorganism.[11]

Detailed Protocol: Agar Disk Diffusion Assay

This protocol is adapted from the Kirby-Bauer method and is a widely accepted standard for antimicrobial susceptibility testing.[12][13]

Materials:

  • Test pyrazole derivatives

  • Standard antibiotic disks (e.g., Ciprofloxacin, Gentamicin) for quality control

  • Sterile 6 mm paper disks

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Mueller-Hinton Agar (MHA) plates[10]

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of Test Disks: Dissolve the pyrazole compounds in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL). Aseptically impregnate sterile paper disks with a defined volume (e.g., 10 µL) of the test solution. Allow the solvent to evaporate completely in a sterile environment.

  • Inoculum Preparation: From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[13] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.[13]

  • Disk Application: Aseptically place the impregnated pyrazole derivative disks and standard antibiotic disks onto the inoculated agar surface.[10] Ensure firm contact between the disk and the agar.[10] Disks should be spaced at least 24 mm apart from center to center.[10]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[11]

  • Result Interpretation: Measure the diameter of the zones of inhibition in millimeters (mm).

Quantitative Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitatively determining the antimicrobial activity of a compound.[14][15] It establishes the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15][16]

Scientific Rationale: This method involves challenging a standardized microbial inoculum with serial dilutions of the pyrazole derivative in a liquid growth medium.[15] By observing the lowest concentration at which growth is inhibited, a precise measure of the compound's potency can be obtained.[16]

Detailed Protocol: Broth Microdilution Assay

This protocol is based on CLSI guidelines for antimicrobial susceptibility testing.[16]

Materials:

  • Test pyrazole derivatives

  • Standard antimicrobial agents for quality control

  • Sterile 96-well microtiter plates[16]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi[17][18]

  • Cultures of test microorganisms

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of the pyrazole derivative in a suitable solvent. Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in the 96-well plate.[16] The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[19]

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the compound dilutions. This will bring the total volume in each well to 200 µL.

  • Controls:

    • Growth Control: Wells containing only broth and the microbial inoculum.[16]

    • Sterility Control: Wells containing only broth to check for contamination.[16]

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compounds to ensure it has no inhibitory effect on microbial growth.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for most bacteria.[14][15]

  • MIC Determination: The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth (turbidity) as observed by the naked eye or with the aid of a microplate reader.[16]

Data Presentation: Example MIC Values

Pyrazole DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
PZD-00181632
PZD-002248
PZD-003>128>128>128
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

Experimental Workflow: Broth Microdilution for MIC

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Prep Prepare Pyrazole Derivative Stock Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 35°C for 16-20 hours Inoculation->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for MIC determination using broth microdilution.

Part 2: Advanced Characterization of Antimicrobial Activity

Once promising pyrazole derivatives have been identified through initial screening, a more in-depth characterization of their antimicrobial properties is warranted.

Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC) Assay

The MIC value indicates the concentration of a compound that inhibits growth, but it does not differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[19][20][21][22]

Scientific Rationale: Determining the MBC is crucial, especially for treating infections in immunocompromised patients where a bactericidal effect is often preferred.[19] The MBC is determined by subculturing from the clear wells of a completed MIC assay onto antibiotic-free agar.[19]

Detailed Protocol: MBC Determination

Materials:

  • Completed MIC microtiter plate

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette

Procedure:

  • Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[22]

  • Plating: Plate a 10 µL aliquot from each of these clear wells onto a separate, appropriately labeled MHA plate.[23]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[23]

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the pyrazole derivative that results in a ≥99.9% reduction in the initial bacterial inoculum.[23]

Data Interpretation:

  • A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[19][23]

  • A compound is considered bacteriostatic if the MBC/MIC ratio is > 4.[19]

Data Presentation: Example MIC and MBC Values

Pyrazole DerivativeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
PZD-002242Bactericidal
PZD-00446416Bacteriostatic

Experimental Workflow: MBC Determination

MBC_Workflow Start Completed MIC Assay Select_Wells Select Clear Wells (MIC and higher concentrations) Start->Select_Wells Subculture Subculture Aliquots onto Agar Plates Select_Wells->Subculture Incubate Incubate at 35°C for 18-24 hours Subculture->Incubate Count_Colonies Count Colonies Incubate->Count_Colonies Determine_MBC Determine MBC (≥99.9% killing) Count_Colonies->Determine_MBC

Caption: Workflow for MBC determination following an MIC assay.

Part 3: Elucidating the Mechanism of Action

Understanding how a novel antimicrobial agent works is a critical step in its development.[24] Mechanism of action (MOA) studies can help in optimizing the compound's structure, predicting potential resistance mechanisms, and identifying potential combination therapies.

Scientific Rationale: The primary goal of MOA studies is to identify the specific cellular target or pathway that is disrupted by the pyrazole derivative.[24] Common antimicrobial targets include the cell wall, cell membrane, protein synthesis, and nucleic acid synthesis.[25]

Recommended Assays for MOA Elucidation:

  • Macromolecular Synthesis Assays: These assays measure the incorporation of radiolabeled precursors into DNA, RNA, protein, and peptidoglycan to determine which major biosynthetic pathway is inhibited.[24]

  • Membrane Permeability Assays: These assays, such as those using the fluorescent dye propidium iodide, can determine if the compound disrupts the integrity of the bacterial cell membrane.

  • Enzyme Inhibition Assays: If a specific enzyme target is hypothesized (e.g., DNA gyrase), in vitro assays can be performed to measure the inhibitory activity of the pyrazole derivative against the purified enzyme.[2]

  • Molecular Docking Studies: In silico methods can predict the binding of pyrazole derivatives to potential protein targets, providing insights for further experimental validation.[2]

Part 4: Assessing Safety and Toxicity

A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells. Cytotoxicity assays are essential for evaluating the safety profile of pyrazole derivatives.[26][27]

Scientific Rationale: Cytotoxicity assays measure different aspects of cell health, such as metabolic activity and membrane integrity, to provide a comprehensive assessment of a compound's potential toxicity.[26]

Recommended Cytotoxicity Assays:

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[26]

  • LDH Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.[26][28]

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test pyrazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at an appropriate density and allow them to attach overnight.[27]

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivatives for a specified period (e.g., 24, 48, or 72 hours).[27]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Conclusion

The protocols and application notes presented in this guide provide a robust framework for the systematic evaluation of the antimicrobial properties of novel pyrazole derivatives. By adhering to these standardized methods and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data that will be crucial for advancing promising compounds through the drug discovery and development pipeline. The multifaceted approach, encompassing initial screening, advanced characterization, mechanism of action studies, and cytotoxicity assessment, will ultimately contribute to the development of new and effective antimicrobial agents to combat the global challenge of infectious diseases.

References

Introduction: The Privileged Status of Pyrazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the 1-(3-Chlorophenyl)pyrazole Scaffold in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Pyrazoles, five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms, are recognized as "privileged scaffolds" in medicinal chemistry.[1][2] This designation stems from their versatile chemical nature and their presence in a multitude of clinically successful drugs, demonstrating a broad spectrum of biological activities.[3][4] The pyrazole core is a versatile building block, readily amenable to substitution at multiple positions, which allows for the precise tuning of steric, electronic, and physicochemical properties to optimize interactions with biological targets.[2]

Among the vast library of pyrazole derivatives, the This compound moiety stands out as a recurring structural motif in compounds with significant therapeutic potential. The introduction of the 3-chlorophenyl group at the N1 position often imparts favorable properties, including enhanced binding affinity and modified metabolic stability. This guide provides an in-depth exploration of this specific scaffold, covering its synthesis, key biological applications, structure-activity relationships, and detailed protocols for its evaluation.

Part 1: Synthesis of the this compound Core

The construction of the pyrazole ring is a well-established area of organic synthesis. The most common and robust method for creating N-substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

Key Synthetic Strategy: Knorr Pyrazole Synthesis

This classical approach is favored for its reliability and the wide availability of starting materials. The reaction proceeds via the condensation of 3-chlorophenylhydrazine with a suitable 1,3-dicarbonyl compound, leading to the formation of the pyrazole ring through cyclization and dehydration. The regioselectivity of the reaction—determining which nitrogen of the hydrazine attacks which carbonyl group—can be influenced by the steric and electronic nature of the substituents on the dicarbonyl compound.[5]

Knorr_Synthesis start Starting Materials reactants 1,3-Dicarbonyl Compound + 3-Chlorophenylhydrazine start->reactants Select process Condensation & Cyclization reactants->process intermediate Hydrazone/ Enehydrazine Intermediate process->intermediate dehydration Dehydration (Acid Catalyst) intermediate->dehydration product This compound Scaffold dehydration->product

Caption: General workflow for Knorr pyrazole synthesis.

Protocol 1: Synthesis of Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

This protocol details a representative synthesis using ethyl 2,4-dioxovalerate as the 1,3-dicarbonyl precursor.

Rationale: Acetic acid is used as both the solvent and a catalyst to facilitate the condensation and subsequent dehydration steps. Refluxing provides the necessary thermal energy to overcome the activation barrier for cyclization. The work-up with ice-water precipitates the product, which is typically less soluble in cold aqueous media than the reactants or byproducts.

Materials:

  • 3-chlorophenylhydrazine hydrochloride

  • Ethyl 2,4-dioxovalerate (ethyl acetoacetate)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 3-chlorophenylhydrazine hydrochloride (10 mmol) and ethyl 2,4-dioxovalerate (11 mmol, 1.1 eq).

  • Solvent Addition: Add glacial acetic acid (20 mL) to the flask.

  • Heating: Place the flask on a stirring plate, add a magnetic stir bar, and fit it with a reflux condenser. Heat the mixture to reflux (approximately 118°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[1] The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of crushed ice while stirring.[1]

  • Isolation: A solid precipitate should form. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water (2 x 20 mL). Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure pyrazole derivative.[1]

Part 2: Biological Applications and Structure-Activity Relationships (SAR)

The this compound scaffold is a versatile template for designing inhibitors of various biological targets, leading to a wide range of pharmacological activities.[6]

Key Therapeutic Areas:

  • Anticancer: Many pyrazole derivatives function as kinase inhibitors, targeting enzymes like CDK-2, Aurora kinases, and FLT3, which are crucial for cancer cell proliferation and survival.[7][8][9]

  • Anti-inflammatory: The scaffold is found in inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[10][11]

  • Antimicrobial: Derivatives have shown activity against various bacterial and fungal strains.[4][12]

  • Antinociceptive: The scaffold has been incorporated into molecules targeting opioid receptors and other pain-related channels.[6]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing a lead compound into a drug candidate. For the this compound scaffold, specific substitutions at the C3, C4, and C5 positions of the pyrazole ring dramatically influence biological activity.

Caption: Key SAR points on the this compound scaffold.

The table below summarizes representative SAR data for pyrazole-based kinase inhibitors, illustrating how minor structural changes can lead to significant differences in potency.

Compound IDR3 SubstituentR5 SubstituentTarget KinaseIC₅₀ (nM)Reference
A-H-PhenylAurora A939[7]
B-Resorcinol-PhenylHsp90<100[9]
C-Indole-MethylCDK-27.9[8]
D-CF₃-PhenylCOX-2150[10]
This table synthesizes representative data to illustrate SAR principles.

Part 3: Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized this compound derivatives, standardized and reproducible biological assays are essential. A primary assay for anticancer drug discovery is the evaluation of cytotoxicity.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Rationale: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, the effect of a compound on cell viability can be quantified.

MTT_Workflow A 1. Cell Seeding B Seed cancer cells in a 96-well plate. Incubate for 24h to allow attachment. A->B C 2. Compound Treatment B->C D Add serial dilutions of pyrazole compounds. Include vehicle (DMSO) and positive (Doxorubicin) controls. C->D E 3. Incubation D->E F Incubate for 48-72 hours. E->F G 4. MTT Addition & Formazan Formation F->G H Add MTT solution to each well. Incubate for 2-4 hours for formazan crystal formation. G->H I 5. Solubilization & Measurement H->I J Add solubilizing agent (e.g., DMSO). Read absorbance at ~570 nm. I->J K 6. Data Analysis J->K L Calculate % viability vs. control. Determine IC₅₀ value from dose-response curve. K->L

Caption: Standard workflow for an MTT cytotoxicity assay.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)[13][14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank), cells with vehicle (negative control), and cells with a known cytotoxic agent like doxorubicin (positive control).[8]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.[8]

Conclusion and Future Perspectives

The this compound scaffold is a validated and highly valuable starting point in medicinal chemistry. Its synthetic tractability and proven ability to interact with a diverse range of biological targets ensure its continued relevance in drug discovery.[3][15] Future efforts will likely focus on developing more selective inhibitors by exploring novel substitutions at the C4 position and by creating hybrid molecules that merge the pyrazole core with other pharmacologically active moieties. The application of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will further accelerate the rational design and optimization of next-generation therapeutics based on this privileged scaffold.[2]

References

Application Note: High-Throughput Screening Strategies for 1-(3-Chlorophenyl)pyrazole Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Pyrazole Scaffolds

The 1-(3-Chlorophenyl)pyrazole scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the foundation for compounds with a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Libraries built around this core are rich sources of potential therapeutic agents. However, identifying the most promising candidates from tens of thousands of analogues requires robust, efficient, and scalable screening methodologies. High-Throughput Screening (HTS) provides the necessary framework to rapidly interrogate these large chemical libraries, transforming a chemical collection into a wellspring of biological insights and starting points for drug development.[4][5]

This guide provides an in-depth overview of key HTS assays tailored for the characterization of this compound libraries. We move beyond simple procedural lists to explain the causality behind experimental design, ensuring that each protocol is a self-validating system. We will detail two primary assay formats: a target-based biochemical assay for direct inhibitor binding and a cell-based functional assay to assess compound effects in a physiological context.

Section 1: The Logic of Assay Selection

The choice of an HTS assay is fundamentally dictated by the biological question being asked. For a novel pyrazole library, screening campaigns typically fall into two categories:

  • Target-Based Screening: This approach is used when a specific molecular target (e.g., a protein kinase, a receptor) is hypothesized to be modulated by the pyrazole scaffold. These assays are often biochemical in nature, directly measuring the interaction between the compound and the purified target. They are invaluable for establishing structure-activity relationships (SAR) and understanding the mechanism of action.

  • Phenotypic Screening: This approach measures a compound's effect on a cellular or organismal phenotype (e.g., cell death, pathway activation) without a preconceived target.[6] This is a powerful method for discovering first-in-class medicines and identifying compounds that work through novel mechanisms.[6]

For this compound libraries, whose members are known to target enzymes like kinases and modulate cellular pathways such as apoptosis, a dual-pronged screening strategy employing both target-based and phenotypic assays is highly effective.[1][7]

Section 2: Target-Based Screening: Fluorescence Polarization Assay

A Fluorescence Polarization (FP) assay is a homogenous, solution-based technique ideal for monitoring molecular binding events in real-time.[8] It is exceptionally well-suited for HTS due to its simplicity (no wash steps), high signal-to-noise ratio, and miniaturization capability.[9][10] The principle relies on the differential rotation speed of a small, fluorescently labeled molecule (the tracer) in solution. When the tracer is unbound, it tumbles rapidly, depolarizing emitted light. Upon binding to a larger protein target, its tumbling slows dramatically, and the emitted light remains highly polarized. Library compounds that competitively bind to the target will displace the tracer, causing a decrease in polarization.

Visualizing the Target Pathway: A Generic Kinase Cascade

Many pyrazole derivatives are potent kinase inhibitors.[4][7] The following diagram illustrates a simplified signaling pathway where a target kinase might operate, providing context for the importance of identifying inhibitors.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor TargetKinase Target Kinase (e.g., CDK, Hsp90) Receptor->TargetKinase 2. Signal Transduction Substrate Substrate Protein TargetKinase->Substrate 3. Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response 4. Downstream Effect Signal Extracellular Signal Signal->Receptor 1. Activation

Caption: A simplified kinase signaling cascade initiated by an extracellular signal.

Protocol 1: FP Competition Assay for a Target Kinase

This protocol describes the screening of a this compound library against a hypothetical protein kinase using a competitive FP assay format in 384-well plates.

A. Rationale Behind Key Reagents & Conditions

  • Assay Buffer: Contains HEPES for pH stability, NaCl to mimic physiological ionic strength, and a non-ionic surfactant like Tween-20 to prevent protein aggregation and nonspecific binding. DTT is included to maintain a reducing environment, critical for the stability of many enzymes.

  • Tracer Concentration: The tracer concentration is typically set at or below its Kd (dissociation constant) for the target protein. This ensures that a significant portion of the tracer is bound, providing a large assay window, while remaining sensitive to competitive displacement by inhibitors.

  • Protein Concentration: The optimal protein concentration should be sufficient to bind approximately 50-80% of the tracer, generating a stable and robust polarization signal.

B. Materials & Reagents

ReagentSupplierPurpose
Target Kinase ProteinIn-house/CommercialThe biological target
Fluorescent TracerCommercialFluorescently-labeled known ligand
Pyrazole Compound LibraryIn-houseTest compounds (10 mM in DMSO)
Known Kinase InhibitorCommercialPositive control (e.g., Staurosporine)
DMSOSigma-AldrichVehicle for compounds
Assay Buffer-See composition below
384-Well Black PlatesCorning, #3676Low-volume, non-binding surface
  • Assay Buffer Composition: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

C. Step-by-Step Protocol

  • Compound Plating:

    • Using an acoustic liquid handler or pin tool, transfer 50 nL of each library compound from the 10 mM stock plates into the 384-well assay plates.

    • Transfer 50 nL of the known inhibitor (positive control) to designated control wells.

    • Transfer 50 nL of DMSO (negative control/vehicle) to designated control wells. This represents 0% inhibition.

  • Reagent Preparation (Master Mixes):

    • Protein-Tracer Mix (for test and control wells): Prepare a 2X solution of the Target Kinase and Fluorescent Tracer in Assay Buffer. The final concentration in the well should be optimized (e.g., 10 nM Kinase, 5 nM Tracer).

    • Tracer-Only Mix (for 100% inhibition control): Prepare a 2X solution of only the Fluorescent Tracer in Assay Buffer at the same concentration as above. This represents the signal from unbound tracer.

  • Assay Execution:

    • Add 10 µL of the Protein-Tracer Mix to all wells containing library compounds, positive controls, and negative controls.

    • Add 10 µL of the Tracer-Only Mix to a separate set of control wells.

    • The final assay volume is 20 µL, and the final compound concentration is 25 µM.

  • Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate at room temperature for 60 minutes, protected from light. The incubation time should be sufficient to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plates on a microplate reader equipped with appropriate filters for the chosen fluorophore and capable of measuring fluorescence polarization (mP).[11]

D. Assay Validation & Data Analysis

A successful HTS assay must be robust and reproducible. The Z'-factor is a statistical parameter used to quantify the quality of an assay, where a value > 0.5 is considered excellent for HTS.[12]

  • Z'-Factor Calculation: Z' = 1 - ( (3 * SDHigh + 3 * SDLow) / |AvgHigh - AvgLow| )

    • AvgHigh / SDHigh: Average and standard deviation of the high signal (negative control, DMSO wells).

    • AvgLow / SDLow: Average and standard deviation of the low signal (positive control or tracer-only wells).

  • Example Z'-Factor Data:

ControlmP Reading (n=16)Average (Avg)Std Dev (SD)
Negative (DMSO)285, 291, 288...2904.5
Positive (Inhibitor)110, 105, 112...1083.2
  • Hit Identification: Compounds that cause a significant drop in mP (e.g., >3 standard deviations from the negative control mean) are identified as primary hits.

Section 3: Cell-Based Screening: Apoptosis Induction Assay

Many pyrazole-based compounds are developed as anticancer agents, which often function by inducing programmed cell death, or apoptosis.[1][13] A key event in the apoptotic cascade is the activation of executioner caspases, such as caspase-3 and caspase-7.[14] HTS assays using a fluorogenic caspase-3/7 substrate provide a direct and robust readout of apoptosis induction in a cellular context.

Protocol 2: Homogeneous Caspase-3/7 Activity Assay

This protocol outlines a method to screen a pyrazole library for pro-apoptotic activity in a cancer cell line (e.g., HCT116) using a commercially available homogeneous caspase-3/7 reagent.

A. Rationale Behind Key Reagents & Conditions

  • Cell Line Choice: The cell line should be relevant to the therapeutic area of interest (e.g., a colon cancer line for colorectal cancer drugs). It must be robust in culture and suitable for HTS formats.

  • Caspase-3/7 Reagent: These reagents typically contain a pro-fluorescent substrate (e.g., linked to the DEVD peptide sequence recognized by caspase-3/7) and cell lysis components.[14] When caspase-3/7 is active in apoptotic cells, it cleaves the substrate, releasing a fluorescent group and generating a measurable signal.

  • Incubation Time: The compound treatment duration (e.g., 24-48 hours) must be long enough to allow for the induction of the apoptotic pathway and subsequent caspase activation.

B. Materials & Reagents

ReagentSupplierPurpose
HCT116 Cell LineATCCHuman colon cancer cell line
Cell Culture MediumGibcoE.g., McCoy's 5A + 10% FBS
Pyrazole Compound LibraryIn-houseTest compounds (10 mM in DMSO)
StaurosporineSigma-AldrichPositive control for apoptosis induction
DMSOSigma-AldrichVehicle for compounds
Homogeneous Caspase-3/7 KitPromega/ThermoDetection reagent
384-Well Clear-Bottom PlatesGreinerCell culture and imaging/reading

C. Step-by-Step Protocol

  • Cell Plating:

    • Harvest and count HCT116 cells, ensuring high viability (>95%).

    • Resuspend cells in culture medium to a density of 50,000 cells/mL.

    • Dispense 40 µL of the cell suspension (2,000 cells) into each well of a 384-well plate.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Addition:

    • Perform a 1:200 intermediate dilution of the 10 mM compound library plates into culture medium to create a 50 µM working stock.

    • Add 10 µL of the diluted compounds to the cell plates. The final compound concentration will be 10 µM in a total volume of 50 µL.

    • Add positive (Staurosporine, e.g., 1 µM final) and negative (DMSO vehicle) controls similarly.

  • Incubation:

    • Return the plates to the incubator (37°C, 5% CO₂) for 24-48 hours.

  • Assay Readout:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

    • Add 50 µL of the reagent to each well.

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Measure the fluorescence on a plate reader using the appropriate excitation/emission wavelengths (e.g., 499 nm / 521 nm for the green fluorescent product).

D. Data Analysis

  • Data Normalization: The raw fluorescence units (RFU) are normalized to the controls.

    • Activity (%) = ( (RFUCompound - AvgDMSO) / (AvgStaurosporine - AvgDMSO) ) * 100

  • Hit Identification: Compounds showing a statistically significant increase in caspase activity (e.g., >50% activity in the primary screen) are considered hits. These would then be confirmed and subjected to dose-response analysis to determine their EC50 values. Cytotoxicity should also be assessed in parallel to distinguish specific apoptotic induction from general cell death.[15][16][17]

Section 4: HTS Workflow and Data Management

A successful HTS campaign is more than just the primary assay; it is a multi-step process designed to eliminate false positives and false negatives, culminating in a set of well-validated lead compounds.

Visualizing the HTS Workflow

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation cluster_lead Phase 4: Lead Generation LibPrep Library Preparation (10,000s of compounds) AssayDev Assay Development & Validation (Z' > 0.5) PrimaryScreen Primary HTS (Single Concentration) AssayDev->PrimaryScreen HitID Hit Identification (~100s of hits) PrimaryScreen->HitID HitConfirm Hit Confirmation (Fresh Compound Powder) HitID->HitConfirm DoseResponse Dose-Response (IC50/EC50) (~50-100 hits) HitConfirm->DoseResponse SecondaryAssay Secondary/Orthogonal Assays (e.g., Cell Viability, Target Engagement) DoseResponse->SecondaryAssay LeadCand Lead Candidates (~5-10 compounds) SecondaryAssay->LeadCand

Caption: A comprehensive workflow for a typical high-throughput screening campaign.

Conclusion

Screening this compound libraries requires a thoughtful, multi-faceted approach. By combining robust, target-based biochemical assays like Fluorescence Polarization with physiologically relevant cell-based assays such as apoptosis detection, researchers can efficiently identify and validate promising hit compounds. The key to a successful HTS campaign lies not just in the execution of protocols but in their rigorous validation and the logical progression from primary screening to hit confirmation and lead optimization. The methods detailed in this guide provide a solid foundation for unlocking the therapeutic potential hidden within these valuable chemical libraries.

References

synthetic routes to functionalized 1-(3-Chlorophenyl)pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Functionalized 1-(3-Chlorophenyl)pyrazole-4-carbaldehydes

Application Note & Protocols

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and marketed drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding allow it to serve as a versatile pharmacophore. Specifically, 1-arylpyrazole-4-carbaldehydes are crucial intermediates, acting as versatile building blocks for the synthesis of more complex molecular architectures with applications ranging from pharmaceuticals to agrochemicals and materials science.[1][4]

The 1-(3-chlorophenyl) substitution pattern is of particular interest in drug design. The chlorine atom can modulate the compound's lipophilicity, metabolic stability, and binding interactions with target proteins. This guide provides a detailed exploration of robust and efficient synthetic routes to access functionalized this compound-4-carbaldehydes, with a focus on the widely employed Vilsmeier-Haack reaction. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers in their synthetic endeavors.

Core Synthetic Strategy: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack (V-H) reaction is the preeminent method for the formylation of electron-rich heterocyclic systems like pyrazoles.[5][6] The reaction utilizes a Vilsmeier reagent, typically a chloromethyleniminium salt, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[7] This electrophilic species readily attacks the C4 position of the pyrazole nucleus, which is the most electron-rich and sterically accessible site for electrophilic substitution.[6]

The primary advantage of the V-H reaction is its efficiency and broad applicability. It can be used to either formylate a pre-existing pyrazole ring or, more elegantly, to effect a one-pot cyclization and formylation starting from a hydrazone precursor.[8][9]

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloromethyleniminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Intermediate Sigma Complex Intermediate Vilsmeier->Intermediate Hydrazone Hydrazone Precursor Hydrazone->Intermediate Cyclization & Attack by Vilsmeier Reagent Pyrazole This compound Pyrazole->Intermediate Attack by Vilsmeier Reagent Product This compound- 4-carbaldehyde Intermediate->Product Hydrolysis

Figure 1: General mechanism of the Vilsmeier-Haack reaction for pyrazole synthesis.

Synthetic Route A: One-Pot Cyclization and Formylation from Hydrazones

This is arguably the most efficient and widely adopted method for preparing 1,3-disubstituted pyrazole-4-carbaldehydes. The strategy involves the condensation of an appropriate acetophenone with 3-chlorophenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to the Vilsmeier-Haack conditions without isolation, leading to a tandem cyclization and formylation reaction to afford the target aldehyde in good yields.[8][10]

Workflow_A Start Start: Substituted Acetophenone & 3-Chlorophenylhydrazine Step1 Step 1: Hydrazone Formation (Ethanol, Acetic Acid catalyst) Start->Step1 Intermediate Intermediate: N'-(Aryl-ethylidene)-3-chlorophenylhydrazine Step1->Intermediate Step2 Step 2: Vilsmeier-Haack Reaction (POCl₃, Anhydrous DMF, 80-90°C) Intermediate->Step2 Workup Step 3: Aqueous Workup (Ice, Neutralization with NaOH/NaHCO₃) Step2->Workup Purify Step 4: Purification (Column Chromatography or Recrystallization) Workup->Purify Product Final Product: 1-(3-Chlorophenyl)-3-aryl-pyrazole-4-carbaldehyde Purify->Product

Figure 2: Workflow for the one-pot synthesis of pyrazole-4-carbaldehydes.

Protocol 1: Synthesis of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from general procedures for the Vilsmeier cyclization of hydrazones.[8][10][11]

Materials:

  • Acetophenone

  • 3-Chlorophenylhydrazine hydrochloride

  • Ethanol

  • Glacial Acetic Acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Crushed ice

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate & Petroleum ether (or Hexane) for chromatography

Procedure:

Part A: Hydrazone Formation (Intermediate)

  • To a solution of acetophenone (1.0 mmol) in ethanol (10 mL), add 3-chlorophenylhydrazine hydrochloride (1.0 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The hydrazone may precipitate. If so, filter the solid, wash with cold ethanol, and dry. If not, the crude mixture can often be carried forward directly after solvent removal under reduced pressure.

Part B: Vilsmeier-Haack Cyclization & Formylation

  • In a separate flask equipped with a dropping funnel and under an inert atmosphere (e.g., Nitrogen or Argon), cool anhydrous DMF (4 mL) in an ice bath.

  • Add POCl₃ (3.0 mmol) dropwise to the cold, stirred DMF. Caution: This is an exothermic reaction. Maintain the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 15-20 minutes to ensure the complete formation of the Vilsmeier reagent (a viscous, often white, complex).

  • Add the hydrazone from Part A (1.0 mmol) to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction by TLC.[8]

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a cold dilute sodium hydroxide or sodium bicarbonate solution until the pH is ~7-8. A precipitate will form.

  • Allow the mixture to stand, sometimes overnight, to ensure complete precipitation.

  • Filter the solid product, wash thoroughly with water, and air dry.

  • Purify the crude product by flash column chromatography (using an ethyl acetate/petroleum ether gradient) or recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde.

Expert Insights:

  • Causality: The use of anhydrous DMF is critical. The presence of water can quench the Vilsmeier reagent and prevent the reaction from proceeding.[8]

  • Trustworthiness: The final product's identity and purity should be confirmed by analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The characteristic aldehyde proton signal in ¹H-NMR typically appears around δ 9.8-10.1 ppm.[11]

Synthetic Route B: Formylation of a Pre-formed Pyrazole Ring

This route is advantageous when the this compound core is already available or synthesized via an alternative pathway, such as the Knorr pyrazole synthesis. The Vilsmeier-Haack reaction is then employed to selectively introduce the formyl group at the C4 position.[1][5]

Protocol 2: Vilsmeier-Haack Formylation of this compound

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Crushed ice

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

Procedure:

  • Prepare the Vilsmeier reagent as described in Protocol 1, Part B (Steps 1-3), using 4 equivalents of both POCl₃ and anhydrous DMF relative to the pyrazole substrate.[5]

  • Dissolve this compound (1.0 mmol) in a minimal amount of anhydrous DMF or other suitable dry solvent and add it to the pre-formed Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 70°C, stirring for 12-24 hours.[4][5] Monitor reaction progress by TLC.

  • Perform the aqueous workup as described in Protocol 1, Part B (Steps 6-8).

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent like DCM or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude solid/oil by flash column chromatography to afford the pure this compound-4-carbaldehyde.

Expert Insights:

  • Causality: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is the most nucleophilic, leading to high regioselectivity in the formylation reaction.[6]

  • Versatility: This method can be adapted for pyrazoles bearing various substituents, though strongly electron-withdrawing groups on the pyrazole ring may decrease reactivity and require harsher conditions.[1]

Data Summary & Comparison

The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final molecule. The one-pot method from hydrazones is generally more step-economical for creating highly substituted pyrazoles.

RouteKey IntermediateTypical YieldsKey AdvantagesKey Limitations
Route A Hydrazone60-85%[8][10]Step-economical; builds the core and functionalizes in one pot.Requires synthesis of the hydrazone precursor.
Route B Pyrazole60-80%[4][5]Useful for functionalizing existing pyrazole scaffolds.Requires prior synthesis of the pyrazole core.

Further Functionalization

The aldehyde group in this compound-4-carbaldehyde is a versatile chemical handle for further synthetic transformations, enabling the creation of diverse compound libraries for drug discovery.

  • Oxidation: The aldehyde can be oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent.

  • Reduction: Reduction to the corresponding alcohol can be achieved with sodium borohydride (NaBH₄).

  • Condensation Reactions: The aldehyde can undergo Knoevenagel condensation, Wittig reactions, or reductive amination to introduce new C-C or C-N bonds.

  • Palladium-Catalyzed Cross-Coupling: For functionalization at other positions (e.g., C3 or C5), the pyrazole core can be pre-functionalized with a halogen or converted to a triflate. Subsequent Pd-catalyzed reactions like Suzuki or Sonogashira couplings can then be employed to introduce aryl, heteroaryl, or alkynyl groups.[4][12]

References

Application Notes & Protocols: Synthesis of Heterocyclic Dyes Employing 1-(3-Chlorophenyl)pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold in Chromophore Design

The pyrazole ring system is a cornerstone in the synthesis of heterocyclic compounds, demonstrating remarkable utility in pharmaceuticals, agrochemicals, and materials science.[1][2] In the realm of color chemistry, pyrazole derivatives are particularly prized as precursors for azo dyes.[3] These dyes are known for their bright hues, high tinctorial strength, and good fastness properties, making them valuable for coloring synthetic fibers like polyester and polyamide.[3][4]

The 1-(3-chlorophenyl)pyrazole moiety serves as a versatile scaffold that can be strategically functionalized to act as either a diazo component or a coupling component in azo dye synthesis. The presence of the chlorophenyl group can enhance the dye's light fastness and substantivity for hydrophobic fibers, while also influencing the final color through its electronic effects on the conjugated π-system.

This document provides a detailed technical guide for researchers, chemists, and material scientists on two primary synthetic pathways for creating novel heterocyclic azo dyes starting from this compound precursors. We will explore:

  • Route A: The synthesis and utilization of 1-(3-chlorophenyl)-3-methyl-5-pyrazolone as a highly reactive coupling component .

  • Route B: The synthesis and diazotization of 5-amino-1-(3-chlorophenyl)-3-methylpyrazole to serve as a heteroaromatic diazo component .

Each section will provide not only step-by-step protocols but also the underlying chemical principles and mechanistic insights, empowering researchers to adapt and innovate upon these foundational methods.

Route A: 1-(3-Chlorophenyl)-3-methyl-5-pyrazolone as the Coupling Component

In this pathway, the pyrazole scaffold is converted into a pyrazolone, which possesses a highly reactive methylene group at the C4 position. This active site is an excellent nucleophile for electrophilic attack by an aryldiazonium cation, a classic azo coupling reaction.[5] The overall workflow is a two-stage process: synthesis of the pyrazolone intermediate, followed by the coupling reaction.

Route_A_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Azo Dye Synthesis Reactant1 3-Chlorophenylhydrazine Intermediate 1-(3-Chlorophenyl)-3-methyl-5-pyrazolone Reactant1->Intermediate Knorr Cyclization Reactant2 Ethyl Acetoacetate Reactant2->Intermediate FinalDye Pyrazolone Azo Dye Intermediate->FinalDye AromaticAmine Aromatic Amine (e.g., Aniline derivative) Diazonium Aryldiazonium Salt AromaticAmine->Diazonium Diazotization (NaNO₂, HCl, 0-5°C) Diazonium->FinalDye Azo Coupling

Caption: Workflow for Dye Synthesis via Route A.

Part 1: Synthesis of 1-(3-Chlorophenyl)-3-methyl-5-pyrazolone

The synthesis of 1-aryl-3-methyl-5-pyrazolones is most reliably achieved through the Knorr pyrazole synthesis, which involves the condensation of an arylhydrazine with a β-ketoester, typically ethyl acetoacetate.[6][7]

Reaction Mechanism: The reaction proceeds via initial formation of a hydrazone by the reaction of the more nucleophilic nitrogen of 3-chlorophenylhydrazine with the ketone carbonyl of ethyl acetoacetate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the ester carbonyl, leading to the elimination of ethanol and formation of the stable pyrazolone ring.

Protocol 1: Synthesis of 1-(3-Chlorophenyl)-3-methyl-5-pyrazolone

Reagent MW ( g/mol ) Amount Moles
3-Chlorophenylhydrazine HCl179.0417.9 g0.10
Ethyl Acetoacetate130.1413.0 g (12.7 mL)0.10
Sodium Acetate (anhyd.)82.038.2 g0.10
Glacial Acetic Acid60.05100 mL-
Ethanol46.07As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chlorophenylhydrazine hydrochloride (17.9 g, 0.10 mol) and sodium acetate (8.2 g, 0.10 mol) to 100 mL of glacial acetic acid.

  • Stir the mixture at room temperature for 15 minutes to liberate the free hydrazine base.

  • Add ethyl acetoacetate (13.0 g, 0.10 mol) to the mixture in a single portion.

  • Heat the reaction mixture to reflux (approx. 118°C) and maintain reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature and then pour it slowly into 500 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 1-(3-chlorophenyl)-3-methyl-5-pyrazolone as a white to off-white crystalline solid. Dry the product in a vacuum oven. The expected yield is typically high, in the range of 80-90%.

Part 2: Synthesis of Azo Dyes via Coupling with Pyrazolone Intermediate

The pyrazolone synthesized in Part 1 is a potent coupling component. The C4 position is flanked by two carbonyl/enolic groups, making the methylene protons acidic and the carbon atom highly nucleophilic. It readily couples with aryldiazonium salts in a weakly acidic to neutral medium.[5]

Mechanism of Azo Coupling: This reaction is a classic electrophilic aromatic substitution.[8][9] The aryldiazonium ion, a relatively weak electrophile, attacks the electron-rich C4 position of the pyrazolone. A proton is subsequently lost from the C4 carbon to restore the aromatic-like stability of the system, resulting in the final azo dye. The reaction is typically performed in a sodium acetate buffered solution to maintain a pH that is optimal for coupling while preventing decomposition of the diazonium salt.

Caption: Mechanism of Electrophilic Azo Coupling. (Note: A text-based representation is used due to tool limitations for complex chemical structures).

Protocol 2: Synthesis of a Representative Azo Dye

This protocol describes the coupling of diazotized 4-nitroaniline with the synthesized pyrazolone.

A. Preparation of the Diazonium Salt Solution

  • In a 100 mL beaker, dissolve 4-nitroaniline (1.38 g, 0.01 mol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) by gentle warming if necessary.

  • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (0.70 g, ~0.01 mol) in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution over 15 minutes, ensuring the temperature does not rise above 5°C. The formation of the diazonium salt is indicated by a clear solution.

  • Keep the resulting diazonium salt solution in the ice bath for immediate use.

B. Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 1-(3-chlorophenyl)-3-methyl-5-pyrazolone (2.09 g, 0.01 mol) in 50 mL of ethanol. Add a solution of sodium acetate (5 g) in 50 mL of water.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution (from step A.5) to the pyrazolone solution with efficient stirring.

  • A brightly colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Collect the dye by vacuum filtration, wash it with copious amounts of cold water, and then with a small amount of cold ethanol.

  • Dry the synthesized dye in an oven at 60-70°C.

Route B: 5-Amino-1-(3-Chlorophenyl)-3-methylpyrazole as the Diazo Component

In this alternative strategy, an amino group is introduced onto the pyrazole ring, typically at the C5 position. This aminopyrazole can then be diazotized itself and coupled with various electron-rich aromatic compounds (e.g., phenols, naphthols, anilines) to generate a different class of heterocyclic dyes.

Route_B_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Azo Dye Synthesis Reactant1B 3-Chlorophenylhydrazine IntermediateB 5-Amino-1-(3-chlorophenyl) -3-methylpyrazole Reactant1B->IntermediateB Cyclocondensation Reactant2B β-Ketonitrile (e.g., 3-aminocrotononitrile) Reactant2B->IntermediateB DiazoniumB Pyrazolediazonium Salt IntermediateB->DiazoniumB Diazotization (NaNO₂, HCl, 0-5°C) FinalDyeB Heterocyclic Azo Dye DiazoniumB->FinalDyeB Azo Coupling Coupler Coupling Component (e.g., β-Naphthol) Coupler->FinalDyeB

Caption: Workflow for Dye Synthesis via Route B.

Part 1: Synthesis of 5-Amino-1-(3-chlorophenyl)-3-methylpyrazole

The synthesis of 5-aminopyrazoles is commonly achieved by the cyclocondensation of hydrazines with β-ketonitriles or their derivatives.[2][10]

Protocol 3: Synthesis of 5-Amino-1-(3-chlorophenyl)-3-methylpyrazole (Note: This is a representative protocol based on established methods for analogous compounds.)

Reagent MW ( g/mol ) Amount Moles
3-Chlorophenylhydrazine HCl179.0417.9 g0.10
3-Aminocrotononitrile82.108.2 g0.10
Triethylamine101.1910.1 g (14 mL)0.10
Ethanol46.07150 mL-

Procedure:

  • In a 250 mL round-bottom flask, suspend 3-chlorophenylhydrazine hydrochloride (17.9 g, 0.10 mol) in 150 mL of ethanol.

  • Add triethylamine (10.1 g, 0.10 mol) to neutralize the hydrochloride salt and liberate the free base. Stir for 10 minutes.

  • Add 3-aminocrotononitrile (8.2 g, 0.10 mol) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Pour the concentrated mixture into 300 mL of cold water. The product may precipitate or separate as an oil.

  • If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography to yield the pure 5-amino-1-(3-chlorophenyl)-3-methylpyrazole.

Part 2: Diazotization of Aminopyrazole and Subsequent Coupling

The 5-aminopyrazole derivative is a heteroaromatic amine and can be diazotized under standard conditions.[4][11] The resulting pyrazolediazonium salt is an electrophile that can couple with electron-rich aromatic systems.

Protocol 4: Synthesis of a Heterocyclic Azo Dye using Diazotized Aminopyrazole

This protocol describes the diazotization of the aminopyrazole from Part 1 and its coupling with β-naphthol.

A. Diazotization of 5-Amino-1-(3-chlorophenyl)-3-methylpyrazole

  • Suspend 5-amino-1-(3-chlorophenyl)-3-methylpyrazole (2.08 g, 0.01 mol) in a mixture of concentrated hydrochloric acid (6 mL) and water (15 mL) in a 100 mL beaker.

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • Slowly add a cold solution of sodium nitrite (0.72 g, ~0.0105 mol) in 5 mL of water, keeping the temperature below 5°C.

  • Stir the mixture for an additional 20 minutes at 0-5°C. The resulting pyrazolediazonium salt solution should be used immediately.

B. Azo Coupling with β-Naphthol

  • In a 400 mL beaker, dissolve β-naphthol (1.44 g, 0.01 mol) in 50 mL of 10% aqueous sodium hydroxide solution.

  • Cool the β-naphthol solution to 5-10°C in an ice bath.

  • With efficient stirring, slowly add the cold pyrazolediazonium salt solution (from step A.4) to the alkaline β-naphthol solution.

  • A deeply colored dye will precipitate immediately.

  • Maintain stirring for 1 hour, allowing the mixture to slowly warm to room temperature.

  • Acidify the mixture to pH ~5-6 with dilute acetic acid to ensure complete precipitation of the dye.

  • Collect the product by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like DMF or ethanol may be performed for further purification.

Characterization and Properties

The synthesized dyes should be characterized to confirm their structure and purity. Standard analytical techniques include:

  • FT-IR Spectroscopy: To identify key functional groups, such as N=N (azo), C=O (pyrazolone), and aromatic C-H stretches.[12]

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the exact chemical structure and confirm the position of the azo coupling.[1]

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which dictates the color of the dye.[1][13]

Table of Representative Spectral Data: The following table provides expected λmax values for azo dyes derived from pyrazolone scaffolds, which are structurally analogous to those synthesized in Route A. The exact λmax will vary based on the specific aromatic amine used for diazotization and the solvent.

Diazo Component (from Aromatic Amine)Coupling ComponentSolventApprox. λmax (nm)Observed ColorReference
Diazotized Aniline1-Phenyl-3-methyl-5-pyrazoloneEthanol~410-430Yellow[14]
Diazotized 4-Nitroaniline1-Phenyl-3-methyl-5-pyrazoloneDMF~450-470Orange-Red[14]
Diazotized 2-Chloro-4-nitroaniline1-Phenyl-3-methyl-5-pyrazoloneEthanol~480-500Red[15]
Diazotized 4-Aminobenzoic AcidEthyl 5-amino-3-methyl-1H-pyrazoleDMF~345Yellow[1]

Conclusion and Future Outlook

The this compound framework provides two robust and distinct pathways for the synthesis of valuable heterocyclic azo dyes. By preparing the corresponding pyrazolone, chemists can access a versatile coupling component (Route A) that reacts with a wide array of aryldiazonium salts to produce dyes ranging from yellow to red. Alternatively, by synthesizing the 5-aminopyrazole derivative, a heteroaromatic diazo component is formed (Route B), which can be coupled with various phenols and anilines to generate a different set of chromophores. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers to explore this rich area of color chemistry, enabling the development of novel dyes with tailored properties for applications in textiles, high-performance pigments, and functional materials.[3]

References

Troubleshooting & Optimization

optimizing reaction conditions for 1-(3-Chlorophenyl)pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(3-Chlorophenyl)pyrazole Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuances of reaction optimization, troubleshoot common experimental hurdles, and answer frequently asked questions. Our goal is to empower you with the expertise to achieve high yields, purity, and reproducibility in your synthesis.

The most reliable and widely adopted method for synthesizing 1-arylpyrazoles is the Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][2][3][4] This guide will focus on this classic and versatile pathway.

General Synthesis Workflow

The synthesis of this compound follows a logical progression from starting materials to the final, purified compound. The key stages include the initial condensation to form an intermediate, cyclization, dehydration to form the aromatic pyrazole ring, and subsequent purification.

Synthesis_Workflow Start Starting Materials: - 3-Chlorophenylhydrazine - 1,3-Dicarbonyl Compound Reaction Reaction Step: Cyclocondensation Start->Reaction Solvent, Catalyst Heat Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Time Monitoring->Reaction Incomplete? Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Analysis Product Analysis: (NMR, MS, m.p.) Purification->Analysis Product Final Product: This compound Analysis->Product

Caption: General workflow for this compound synthesis.

Troubleshooting and Optimization Guide (Q&A)

This section addresses specific issues you may encounter during the synthesis.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yield is a common issue that can typically be traced back to one of four areas: reaction conditions, reagent quality, side reactions, or purification losses.

  • Reaction Conditions: The choice of solvent, catalyst, and temperature is critical.

    • Solvent: While polar protic solvents like ethanol are common, dipolar aprotic solvents such as DMF or N,N-dimethylacetamide can significantly improve yields and regioselectivity, even at room temperature.[2]

    • Catalyst: This reaction is often acid-catalyzed.[4][5] If you are running the reaction neat or in a neutral solvent, the addition of a catalytic amount of an acid like p-toluenesulfonic acid (TsOH) or even a few drops of acetic acid can dramatically increase the reaction rate.[1][6]

    • Temperature: Increasing the reaction temperature can improve yield, but only up to an optimal point. For some pyrazole syntheses, raising the temperature to 60 °C improved outcomes, but further increases led to lower yields, likely due to decomposition.[1][7] We recommend running small-scale trials to determine the optimal temperature for your specific 1,3-dicarbonyl substrate.

  • Reagent Quality:

    • 3-Chlorophenylhydrazine: Hydrazines are susceptible to air oxidation. If your reagent is old or has been improperly stored (e.g., exposed to air and light), it may be degraded. It is often supplied as a hydrochloride salt, which is more stable. If using the salt, an equivalent of a mild base may be needed to liberate the free hydrazine in situ.

    • 1,3-Dicarbonyl Compound: Ensure your dicarbonyl starting material is pure. Contaminants can interfere with the reaction.

  • Side Reactions: The primary side reactions are the formation of regioisomers (discussed in the next question) or incomplete conversion to the final pyrazole, stalling at the pyrazoline intermediate.

  • Purification: Product can be lost during aqueous work-up if it has some water solubility. Ensure you are using the correct extraction solvent and consider back-extracting the aqueous layer. During crystallization, ensure the solvent system is optimized to maximize recovery.

Question: My TLC and NMR show two distinct product spots with the same mass. What is happening and how can I fix it?

Answer: You are likely forming a mixture of two regioisomers. This is a classic challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound (e.g., ethyl acetoacetate or 1,1,1-trifluoro-2,4-pentanedione).[1][2] The 3-chlorophenylhydrazine has two non-equivalent nitrogen atoms, and either one can initiate the nucleophilic attack on the two different carbonyl groups of your dicarbonyl substrate, leading to two possible constitutional isomers.

Strategies to Control Regioselectivity:

  • Solvent Choice: This is often the most effective tool. It has been demonstrated that switching from a protic solvent like ethanol to a dipolar aprotic solvent like N,N-dimethylacetamide (DMA) can provide remarkable regioselectivity for one isomer.[2]

  • pH Control: The initial condensation step is pH-dependent. Carefully controlling the pH with buffered solutions or specific catalysts can favor one reaction pathway over the other.

  • Steric Hindrance: If one carbonyl group is significantly more sterically hindered than the other, the hydrazine will preferentially attack the less hindered site. You can sometimes leverage this by choosing a bulkier dicarbonyl substrate if your overall synthetic plan allows.

If you cannot achieve the desired regioselectivity, the isomers will need to be separated by column chromatography, which can be challenging due to their similar polarities.[1]

Question: My product appears to be a pyrazoline, not the fully aromatic pyrazole. How do I complete the conversion?

Answer: The cyclocondensation reaction between a hydrazine and an α,β-unsaturated ketone or certain 1,3-dicarbonyls can sometimes yield a stable pyrazoline intermediate, which is the non-aromatic, five-membered ring with one double bond.[2][8] To obtain the final pyrazole, this intermediate must be oxidized.

Methods for Aromatization:

  • In Situ Oxidation: Often, simply heating the reaction mixture in a solvent like DMSO under an oxygen atmosphere is sufficient to promote aromatization.[9]

  • Chemical Oxidants: If thermal oxidation is insufficient, a chemical oxidant can be added. Common choices include:

    • Manganese dioxide (MnO₂)[5]

    • Iodine in the presence of a base[7]

    • Simply bubbling air through the heated reaction mixture in a suitable solvent like acetic acid.[10][11]

Always monitor the oxidation by TLC or LC-MS to avoid over-oxidation or side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction?

The Knorr pyrazole synthesis proceeds via a two-step mechanism:

  • Condensation: One of the nitrogen atoms of 3-chlorophenylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

  • Cyclization & Dehydration: The second nitrogen atom then performs an intramolecular attack on the remaining carbonyl group. The resulting cyclic intermediate then eliminates a molecule of water (dehydration) to form the stable, aromatic pyrazole ring.[4]

Q2: Are there alternative starting materials to 1,3-diketones?

Yes, several classes of compounds containing a 1,3-dielectrophilic framework can be used. These include:

  • β-Ketoesters (e.g., ethyl acetoacetate)[8][12]

  • α,β-Unsaturated Ketones and Aldehydes (Chalcones)[1][2]

  • Acetylenic Ketones [8]

  • β-Enaminones [1]

The choice of precursor can influence the substitution pattern on the final pyrazole ring.

Q3: Can I use microwave irradiation to speed up the reaction?

Absolutely. Microwave-assisted synthesis is an excellent technique for this type of condensation reaction. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles.[1]

Q4: What is the best method for purifying the final this compound?

The ideal purification method depends on the scale and purity of the crude product.

  • Recrystallization: If the crude product is relatively clean (>90%), recrystallization is the most efficient method for obtaining highly pure material. Common solvent systems include ethanol/water, isopropanol, or heptane/ethyl acetate.

  • Column Chromatography: If the reaction produced a mixture of regioisomers or significant impurities, flash column chromatography on silica gel is necessary.[13] A typical eluent system would be a gradient of ethyl acetate in hexane.

  • Acid-Base Extraction: Pyrazoles are weakly basic. In some cases, impurities can be removed by dissolving the product in an organic solvent, washing with a dilute acid (which protonates the pyrazole, moving it to the aqueous phase), neutralizing the aqueous phase, and re-extracting the pure product.[14]

Experimental Protocols & Data

Protocol: Synthesis of 1-(3-Chlorophenyl)-3,5-dimethylpyrazole

This protocol provides a representative example using acetylacetone as the 1,3-dicarbonyl precursor.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chlorophenylhydrazine hydrochloride (5.0 g, 27.9 mmol).

  • Solvent Addition: Add ethanol (40 mL) and stir to form a suspension.

  • Reagent Addition: Add acetylacetone (2.80 g, 27.9 mmol, 1.0 eq) to the flask, followed by 3-4 drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the consumption of the starting materials and the formation of a new, UV-active spot.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Slowly pour the concentrated reaction mixture into 150 mL of cold water with stirring. A solid precipitate should form.

  • Isolation: Collect the crude solid by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or isopropanol to yield the pure 1-(3-Chlorophenyl)-3,5-dimethylpyrazole as a crystalline solid.

Table 1: Optimization of Reaction Conditions (Illustrative Data)
EntrySolventCatalystTemperature (°C)Time (h)Yield (%)Notes
1EthanolNone80865Standard baseline condition.
2EthanolAcetic Acid80488Acid catalysis significantly reduces reaction time and improves yield.
3TolueneTsOH110 (reflux)392Higher temperature and stronger acid catalyst further improve performance. Water removed by Dean-Stark trap.
4DMFNone25 (RT)1275Room temperature reaction is possible in aprotic polar solvents, but slower.[2]
5None (Neat)TsOH100185Solvent-free conditions can be efficient but may require more careful temperature control.
Table 2: Troubleshooting Common TLC/LC-MS Observations
ObservationPotential CauseRecommended Action
Starting material spots remain after 4h.Incomplete reaction.Add catalyst if not present. Increase temperature or extend reaction time. Verify reagent quality.
Two product spots with identical mass.Formation of regioisomers.Change solvent to a more polar aprotic one (e.g., DMF).[2] If unsuccessful, separate isomers using column chromatography.
Product mass is 2 amu higher than expected.Pyrazoline intermediate formed.Add an oxidizing agent (e.g., MnO₂) or heat in DMSO under air/O₂ to promote aromatization.[5][9]
Multiple unidentified spots on TLC.Decomposition or complex side reactions.Lower the reaction temperature.[7] Ensure an inert atmosphere (e.g., nitrogen) if reagents are air-sensitive. Check for impurities in starting materials.

References

Knorr Pyrazole Synthesis: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this robust cyclocondensation reaction. Here, we address common challenges encountered in the lab, providing in-depth, evidence-based solutions to help you optimize your reaction yields and purity.

Section 1: Understanding the Reaction - The Chemical Basis for Troubleshooting

The Knorr pyrazole synthesis, first reported in 1883, is a cornerstone of heterocyclic chemistry, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] While known for its reliability, achieving high yields consistently requires a nuanced understanding of its mechanism and controlling variables.

The reaction typically proceeds under acidic conditions.[2][3] The mechanism involves an initial acid-catalyzed condensation to form a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[1][4]

Knorr_Mechanism Reactants 1,3-Dicarbonyl + Hydrazine Protonation Carbonyl Protonation (Acid Catalyst) Reactants->Protonation Step 1 Hydrazone Hydrazone Intermediate Protonation->Hydrazone Condensation Cyclization Intramolecular Cyclization Hydrazone->Cyclization Cyclic_Int Cyclic Intermediate Cyclization->Cyclic_Int Dehydration Dehydration (-H₂O) Cyclic_Int->Dehydration Pyrazole Pyrazole Product Dehydration->Pyrazole

Caption: General mechanism of the Knorr pyrazole synthesis.

Section 2: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Problem 1: Low or No Product Formation

Question: My reaction shows little to no conversion of my starting materials, or my final isolated yield is disappointingly low. What are the primary factors to investigate?

Answer: This is a common issue that can often be traced back to one of three areas: reagent quality, reaction conditions, or the workup procedure.

Potential Causes & Recommended Solutions
  • Reagent Purity and Stability:

    • Hydrazine Quality: Hydrazine and its derivatives can degrade over time, especially if exposed to air and light. This can lead to the formation of colored impurities and reduce the amount of active nucleophile available for the reaction.[5]

      • Solution: Use freshly opened or purified hydrazine. If using a hydrazine salt (e.g., hydrochloride), an equivalent of a mild base (like sodium acetate) may be needed to liberate the free hydrazine for the reaction.[5]

    • 1,3-Dicarbonyl Purity: Impurities in the dicarbonyl starting material, such as mono-carbonyl compounds, can lead to side reactions that consume the hydrazine, lowering the overall yield.[6]

      • Solution: Ensure the purity of your dicarbonyl compound. If its purity is suspect, purify it by distillation or recrystallization before use.[6]

  • Incorrect pH / Ineffective Catalysis:

    • The Role of Acid: The Knorr synthesis is almost always acid-catalyzed.[7][8] The acid protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.[9][10] Without a catalyst, the reaction can be extremely slow or may not proceed at all.

      • Solution: Add a catalytic amount of a weak acid, such as glacial acetic acid. Typically, a few drops are sufficient for small-scale reactions.[1][11]

    • pH is a Balancing Act: While acidic conditions are crucial, very low pH (strong acid) can fully protonate the hydrazine, rendering it non-nucleophilic and halting the reaction. Conversely, at neutral or basic pH (pH > 7), the initial hydrazone formation is often slow and may become the rate-limiting step, preventing cyclization.[9][10]

      • Solution: Maintain weakly acidic conditions. Acetic acid is an excellent choice as it facilitates the reaction without being overly harsh.[6]

  • Suboptimal Temperature and Reaction Time:

    • Temperature: Many Knorr syntheses require heating to proceed at a reasonable rate, often to around 80-100°C.[1][11] However, excessive heat can cause degradation of starting materials or the final product.[6]

      • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance. Start at a moderate temperature (e.g., 80°C) and increase if the reaction is too slow.[1][6]

    • Reaction Time: Extending the reaction time does not always lead to a higher yield. Prolonged heating can promote byproduct formation.[6]

      • Solution: Use TLC to determine when the limiting reagent (usually the dicarbonyl) has been consumed, then proceed to workup.[1][11]

Problem 2: Formation of Multiple Products / Regioisomerism

Question: My TLC and NMR show a mixture of products. I'm using an unsymmetrical 1,3-dicarbonyl. How can I control the formation of regioisomers?

Answer: The formation of regioisomers is a well-known challenge when using an unsymmetrical 1,3-dicarbonyl, as the initial attack of the hydrazine can occur at either of the two different carbonyl carbons.[12][13]

Regioisomer_Formation Start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine PathA Attack at Carbonyl A Start->PathA PathB Attack at Carbonyl B Start->PathB ProductA Regioisomer A PathA->ProductA Cyclization & Dehydration ProductB Regioisomer B PathB->ProductB Cyclization & Dehydration

Caption: Formation of regioisomers from an unsymmetrical dicarbonyl.

Potential Causes & Recommended Solutions
  • Steric and Electronic Effects:

    • Cause: The regioselectivity is governed by the relative reactivity of the two carbonyl groups. Generally, the hydrazine will preferentially attack the less sterically hindered and more electrophilic carbonyl carbon.[14] For instance, in a β-ketoester, the ketone carbonyl is typically more reactive than the ester carbonyl.[14]

      • Solution: Analyze your 1,3-dicarbonyl substrate. If one carbonyl is significantly more hindered (e.g., next to a t-butyl group) or less reactive (e.g., part of an ester), you can often predict the major product. If the carbonyls are electronically and sterically similar, a mixture is likely.

  • Reaction Conditions:

    • Cause: The pH and solvent can influence which intermediate is more stable, thereby affecting the product ratio.[12] Recent studies have shown that even the reactant stoichiometry can influence the regioisomeric ratio under certain conditions.[12]

      • Solution: Systematically screen reaction conditions. Varying the solvent polarity (e.g., ethanol vs. acetic acid vs. toluene) or the acid catalyst can sometimes favor one pathway over the other. If isomers are unavoidable, focus on developing a robust purification method (e.g., column chromatography or fractional crystallization) to separate them.

Problem 3: Significant Byproduct Formation / "Dirty" Reaction

Question: My reaction mixture turns dark red or brown, and the TLC plate is a mess of spots. What causes this and how can I get a cleaner reaction?

Answer: A dark, complex reaction mixture often points to the decomposition of one of the starting materials, particularly the hydrazine.[5]

Potential Causes & Recommended Solutions
  • Hydrazine Decomposition:

    • Cause: Phenylhydrazine and other hydrazine derivatives are susceptible to oxidation, which can produce intensely colored byproducts. This is often exacerbated by heat and trace metals.

      • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5] Ensure your glassware is scrupulously clean. Using a silica plug to filter the crude product can sometimes remove colored impurities before final purification.[5]

  • Harsh Reaction Conditions:

    • Cause: Prolonged heating at high temperatures or using a strong, non-volatile acid catalyst can lead to the degradation of both the starting materials and the pyrazole product.[6]

      • Solution: Use the mildest conditions that allow the reaction to proceed to completion. Use a volatile acid catalyst like acetic acid, which can be removed during workup, and avoid excessive heating by monitoring the reaction closely with TLC.[6][11]

Problem 4: Product Isolation and Purification Challenges

Question: I seem to be losing most of my product during the workup and recrystallization steps. What am I doing wrong?

Answer: Product loss during isolation is often due to suboptimal workup or purification techniques, such as the product "oiling out" or being too soluble in the chosen recrystallization solvent.

Potential Causes & Recommended Solutions
  • Improper Workup:

    • Cause: In many protocols, the product is precipitated by adding water to the reaction mixture.[11] If your product has some water solubility, this can lead to significant loss in the aqueous filtrate.

      • Solution: After precipitation, cool the mixture in an ice bath to minimize solubility before filtering. If the product is highly water-soluble, you may need to extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover the dissolved product.

  • Recrystallization Issues:

    • Cause: The product may fail to crystallize ("oil out") or remain dissolved if an inappropriate solvent is used. Adding too much solvent is a very common error that leads to low recovery.[14]

      • Solution: Choose a recrystallization solvent in which your product is soluble when hot but sparingly soluble when cold. Ethanol is often a good starting point for pyrazoles.[1][14] Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals. If it oils out, try re-heating, adding a small amount of a co-solvent, and cooling again.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the optimal catalyst for the Knorr synthesis?

    • A: Glacial acetic acid is the most common and effective catalyst. It is acidic enough to promote the reaction but mild enough to prevent significant degradation.[1][11]

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the best method.[1][11] Spot the reaction mixture against your 1,3-dicarbonyl starting material. The reaction is typically complete when the dicarbonyl spot has disappeared.

  • Q: Can this reaction be performed under neutral or basic conditions?

    • A: While some modern variations exist, the classic Knorr synthesis performs poorly under neutral or basic conditions.[9] At neutral pH, the reaction is very slow. At basic pH, the initial hydrazone may form, but the subsequent cyclization step, which requires protonation of the second carbonyl, is inhibited.[10]

  • Q: My hydrazine is a hydrochloride salt. Do I need to neutralize it first?

    • A: Yes, it is highly recommended. The HCl salt is not nucleophilic. You can pre-treat it with one equivalent of a base like sodium acetate or triethylamine in your reaction solvent before adding the 1,3-dicarbonyl, or add the base directly to the reaction mixture.[5]

Section 4: Optimized Experimental Protocols

Protocol 1: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate

This protocol is adapted from established laboratory procedures.[1][11]

  • Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol, 1.0 eq) and hydrazine hydrate (6 mmol, 2.0 eq).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[4]

  • Heating: Heat the reaction on a stirring hot plate to approximately 100°C for 1 hour.[1][4]

  • Monitoring: After 1 hour, check for the consumption of the starting ketoester using TLC (Mobile phase: 30% ethyl acetate / 70% hexanes).[1]

  • Work-up: Once the ketoester is consumed, add deionized water (10 mL) to the hot, stirring reaction mixture.

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes with continuous stirring to encourage precipitation.[4]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry.[1][11]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place the crude, dry solid into a clean Erlenmeyer flask.

  • Dissolution: Add a small portion of a suitable solvent (e.g., 95% ethanol) and heat the mixture gently (e.g., on a hot plate) with swirling until it boils.[14]

  • Minimum Solvent: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent.[14]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry thoroughly.

Section 5: Data Summary

The choice of reaction parameters has a significant impact on the outcome. The table below summarizes these effects.

ParameterCommon ChoicesEffect on Low YieldTroubleshooting Action
Catalyst Glacial Acetic AcidLack of catalyst leads to no reaction. Strong acids can inhibit the reaction.Add a catalytic amount of weak acid. Avoid strong mineral acids.[9]
Solvent Ethanol, Acetic Acid, PropanolSolvent can affect solubility and reaction rate. Highly viscous solvents can hinder reactivity.[14]Screen different solvents. Ethanol or acetic acid are good starting points.[11][14]
Temperature Room Temp to 100°CToo low: slow/no reaction. Too high: decomposition and byproduct formation.[6]Monitor with TLC to find the minimum temperature for full conversion in a reasonable time.[1]
Stoichiometry 1:1 or slight excess of hydrazineA large excess of one reagent can complicate purification. Insufficient hydrazine leads to incomplete conversion.Start with a 1:1 or 1:1.1 ratio of dicarbonyl to hydrazine. An excess of hydrazine hydrate (2 eq) is sometimes used.[11]

Section 6: Visual Summaries

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving issues with low yield.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents 1. Verify Reagent Purity - Fresh Hydrazine? - Pure Dicarbonyl? Start->Check_Reagents Check_Reagents->Start Purify/Replace Reagents Check_Conditions 2. Review Reaction Conditions - Acid Catalyst Present? - Correct Temperature? Check_Reagents->Check_Conditions Reagents OK Check_Conditions->Start Optimize Conditions Analyze_Side_Products 3. Analyze Byproducts - TLC/NMR for Isomers? - Signs of Decomposition? Check_Conditions->Analyze_Side_Products Conditions OK Analyze_Side_Products->Check_Conditions Change Conditions to Improve Selectivity Review_Workup 4. Assess Workup/Purification - Product lost in filtrate? - Recrystallization efficient? Analyze_Side_Products->Review_Workup Main Product Formed Review_Workup->Start Modify Isolation Protocol Solution Yield Optimized Review_Workup->Solution Procedure Optimized

Caption: A logical workflow for troubleshooting low yields in the Knorr synthesis.

References

Technical Support Center: Strategies to Control Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in their synthetic routes. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve your desired isomeric outcomes.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation so critical?

A1: In pyrazole synthesis, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different products.[1][2] The selective formation of one regioisomer over the other is paramount because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[2] For applications in drug discovery and materials science, obtaining a single, pure regioisomer is often a critical requirement.

Q2: What are the fundamental factors governing regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the condensation reaction between a 1,3-dicarbonyl and a hydrazine is a delicate balance of several factors:[1][2][3]

  • Electronic Effects: The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl.[1][4] Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for the initial attack.

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically obstruct the approach to one of the carbonyl groups, thereby directing the reaction to the less sterically hindered site.[1][2]

  • Reaction Conditions (pH, Solvent): The reaction environment is a powerful tool for controlling regioselectivity. The pH can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][3] Similarly, the choice of solvent can dramatically influence the reaction pathway.[1][2]

Troubleshooting Guides: Common Scenarios & Solutions

Scenario 1: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a mixture of regioisomers.

This is one of the most common challenges in pyrazole synthesis.[1][5] The formation of isomeric mixtures complicates purification and reduces the overall yield of the desired product.

Troubleshooting Steps:
  • Solvent Modification: If you are using a standard solvent like ethanol, which is known to often produce mixtures, consider switching to a fluorinated alcohol.[1] Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity. These solvents are poor hydrogen bond acceptors, which can influence the reaction intermediates and transition states to favor one isomer.

  • pH Adjustment: The acidity or basicity of the reaction medium can be a deciding factor.

    • Acidic Conditions: Adding a catalytic amount of acid (e.g., HCl, H₂SO₄) can protonate the more basic nitrogen of the substituted hydrazine, reducing its nucleophilicity and directing the initial attack from the less basic nitrogen.[1][6]

    • Basic Conditions: Conversely, using basic conditions (e.g., NaOAc) may favor the attack of the inherently more nucleophilic nitrogen atom.

  • Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction. Experimenting with running the reaction at a lower temperature may favor the kinetically preferred product, while higher temperatures might favor the thermodynamically more stable isomer.

Data-Driven Insights: Solvent Effects on Regioselectivity
1,3-DiketoneHydrazineSolventRegioisomeric Ratio (Major Isomer)Reference
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOH60:40
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85:15
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP97:3 (5-(2-furyl) isomer)
1-Phenyl-1,3-butanedionePhenylhydrazineAcetic AcidMixture[7]
1-Phenyl-1,3-butanedionePhenylhydrazineModified ConditionsExclusive 1,5-diarylpyrazole[7]
Scenario 2: The major product of my reaction is the undesired regioisomer.

This occurs when the intrinsic electronic and steric properties of your substrates favor the formation of the unwanted isomer under standard conditions.[4] For instance, in the reaction of a 1,3-diketone with a strongly electron-withdrawing group, the initial attack often occurs at the more electrophilic carbonyl, which may lead to the undesired regioisomer.[4]

Strategic Approaches:
  • Alternative Synthetic Routes: When the classical condensation fails to provide the desired isomer, consider alternative strategies. The reaction of acetylenic ketones with substituted hydrazines has been shown to be highly regioselective, providing predictable outcomes that are often unaffected by the electronic nature of the substituents.[5]

  • Use of Hydrazine Salts: The regioselectivity can be reversed by using the hydrochloride salt of the hydrazine instead of the free base.[6] This alters the nucleophilicity of the nitrogen atoms and can completely switch the preferred reaction pathway.

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes favor the formation of the thermodynamically more stable product, which may be the desired isomer.[4] This method often offers the advantages of shorter reaction times and improved yields.

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Protocol 2: Microwave-Assisted Synthesis from α,β-Unsaturated Ketones

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[4]

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

  • Seal the vessel securely and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Visualizing Reaction Control

The following diagrams illustrate key decision-making processes and experimental flows for optimizing regioselectivity.

Regioselectivity_Troubleshooting start Start: Poor Regioselectivity (Isomeric Mixture) solvent Modify Solvent System start->solvent ph Adjust Reaction pH solvent->ph No ethanol Using Ethanol/Methanol? solvent->ethanol Yes alt_route Consider Alternative Synthetic Route ph->alt_route No Improvement acidic Add Catalytic Acid (e.g., HCl, p-TsOH) ph->acidic basic Add Base (e.g., NaOAc) ph->basic acetylenic React Acetylenic Ketone with Hydrazine alt_route->acetylenic hydrazine_salt Use Hydrazine Salt (e.g., Hydrochloride) alt_route->hydrazine_salt fluorinated Switch to TFE or HFIP ethanol->fluorinated outcome Improved Regioselectivity fluorinated->outcome acidic->outcome basic->outcome acetylenic->outcome hydrazine_salt->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Knorr_Mechanism_Control cluster_reactants Reactants cluster_conditions Controlling Factors cluster_pathways Reaction Pathways cluster_products Products Diketone Unsymmetrical 1,3-Diketone PathwayA Attack at Carbonyl 1 Diketone->PathwayA PathwayB Attack at Carbonyl 2 Diketone->PathwayB Hydrazine R'-NH-NH₂ Hydrazine->PathwayA Hydrazine->PathwayB Sterics Steric Hindrance Sterics->PathwayA Sterics->PathwayB Electronics Electronic Effects Electronics->PathwayA Electronics->PathwayB Solvent Solvent Choice (e.g., HFIP) Solvent->PathwayA Solvent->PathwayB pH pH (Acid/Base) pH->PathwayA pH->PathwayB Isomer1 Regioisomer 1 PathwayA->Isomer1 Isomer2 Regioisomer 2 PathwayB->Isomer2

Caption: Factors influencing Knorr pyrazole synthesis pathways.

References

Technical Support Center: Scale-Up Synthesis of 1-(3-Chlorophenyl)pyrazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals embarking on the scale-up synthesis of 1-(3-chlorophenyl)pyrazole for preclinical studies. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and practical experience in process chemistry.

I. Synthesis Pathway and Key Considerations

The synthesis of 1,3-diaryl-1H-pyrazoles is a well-established transformation in organic chemistry, often serving as a crucial scaffold in pharmaceutical development.[1] A common and reliable method for preparing this compound involves the cyclocondensation of a 1,3-dicarbonyl compound with 3-chlorophenylhydrazine.[2]

Synthesis_of_1_3_Chlorophenyl_pyrazole Reactant1 1,3-Dicarbonyl Compound Intermediate Hydrazone Intermediate Reactant1->Intermediate Condensation Reactant2 3-Chlorophenylhydrazine Reactant2->Intermediate Product This compound Intermediate->Product Cyclization (Acid or Base Catalyzed)

Caption: General synthetic scheme for this compound.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What are the most common starting materials for the 1,3-dicarbonyl component?

A1: For the synthesis of the parent this compound, malondialdehyde or its synthetic equivalents are used. However, for substituted pyrazoles, various β-diketones can be employed. The choice of the dicarbonyl compound is critical as it dictates the substitution pattern on the pyrazole ring.

Q2: I'm observing the formation of a regioisomeric byproduct. How can I improve the regioselectivity of the reaction?

A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[3] Several strategies can be employed to enhance regioselectivity:

  • Solvent Choice: Utilizing fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) can significantly favor the formation of one regioisomer.[3]

  • pH Control: The pH of the reaction medium can influence the reaction pathway. Acidic conditions often favor one isomer, while neutral or basic conditions may favor the other.[3]

  • Steric and Electronic Effects: Introducing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the formation of one isomer. Similarly, strong electron-withdrawing groups can electronically bias the reaction towards a single product.[3]

Q3: My reaction is sluggish and gives a low yield. What can I do to optimize the reaction conditions?

A3: To improve reaction kinetics and yield, consider the following:

  • Catalyst: The cyclization step is often catalyzed by either acid or base. Experiment with different catalysts (e.g., acetic acid, hydrochloric acid, or sodium hydroxide) and catalyst loading to find the optimal conditions.

  • Temperature: Increasing the reaction temperature can accelerate the reaction rate. However, be mindful of potential side reactions or degradation of starting materials and product at elevated temperatures.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for pyrazole synthesis. This method is particularly beneficial for high-throughput synthesis and optimization studies.

II. Purification and Isolation

The purification of the crude product is a critical step to ensure the high purity required for preclinical studies, typically at least 98% by weight.[4] Crystallization is the most common method for purifying solid compounds like this compound.

Troubleshooting Guide - Purification

Problem 1: The crude product is an oil and does not crystallize.

  • Purity Check: The crude product may be of low purity, with impurities inhibiting crystallization. Analyze the crude mixture by TLC or LC-MS to identify the major impurities. A preliminary purification by column chromatography may be necessary.

  • Solvent Screening: A systematic screening of different solvents and solvent mixtures is crucial for successful crystallization. Start with common solvents like ethanol, methanol, isopropanol, ethyl acetate, and hexane.

  • Seeding: If a small amount of pure crystalline material is available, use it to seed the supersaturated solution to induce crystallization.

  • Anti-Solvent Addition: Dissolve the crude product in a good solvent and slowly add an anti-solvent (in which the product is insoluble) to precipitate the pure compound.

Problem 2: The isolated product has a low melting point and appears impure despite crystallization.

  • Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with a distinct melting point.[4] Characterize the crystalline form using techniques like DSC (Differential Scanning Calorimetry) and PXRD (Powder X-ray Diffraction).

  • Residual Solvents: The presence of residual solvents can depress the melting point. Ensure the product is thoroughly dried under vacuum.

  • Recrystallization: A second recrystallization from a different solvent system may be required to remove persistent impurities.

Step-by-Step Protocol: Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified product under vacuum to a constant weight.

III. Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stability of the synthesized this compound before it can be used in preclinical studies.

Analytical Technique Purpose Expected Results for this compound
¹H NMR Structural elucidation and confirmationAromatic protons in the range of 7-8 ppm, pyrazole proton around 6-7 ppm.
¹³C NMR Structural elucidation and confirmationAromatic and pyrazole carbons in the range of 100-150 ppm.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the calculated mass of C₉H₇ClN₂.
HPLC/UPLC Purity assessment and quantificationA single major peak with a purity of ≥98%.
Elemental Analysis Confirmation of elemental compositionThe experimental percentages of C, H, N, and Cl should be within ±0.4% of the calculated values.
Frequently Asked Questions (FAQs) - Analysis

Q1: My ¹H NMR spectrum shows broad peaks in the aromatic region. What could be the cause?

A1: Broad peaks can be due to several factors:

  • Residual Paramagnetic Impurities: Traces of metal catalysts used in the synthesis can cause peak broadening.

  • Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals. Try diluting the sample.

  • Chemical Exchange: Protons involved in slow chemical exchange processes can also appear as broad peaks.

Q2: How do I develop a suitable HPLC method for purity analysis?

A2: A good starting point for HPLC method development is a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid. The UV detection wavelength can be set based on the UV-Vis spectrum of the compound, typically around 254 nm.

IV. Safety and Handling

As with any chemical synthesis, it is crucial to follow proper safety procedures when handling this compound and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][7]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6][7]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.[5]

Safety_Workflow cluster_prep Preparation cluster_execution Execution cluster_cleanup Cleanup & Disposal a Review MSDS b Don PPE a->b c Work in Fume Hood b->c d Handle with Care c->d e Clean Glassware d->e f Dispose of Waste Properly e->f

Caption: A standard safety workflow for chemical synthesis.

This guide provides a comprehensive overview of the key aspects of scaling up the synthesis of this compound for preclinical studies. By understanding the potential challenges and implementing the troubleshooting strategies outlined here, researchers can streamline their synthetic efforts and ensure the production of high-quality material for further investigation.

V. References

  • Echemi. (n.d.). 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde Safety Data Sheets. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. Retrieved from --INVALID-LINK--

  • TSI Journals. (2008). MICROWAVE ASSISTED SYNTHESIS OF 1-(3 -CHLOROPHENYL)-3, 5- DIARYL – PYRAZOLES. Int. J. Chem. Sci., 6(1), 68-71. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Deng, X., & Mani, N. S. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 85, 179. DOI: 10.15227/orgsyn.085.0179

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN106008350A - Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE synthesis. Retrieved from --INVALID-LINK--

  • Echemi. (n.d.). 1-(3-chlorophenyl)-5-Methyl-1H-pyrazole Safety Data Sheets. Retrieved from --INVALID-LINK--

  • Mishra, S., et al. (2025). chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(9).

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from --INVALID-LINK--

  • Xu, T., et al. (2025). Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 23, 7260-7264. DOI: 10.1039/D5OB00907C

  • Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate.

  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. Retrieved from --INVALID-LINK--

  • Liu, X., Xu, S., & Xiong, Y. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press.

  • Herfindo, N., et al. (2020). Protocol of synthesis 1,3,5-triaryl pyrazole derivatives. ResearchGate.

  • Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. (n.d.). Organic & Biomolecular Chemistry.

  • Zhang, X., et al. (n.d.). A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. ResearchGate.

  • (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • ChemicalBook. (2025). 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile. Retrieved from --INVALID-LINK--

References

Technical Support Center: Addressing Unstable Intermediates in Multi-Step Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing pyrazole-based scaffolds. Pyrazoles are a cornerstone of modern drug discovery, but their synthesis, particularly via classical methods like the Knorr condensation, is often plagued by the formation of unstable or transient intermediates. These can lead to low yields, complex product mixtures, and challenges with regioselectivity.

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format. Our goal is to empower you to diagnose issues in your reaction, understand the underlying chemical principles, and implement robust solutions to stabilize key intermediates or guide reaction pathways toward your desired product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction yields are low and the TLC shows a complex mixture. Could an unstable initial intermediate be the problem?

Answer: Yes, this is a classic symptom of issues with the initial condensation intermediate. In the Knorr synthesis, the reaction of a hydrazine with a 1,3-dicarbonyl compound does not proceed directly to the pyrazole. It first forms a hydrazone or enamine intermediate, which can be unstable and reversible.[1][2]

The 'Why' - Understanding the Unstable Intermediate:

The initial step is the nucleophilic attack of the hydrazine onto one of the carbonyl groups. This forms a hemiaminal intermediate which then dehydrates to a hydrazone. If the dicarbonyl compound can enolize, an alternative enamine intermediate can also form. These intermediates ( A and B in the diagram below) exist in equilibrium with the starting materials. If the subsequent intramolecular cyclization is slow, these intermediates can revert back to the starting materials or participate in undesired side reactions, leading to a complex mixture and low conversion to the final product. Recent kinetic studies have shown that the mechanism is more complex than previously assumed, sometimes involving autocatalysis and unexpected di-addition intermediates.[2]

Troubleshooting Workflow:

The following workflow can help diagnose and solve issues related to low yield and conversion.

G cluster_no SM Not Consumed cluster_yes SM Consumed start Low Yield / Complex TLC check_sm Is Starting Material (SM) Consumed? (Check TLC) start->check_sm no_node check_sm->no_node No yes_node check_sm->yes_node Yes cause_no Cause: Equilibrium favors SMs. Intermediate is reverting or cyclization is too slow. no_node->cause_no solution_no Solution: Drive the reaction forward. 1. Add a catalytic acid (e.g., Acetic Acid). 2. Increase temperature moderately. 3. Remove water (Dean-Stark). cause_no->solution_no protocol1 Implement Protocol 1: Acid-Catalyzed Synthesis solution_no->protocol1 cause_yes Cause: Intermediate is forming but decomposing or forming multiple side products. yes_node->cause_yes solution_yes Solution: Stabilize the intermediate. 1. Use milder conditions (lower temp). 2. Consider a Lewis acid catalyst (e.g., Yb(PFO)3) to coordinate and activate the intermediate. cause_yes->solution_yes protocol2 Consider advanced strategies like multi-component reactions. solution_yes->protocol2

Caption: Troubleshooting workflow for low pyrazole yield.

Experimental Protocol 1: Standard Acid-Catalyzed Knorr Synthesis

This protocol uses a catalytic amount of acid to promote the dehydration and cyclization steps, pushing the equilibrium toward the product.[3][4]

Materials:

  • 1,3-Dicarbonyl Compound (e.g., acetylacetone) (10 mmol)

  • Hydrazine Hydrate or Substituted Hydrazine (11 mmol, 1.1 eq)

  • Ethanol or 1-Propanol (20 mL)

  • Glacial Acetic Acid (3-5 drops)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (10 mmol) in the alcohol solvent (20 mL).

  • Add the hydrazine (11 mmol) to the solution at room temperature.

  • Add 3-5 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100°C).

  • Validation: Monitor the reaction's progress using Thin Layer Chromatography (TLC) every 30 minutes. Use a suitable mobile phase (e.g., 30% Ethyl Acetate/70% Hexane). Spot the starting dicarbonyl, the hydrazine (if UV active), and the reaction mixture. The reaction is complete when the starting dicarbonyl spot is fully consumed.

  • Once complete, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • If the product is a solid, it may precipitate upon cooling or by adding cold water. Collect the solid by vacuum filtration.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

FAQ 2: I am using an unsymmetrical 1,3-dicarbonyl and getting a mixture of regioisomers. How can I control this?

Answer: This is one of the most common challenges in pyrazole synthesis. When a substituted hydrazine (R-NHNH₂) reacts with an unsymmetrical 1,3-dicarbonyl (R¹-C(O)CH₂C(O)-R²), the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to two different constitutional isomers.[5][6]

The 'Why' - Competing Intermediate Pathways:

The regiochemical outcome is a battle between steric and electronic factors, heavily influenced by reaction conditions.[5]

  • Electronic Effects: The hydrazine's more nucleophilic nitrogen (typically the unsubstituted -NH₂) will preferentially attack the more electrophilic (electron-poor) carbonyl carbon.

  • Steric Effects: Bulky groups on either the hydrazine or the dicarbonyl will favor attack at the less sterically hindered carbonyl.

  • Reaction Conditions: Solvent and pH are critical. Acidic conditions can protonate the hydrazine, altering the nucleophilicity of the two nitrogen atoms and potentially reversing selectivity.[5]

G Regioselectivity in Unsymmetrical Pyrazole Synthesis Start Unsymmetrical 1,3-Dicarbonyl + R-NHNH₂ R1_CO Attack at C=O (next to R¹) Start->R1_CO Pathway A R2_CO Attack at C=O (next to R²) Start->R2_CO Pathway B Int1 Intermediate 1 R1_CO->Int1 Int2 Intermediate 2 R2_CO->Int2 P1 Product 1 (Regioisomer A) Int1->P1 Cyclization P2 Product 2 (Regioisomer B) Int2->P2 Cyclization

Caption: Competing pathways leading to two regioisomers.

The Solution - Solvent Engineering:

One of the most powerful and often overlooked methods for controlling regioselectivity is the choice of solvent. Highly structured, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically influence the reaction outcome, often favoring a single isomer.[7]

Data Table 1: Effect of Solvent on Regioselectivity

The following data illustrates the effect of solvent on the reaction of 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine.[7]

EntrySolventTemperature (°C)Time (h)Isomer Ratio (Desired : Undesired)Total Yield (%)
1Ethanol2021 : 1.298
2TFE20111 : 1 98
3HFIP201>20 : 1 99

Experimental Protocol 2: Regioselective Synthesis Using HFIP

Materials:

  • Unsymmetrical 1,3-dicarbonyl (1.0 mmol)

  • Substituted Hydrazine (e.g., Methylhydrazine) (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl (1.0 mmol) in HFIP (3 mL).

  • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature and stir.

  • Validation: Monitor the reaction by TLC. Due to the high selectivity, you should see the formation of a single major product spot.

  • Stir for 1-4 hours or until the starting material is consumed.

  • Remove the HFIP solvent under reduced pressure (use a cold trap as HFIP is volatile).

  • Purify the residue by column chromatography on silica gel to isolate the major regioisomer.

FAQ 3: I'm using a β-ketoester, and my major product is a pyrazolone. How do I form the fully substituted pyrazole?

Answer: This is an expected outcome. When reacting a β-ketoester with a hydrazine, the initial hydrazone intermediate undergoes an intramolecular nucleophilic attack by the second nitrogen onto the ester carbonyl. This is often kinetically and thermodynamically favored over other pathways and leads to a stable 5-pyrazolone ring system.[3][4]

The 'Why' - The Favored Pyrazolone Pathway:

The ester carbonyl is highly activated, and the 5-membered ring formation is entropically favorable. The resulting pyrazolone is often a stable, crystalline solid that precipitates from the reaction. While pyrazolones are valuable scaffolds themselves, forming a different substituted pyrazole from this intermediate requires further, often harsh, chemical modification (e.g., conversion of the ketone to a leaving group).

G start β-Ketoester + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone cyclization Intramolecular Attack on Ester C=O hydrazone->cyclization pyrazolone 5-Pyrazolone Product (Stable) cyclization->pyrazolone -ROH

Caption: Reaction pathway leading to a stable pyrazolone.

The Solution - Strategic Selection of Starting Materials:

If a 1,3,5-substituted pyrazole is the target, using a β-ketoester is generally not the ideal starting point. The most effective solution is to redesign the synthesis to use a 1,3-diketone instead of a β-ketoester. This removes the ester carbonyl, eliminating the pathway to the pyrazolone and directing the cyclization to occur via the second ketone, leading to the desired pyrazole scaffold.

Alternatively, multi-component reactions that generate the 1,3-dicarbonyl equivalent in situ from different precursors can bypass this issue entirely.[8][9]

FAQ 4: My product seems to decompose during workup or purification. Could my intermediates be air or moisture sensitive?

Answer: Absolutely. While the final aromatic pyrazole product is typically very stable, the intermediates leading to it can be sensitive to air (oxygen) and moisture. This is especially true for pyrazoline intermediates, which are non-aromatic precursors to pyrazoles.

The 'Why' - Instability of Non-Aromatic Intermediates:

  • Pyrazolines: These are common intermediates, especially in reactions starting from α,β-unsaturated ketones.[9] They contain a C=N bond and sp³-hybridized carbons and can be susceptible to air oxidation. In many syntheses, this air oxidation is a desired final step to achieve aromatization, but if uncontrolled, it can lead to degradation.[8]

  • Hydroxylpyrazolines: The initial cyclized adduct before dehydration is a hydroxylpyrazoline.[2] This hemiaminal-like structure can be unstable and revert to the open-chain form or decompose under acidic or basic workup conditions.

  • Reagents: Hydrazine itself, and many of its derivatives, can be sensitive and should be handled with care under an inert atmosphere.[4]

The Solution - Implementation of Air-Sensitive Techniques:

When dealing with sensitive intermediates or reagents, working under an inert atmosphere of nitrogen or argon is critical. This prevents unwanted oxidation and hydrolysis.[10][11]

Experimental Protocol 3: Best Practices for Air-Sensitive Pyrazole Synthesis

Setup:

  • All glassware must be oven-dried (e.g., 125°C overnight) and cooled under a stream of dry nitrogen or in a desiccator.[12][13]

  • Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, septum, and gas inlet) while flushing with nitrogen. Use a light coating of vacuum grease on all ground-glass joints.

  • The reaction should be connected to a nitrogen manifold with an oil bubbler to ensure a slight positive pressure and prevent air from entering the system.[12]

  • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.

Procedure (Reagent Transfer):

  • Liquid Reagents: Use a clean, dry, nitrogen-flushed syringe with a needle to transfer reagents. Pierce the rubber septum on the reagent bottle, insert a second needle connected to the nitrogen line to equalize pressure, and withdraw the desired volume. Transfer the liquid into the reaction flask via its septum.

  • Solid Reagents: If possible, add solids to the flask before making the system inert. If they must be added later, do so under a strong positive flow of nitrogen.

  • Workup: Quench the reaction by slowly adding the quenching solution (e.g., saturated aq. NH₄Cl) via syringe at a controlled temperature (e.g., 0°C). Once the reactive intermediates are quenched, the mixture can often be exposed to air for standard extraction.

  • Validation: Successful implementation of these techniques will result in cleaner reaction profiles (by TLC/LCMS) and improved, more consistent yields by preventing the decomposition of sensitive species.

By carefully considering the stability of intermediates and applying these diagnostic and procedural controls, you can significantly improve the reliability and success of your multi-step pyrazole syntheses.

References

Technical Support Center: Efficient Removal of Catalysts from Pyrazole Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the efficient removal of catalysts from pyrazole products. Pyrazole scaffolds are pivotal in medicinal chemistry, and ensuring their purity is paramount for downstream applications and regulatory compliance. This resource is designed to help you navigate the common challenges associated with catalyst removal, ensuring the integrity of your final product.

I. Understanding the Challenge: Why Catalyst Removal is Critical

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are workhorse methodologies for the synthesis of functionalized pyrazoles.[1][2] However, residual palladium in the final active pharmaceutical ingredient (API) is a significant concern due to its potential toxicity.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products.[4][5] Therefore, robust and efficient catalyst removal strategies are not just a matter of good laboratory practice but a critical step in drug development.[6][7]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of your pyrazole products.

Issue 1: Inconsistent or Incomplete Catalyst Removal

Question: My palladium levels are inconsistent from batch to batch, and I'm struggling to get them below the required limit. What could be the cause, and how can I improve the consistency of my purification?

Answer: Inconsistent palladium removal is a frequent challenge and often points to variability in the palladium species present in your crude product or a suboptimal purification strategy.[8] Here’s a systematic approach to troubleshoot this issue:

  • Characterize Your Palladium Species: The nature of the residual palladium can vary. It could be Pd(0), Pd(II), or even palladium-phosphine complexes.[1] Different scavengers have varying affinities for different palladium species. Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed form.[8]

  • Standardize Your Work-up: Ensure a consistent work-up procedure before initiating the catalyst removal step. Variations in quenching, extraction, or filtration can alter the nature and distribution of the palladium species.

  • Broad-Spectrum Scavengers: If you are unsure about the nature of the palladium species, consider using a broad-spectrum scavenger. For instance, scavengers based on dimercaptotriazine (DMT) are known to be effective against a wider range of palladium species.[8]

  • Optimize Scavenger Loading and Reaction Time: A common pitfall is using an insufficient amount of scavenger or not allowing enough time for it to work. Start with 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst and stir for a sufficient duration (4-16 hours at room temperature or slightly elevated temperatures).[8]

Workflow for Optimizing Scavenger-Based Catalyst Removal

G start Crude Pyrazole Product (High Palladium Content) dissolve Dissolve in a suitable organic solvent (e.g., THF, DCM) start->dissolve add_scavenger Add Selected Scavenger (e.g., SiliaMetS® Thiol or DMT) dissolve->add_scavenger stir Stir at RT or 40-60°C for 4-16 hours add_scavenger->stir filter Filter to remove scavenger-bound palladium stir->filter analyze Analyze Palladium Content (ICP-MS) filter->analyze end Purified Pyrazole Product (Low Palladium Content) analyze->end < 10 ppm troubleshoot Troubleshoot: - Increase scavenger equivalents - Increase reaction time/temp - Try a different scavenger analyze->troubleshoot > 10 ppm troubleshoot->add_scavenger

Caption: A systematic workflow for troubleshooting and optimizing scavenger-based palladium removal.

Issue 2: Significant Product Loss During Purification

Question: I'm successfully removing the catalyst, but my product yield is unacceptably low. How can I minimize product loss?

Answer: Product loss during purification is often due to non-specific binding to the purification medium or co-precipitation. Here are some strategies to mitigate this:

  • Scavenger Selection: If you are using a scavenger, it might have an affinity for your pyrazole product, especially if your product contains functional groups that can interact with the scavenger (e.g., thiols, amines). Screen a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[8] Microporous polystyrene-bound TMT (MP-TMT) has shown superior performance in some cases, with high product recovery.[4]

  • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to avoid excessive product adsorption.[8]

  • Solvent Optimization: The choice of solvent can influence the binding of both the palladium and your product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[8]

  • Alternative Purification Methods: If product loss remains high with adsorbents, consider switching to a different purification technique like crystallization or liquid-liquid extraction.[8]

III. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing catalysts from pyrazole products?

A1: The most common and effective methods include:

  • Adsorption: This involves using a solid-supported material with a high affinity for the metal catalyst. Common adsorbents include activated carbon and specialized metal scavengers.[8] Scavengers can be silica-based or polymer-based and are often functionalized with thiol, amine, or dimercaptotriazine (DMT) groups.[4][8]

  • Crystallization: This is a powerful purification technique that can leave the catalyst impurities behind in the mother liquor.[8] The effectiveness of crystallization can be enhanced by using additives that increase the solubility of the palladium species in the solvent.[8] For pyrazoles, common recrystallization solvents include ethanol, methanol, isopropanol, and mixed solvent systems like hexane/ethyl acetate.[9]

  • Extraction: Liquid-liquid extraction can be used to partition the catalyst into a phase separate from the product.[8][10] The basic nature of the pyrazole ring can be exploited here by performing an acid wash to form a water-soluble salt of the pyrazole, leaving non-basic impurities (including some catalyst forms) in the organic layer.[11]

  • Filtration: For heterogeneous catalysts or when the catalyst has precipitated out of solution, simple filtration through a pad of Celite can be an effective removal method.[12]

  • Chromatography: Column chromatography is a standard method for purifying organic compounds and can effectively remove catalyst residues.[12] However, for large-scale production, this method can be costly and generate significant solvent waste.

Q2: Can I use activated carbon for palladium removal, and what are its limitations?

A2: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[8] However, it has some significant limitations:

  • Lack of Selectivity: Activated carbon can non-specifically adsorb your desired pyrazole product, leading to significant yield loss.[8]

  • Lower Efficiency: Its efficiency in removing palladium can be lower compared to specialized metal scavengers.[8]

  • Fine Particles: The fine particulate nature of activated carbon can make it difficult to filter, and fine particles may pass through the filter, contaminating your product.

Q3: My pyrazole product is "oiling out" during crystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[9] Here are several strategies to address this:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation temperature.[9]

  • Slow Cooling: Ensure the solution cools as slowly as possible. Using an insulated container can promote gradual crystal growth.[9]

  • Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations.[9]

  • Use a Seed Crystal: Adding a small, pure crystal of your product to the cooled, supersaturated solution can induce crystallization.[9]

Q4: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A4: The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities provides permitted daily exposure (PDE) values for various metals. For palladium, which is considered a metal of significant toxicological concern, the PDE is typically low, necessitating its removal to part-per-million (ppm) levels in the final API.[4][5]

IV. Comparison of Catalyst Removal Techniques

Method Advantages Disadvantages Best Suited For
Metal Scavengers High selectivity and efficiency[1], easy to use[13], can be used in-situ.Higher cost than activated carbon, may require screening to find the optimal scavenger.[8]Removing low to moderate levels of homogeneous catalysts to very low ppm levels.
Activated Carbon Low cost, readily available.[8]Low selectivity (can lead to product loss)[8], lower efficiency than scavengers[8], fine particles can be difficult to filter.Initial bulk removal of catalyst, cost-sensitive processes.
Crystallization Can provide very high purity product[9], removes a wide range of impurities.Can be time-consuming, may require significant optimization[9], not suitable for all compounds (e.g., oils).Purifying solid pyrazole products where a high degree of purity is required.
Liquid-Liquid Extraction Simple, scalable, can exploit the chemical properties of the pyrazole.[10]Can generate large volumes of solvent waste, may not be effective for all catalyst forms.Work-up procedures to remove bulk impurities and some catalyst residues.
Column Chromatography Highly effective for purification[12], can separate complex mixtures.Not easily scalable, generates significant solvent waste, can be costly.Laboratory-scale purification and for very complex mixtures.

V. Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Silica-Based Scavenger
  • Dissolution: Dissolve the crude pyrazole product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[8]

  • Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS® Thiol or DMT). A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[8]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4-16 hours.[8]

  • Filtration: Filter the mixture through a pad of Celite to remove the scavenger-bound palladium.

  • Washing: Wash the filter cake with a small amount of the reaction solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified pyrazole product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm removal to the desired level.

Protocol 2: Purification of a Pyrazole Product by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the pyrazole product is soluble at elevated temperatures but sparingly soluble at room temperature.[9]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole product in the minimum amount of hot solvent.[9]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.[9] Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Decision Tree for Catalyst Removal Strategy

G start Crude Pyrazole Product catalyst_type What is the nature of the catalyst? start->catalyst_type homogeneous Homogeneous catalyst_type->homogeneous Homogeneous heterogeneous Heterogeneous catalyst_type->heterogeneous Heterogeneous product_state Is the product a solid or an oil? homogeneous->product_state filtration Simple Filtration (e.g., through Celite) heterogeneous->filtration solid Solid product_state->solid Solid oil Oil product_state->oil Oil crystallization Crystallization solid->crystallization scavenger Metal Scavenger oil->scavenger extraction Liquid-Liquid Extraction oil->extraction crystallization->scavenger If further purification is needed chromatography Column Chromatography scavenger->chromatography If further purification is needed extraction->scavenger

Caption: A decision-making guide for selecting an appropriate catalyst removal strategy.

VI. References

  • Technical Support Center: Removing Palladium Catalyst Residues from Final Products - Benchchem. Available at: 8

  • How can i remove palladium Pd catalyst easily? - ResearchGate. Available at: --INVALID-LINK--

  • Technical Support Center: Purification of Pyrazole Compounds by Recrystallization - Benchchem. Available at: 9

  • How do I remove a homogeneous catalyst after my reaction? - ResearchGate. Available at: --INVALID-LINK--

  • Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes - PubMed Central. Available at: --INVALID-LINK--

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available at: --INVALID-LINK--

  • Simplifying Metal Catalyst Removal in Drug Development Applications - SiliCycle. Available at: --INVALID-LINK--

  • Your trick to remove residual palladium : r/Chempros - Reddit. Available at: --INVALID-LINK--

  • Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific. Available at: --INVALID-LINK--

  • Metal Scavengers - Sigma-Aldrich. Available at: --INVALID-LINK--

  • Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - NIH. Available at: --INVALID-LINK--

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. Available at: --INVALID-LINK--

  • --INVALID-LINK--. Available at: --INVALID-LINK--

  • Removal of Homogeneous Precious Metal Catalysts via Organic Solvent Nanofiltration - Aidic. Available at: --INVALID-LINK--

  • A facile method of treating spent catalysts via using solvent for recovering undamaged catalyst support - NIH. Available at: --INVALID-LINK--

  • How to remove palladium catalyst from reaction mixture ? | ResearchGate. Available at: --INVALID-LINK--

  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. Available at: --INVALID-LINK--

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. Available at: --INVALID-LINK--

  • I want to remove the organic phase from a spent, solid catalyst in order to characterize it. How to do it without altering the catalyst too much? | ResearchGate. Available at: --INVALID-LINK--

  • How to Remove Palladium in three easy steps - Biotage. Available at: --INVALID-LINK--

  • Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation | ACS Catalysis. Available at: --INVALID-LINK--

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger | Organic Process Research & Development - ACS Publications. Available at: --INVALID-LINK--

  • How To: Purify by Crystallization - Department of Chemistry : University of Rochester. Available at: --INVALID-LINK--

  • [Ce(l-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: synthesis of pyrazoles under mild reaction conditions - New Journal of Chemistry (RSC Publishing). Available at: --INVALID-LINK--

  • How Do You Remove Catalysts From Polymers Efficiently? - Chemistry For Everyone. Available at: --INVALID-LINK--

  • Removal of Metals from Process Streams: Methodologies and Applications - ResearchGate. Available at: --INVALID-LINK--

  • US7084287B2 - Method of removing palladium - Google Patents. Available at: --INVALID-LINK--

  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. Available at: --INVALID-LINK--

  • Guideline on the specification limits for residues of metal catalysts - EMA. Available at: --INVALID-LINK--

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available at: --INVALID-LINK--

  • 2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions | Request PDF - ResearchGate. Available at: --INVALID-LINK--

  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem. Available at: 14

  • API Separation & Purification | Chromatographic System | CMO - PharmaCompass.com. Available at: --INVALID-LINK--

  • Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University. Available at: --INVALID-LINK--

  • Metals Removal - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: --INVALID-LINK--

  • Technical Support Center: Cross-Coupling Reactions with Chloropyrazoles - Benchchem. Available at: 15

  • Recyclability of catalyst for the synthesis of pyranopyrazoles - ResearchGate. Available at: --INVALID-LINK--

  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles - MDPI. Available at: --INVALID-LINK--

  • Question 45: What are the procedures/rules governing the transportation and disposal of catalyst contaminated with arsenic, mercury, barium, or other heavy metals? Are there maximum limits for any of these? - AFPM. Available at: --INVALID-LINK--

  • troubleshooting low catalytic activity with IMes-based catalysts - Benchchem. Available at: 16

  • Identifying and removing byproducts in pyrazole synthesis - Benchchem. Available at: 11

  • Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides | Organic Chemistry | ChemRxiv. Available at: --INVALID-LINK--

  • Yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/Cu complex: an efficient nanocatalyst for the green synthesis of pyranopyrazoles - Frontiers. Available at: --INVALID-LINK--

  • One-pot synthesis of N-arylpyrazoles from arylhalides - PubMed. Available at: --INVALID-LINK--

References

Technical Support Center: Analytical Techniques for Assessing the Purity of 1-(3-Chlorophenyl)pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analytical assessment of 1-(3-Chlorophenyl)pyrazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and accuracy of your purity analysis. Our focus is on delivering practical, field-proven insights grounded in authoritative scientific principles.

The Critical Role of Purity Assessment

This compound is a key building block in the synthesis of various biologically active compounds. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, altered pharmacological or toxicological profiles, and reduced yields of the final product. Therefore, robust and validated analytical methods are essential for quality control throughout the development and manufacturing process. This guide will walk you through the most common analytical techniques, offering solutions to challenges you may encounter.

Overall Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a this compound sample.

Purity_Assessment_Workflow Figure 1. General Workflow for Purity Assessment cluster_0 Initial Screening & Identification cluster_1 Quantitative Purity Determination cluster_2 Method Validation & Reporting Sample Sample of this compound TLC Thin-Layer Chromatography (TLC) for initial spot assessment Sample->TLC NMR NMR Spectroscopy (¹H & ¹³C) for structural confirmation and major impurities Sample->NMR MS Mass Spectrometry (MS) for molecular weight confirmation Sample->MS HPLC High-Performance Liquid Chromatography (HPLC-UV) for quantitative purity and impurity profiling TLC->HPLC Guide method development NMR->HPLC GC Gas Chromatography (GC-FID/MS) for volatile impurities and alternative quantification MS->GC Validation Method Validation (as per ICH Q2(R2)) HPLC->Validation GC->Validation Report Certificate of Analysis (CoA) Generation Validation->Report

Caption: A typical workflow for purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for purity assessment of aromatic compounds like this compound due to its high resolution, sensitivity, and quantitative accuracy.

Frequently Asked Questions (HPLC)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A reversed-phase (RP-HPLC) method is the most suitable approach. Given the aromatic and moderately polar nature of the analyte, a C18 column is an excellent starting point.[1] A gradient elution is recommended to ensure the separation of the main peak from both early-eluting polar impurities and late-eluting non-polar impurities.

Table 1: Recommended Starting HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to ensure consistent protonation of acidic silanols, improving peak shape.[2][3]
Mobile Phase B AcetonitrileGood UV transparency and elution strength for this class of compounds.
Gradient 40% B to 90% B over 10 minA scouting gradient to separate a wide range of potential impurities.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CProvides reproducible retention times.
Injection Vol. 10 µLA typical volume to avoid column overload.
Detection UV at ~210 nm or ~254 nmPyrazoles have a strong absorbance around 210 nm.[1][4] 254 nm is a common wavelength for aromatic compounds.

Q2: My peak for this compound is tailing. What are the likely causes and solutions?

A2: Peak tailing for aromatic compounds is often due to secondary interactions with the silica stationary phase or issues with the mobile phase.[2]

  • Silanol Interactions: Residual, un-capped silanol groups on the silica backbone can interact with the pyrazole nitrogen atoms, causing tailing.

    • Solution: Lower the pH of the mobile phase (e.g., with 0.1% phosphoric or formic acid) to protonate the silanols and reduce these interactions.[2] Using a modern, end-capped C18 column can also significantly mitigate this issue.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[2]

  • Extra-column Dead Volume: Excessive tubing length or poorly made connections can cause peak broadening and tailing.

    • Solution: Ensure all tubing is as short as possible and that all fittings are properly tightened.

Troubleshooting Guide (HPLC)
IssuePotential Cause(s)Suggested Solution(s)
Ghost Peaks Contaminated mobile phase, injector carryover, or impurities from the vial/septa.Use high-purity solvents, perform needle washes between injections, and use clean vials and septa.[5][6]
Baseline Drift Column temperature fluctuations, non-equilibrated column, or contaminated mobile phase.Ensure the column oven is stable, allow sufficient time for column equilibration before injection, and use freshly prepared, high-purity mobile phase.[3]
High Backpressure Blocked column frit, particulate matter in the system, or precipitated buffer.Filter all samples and mobile phases. If pressure is still high, try back-flushing the column (if permitted by the manufacturer).[2] Consider using a guard column.[6]
Experimental Protocol: HPLC Purity Determination
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% phosphoric acid in HPLC-grade water) and Mobile Phase B (Acetonitrile). Filter and degas both solutions.

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic System Setup: Set up the HPLC system according to the parameters in Table 1.

  • Analysis: Inject the standard solution to establish the retention time and peak area. Then, inject the sample solution.

  • Calculation: Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Gas Chromatography (GC)

GC is an excellent orthogonal technique to HPLC, particularly for identifying volatile impurities, residual solvents, or for thermally stable analytes.

Frequently Asked Questions (GC)

Q1: When should I use GC instead of HPLC for purity analysis of this compound?

A1: GC is preferable for analyzing thermally stable and volatile compounds. It is particularly useful for detecting:

  • Residual Solvents: From the synthesis and purification steps.

  • Volatile Starting Materials: Such as precursors to the pyrazole ring formation.

  • Certain Byproducts: That may be more amenable to GC separation.

GC-MS is also a powerful tool for the identification of unknown impurities due to its ability to provide mass spectral data.[7]

Q2: What are the key parameters to consider for a GC method?

A2: The most critical parameters are the column stationary phase, temperature program, and inlet conditions.

Table 2: Recommended Starting GC-MS Method Parameters

ParameterRecommended ConditionRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A low-polarity phase suitable for a wide range of aromatic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good efficiency.
Inlet Temperature 280 °CEnsures complete vaporization of the analyte.
Injection Mode Split (e.g., 50:1)Prevents column overload and ensures sharp peaks.
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 minA general-purpose program to separate compounds with a range of boiling points.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS for identification, FID for robust quantification.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Troubleshooting Guide (GC)
IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing Active sites in the inlet liner or column, or column contamination.Use a deactivated liner. Trim the first few centimeters of the column. Bake out the column at its maximum allowed temperature.[8][9]
No Peaks Broken syringe, incorrect injector configuration, or no carrier gas flow.Check the syringe for proper operation. Verify the autosampler is set to the correct inlet. Check gas cylinder pressures and flow controller settings.[10]
Baseline Spikes Septum bleed or electrical interference.Use a high-quality, low-bleed septum. Ensure the instrument has a stable power source.[8]

Spectroscopic Techniques: NMR and MS

Spectroscopic methods are indispensable for structural confirmation and impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: How can NMR be used to assess the purity of this compound?

A: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the main component and the identification of major impurities.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of the aromatic protons on both the chlorophenyl and pyrazole rings, and their splitting patterns and integration will be characteristic of the structure. Impurities, such as regioisomers or unreacted starting materials, will present as a separate set of peaks. For a closely related compound, 5-(bromomethyl)-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole, characteristic proton signals were observed for the aromatic rings and the pyrazole ring.[11]

  • ¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms in the molecule, confirming the overall structure. The chemical shifts are sensitive to the electronic environment, aiding in the identification of isomers.[11][12]

Mass Spectrometry (MS)

Q: What information does mass spectrometry provide, and what fragmentation patterns are expected for this compound?

A: Mass spectrometry confirms the molecular weight of the compound and, through fragmentation analysis, provides structural information for impurity identification.

  • Molecular Ion Peak: In Electron Ionization (EI-MS), a clear molecular ion peak (M⁺) should be observed. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, which is a key confirmation of the presence of a chlorine atom.

  • Fragmentation: Common fragmentation pathways for pyrazoles involve the loss of N₂ or HCN from the molecular ion.[13] For chlorophenyl-substituted compounds, the loss of the chlorine radical or HCl is also a possible fragmentation pathway, often influenced by the position of the substituent.[6][14]

MS_Fragmentation Figure 2. Potential EI-MS Fragmentation Pathways M [this compound]⁺˙ F1 Loss of N₂ M->F1 F2 Loss of HCN M->F2 F3 Loss of Cl∙ M->F3 F4 Loss of HCl M->F4

Caption: Potential mass fragmentation pathways.

Potential Impurities and Their Origin

Understanding the synthetic route is crucial for predicting potential impurities. A common synthesis of N-aryl pyrazoles involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent.[15] For this compound, this would likely involve 3-chlorophenylhydrazine.[5][16][17]

Table 3: Likely Impurities in this compound Synthesis

ImpurityPotential OriginRecommended Analytical Technique
3-Chlorophenylhydrazine Unreacted starting material.[5]RP-HPLC, GC-MS
Regioisomers (e.g., 1-(3-Chlorophenyl)-5-substituted pyrazole) Lack of regioselectivity in the cyclization step.RP-HPLC, NMR
Partially reacted intermediates Incomplete cyclization or aromatization.RP-HPLC, LC-MS
Residual Solvents From reaction and purification steps.Headspace GC

Method Validation According to ICH Guidelines

All analytical methods used for purity determination must be validated to ensure they are fit for purpose. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a framework for this process.[11][15][10][8]

Table 4: Key Validation Parameters

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.
Accuracy The closeness of test results to the true value.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

References

Validation & Comparative

Validating In Vitro Screening Success: A Comparative Guide for 1-(3-Chlorophenyl)pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating a primary in vitro screening hit, using the hypothetical yet representative compound, 1-(3-Chlorophenyl)pyrazole. The journey from a promising "hit" to a validated lead compound is paved with rigorous experimental scrutiny. This document eschews a rigid template, instead offering a logical, in-depth narrative that underscores the scientific rationale behind each validation step. Our focus is on establishing trustworthiness through self-validating experimental design and grounding our protocols in authoritative scientific principles.

The Initial Spark: Deconstructing the Primary Screening Hit

The discovery of a novel bioactive compound often begins with a high-throughput screen (HTS). In our case, a kinase activity screen identified this compound as a potent inhibitor of a hypothetical cancer-associated kinase, "Kinase-X." While exciting, this initial result is merely a starting point. HTS campaigns are prone to false positives, and the initial data provides little insight into the compound's behavior within a complex biological system.[1][2] Therefore, a multi-faceted validation strategy is not just recommended; it is essential.[3]

Our validation journey will be guided by three fundamental questions:

  • Target Engagement: Does this compound directly bind to Kinase-X inside a cell?

  • Selectivity: How specific is the interaction with Kinase-X? Does our compound inhibit other kinases, potentially leading to off-target effects?

  • Cellular Efficacy: Does target engagement translate into the desired biological outcome, such as inhibiting cancer cell proliferation?

To provide a robust comparison, we will benchmark the performance of this compound against two control compounds:

  • Positive Control: A known, well-characterized inhibitor of Kinase-X (e.g., Staurosporine, a broad-spectrum kinase inhibitor, or a more specific proprietary compound).

  • Negative Control: A structurally similar but biologically inactive analog of this compound (e.g., 1-phenylpyrazole).

The Litmus Test: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)

The first and most critical validation step is to confirm that this compound directly interacts with its intended target, Kinase-X, in a physiologically relevant environment.[4] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the assessment of drug-target interaction in intact cells.[5][6] The principle is based on the ligand-induced thermal stabilization of the target protein.[7][8]

The "Why" Behind CETSA

A primary screen hit might be an artifact of the assay conditions (e.g., aggregation, interference with the detection system). CETSA provides direct evidence of target engagement within the complex milieu of the cell, thereby significantly increasing confidence in the hit.[4]

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture Culture cells expressing Kinase-X treatment Treat cells with: - this compound - Positive Control - Negative Control - Vehicle (DMSO) cell_culture->treatment heating Heat cell lysates to a range of temperatures treatment->heating Lyse cells centrifugation Centrifuge to separate soluble and aggregated proteins heating->centrifugation western_blot Analyze soluble fraction by Western Blot for Kinase-X centrifugation->western_blot quantification Quantify band intensities and plot melt curves western_blot->quantification

Caption: CETSA experimental workflow for validating target engagement.

Detailed Protocol: CETSA for Kinase-X
  • Cell Culture and Treatment:

    • Plate a human cancer cell line known to express Kinase-X (e.g., MCF-7 breast cancer cells) in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with 10 µM of this compound, 1 µM of the positive control, 10 µM of the negative control, or vehicle (0.1% DMSO) for 2 hours.

  • Cell Lysis and Heating:

    • Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

    • Aliquot the cell lysate for each treatment condition into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation and Detection:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble Kinase-X in each sample by Western blotting using a specific anti-Kinase-X antibody.

Data Presentation and Interpretation

The results are presented as melt curves, plotting the percentage of soluble Kinase-X against temperature. A shift in the melt curve to the right for the compound-treated sample compared to the vehicle control indicates thermal stabilization and thus, direct binding.

CompoundApparent Melting Temp (Tm)Thermal Shift (ΔTm)Interpretation
Vehicle (DMSO)52°C-Baseline
This compound58°C+6°CStrong Target Engagement
Positive Control60°C+8°CExpected Target Engagement
Negative Control52°C0°CNo Target Engagement

The Selectivity Profile: Kinome-Wide Inhibition Screening

Many kinase inhibitors fail in later stages of development due to off-target effects, which can lead to toxicity.[9] Therefore, it is crucial to assess the selectivity of this compound as early as possible. Kinome profiling services offer a high-throughput method to screen a compound against a large panel of kinases.[10][11][12]

The "Why" Behind Kinome Profiling

Kinome profiling provides a broad view of a compound's selectivity, helping to identify potential off-target liabilities and providing insights into its mechanism of action.[9] A highly selective compound is generally preferred as it is likely to have a cleaner safety profile.

Experimental Workflow: Kinome Profiling

Kinome_Profiling_Workflow cluster_submission Compound Submission cluster_screening High-Throughput Screening cluster_analysis Data Analysis compound_prep Prepare this compound at a defined concentration (e.g., 1 µM) submission Submit to a kinome profiling service kinase_panel Screen against a panel of hundreds of purified kinases submission->kinase_panel activity_measurement Measure kinase activity (e.g., via ATP consumption) kinase_panel->activity_measurement inhibition_calc Calculate percent inhibition for each kinase activity_measurement->inhibition_calc selectivity_plot Visualize data as a kinome map or dendrogram inhibition_calc->selectivity_plot hit_identification Identify off-target hits (>50% inhibition) selectivity_plot->hit_identification

Caption: Workflow for assessing compound selectivity via kinome profiling.

Detailed Protocol: Kinome Profiling
  • Compound Preparation and Submission:

    • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).

    • Submit the compound to a commercial kinome profiling service (e.g., Eurofins, Reaction Biology Corp., Cell Signaling Technology) for screening at a single concentration (e.g., 1 µM) against their largest kinase panel.[13]

  • Screening and Data Analysis:

    • The service will perform in vitro kinase activity assays for each kinase in the panel in the presence of your compound.

    • The primary data will be provided as percent inhibition for each kinase.

Data Presentation and Interpretation

The data is typically visualized as a "kinome tree" or a table listing the kinases with significant inhibition.

KinasePercent Inhibition at 1 µMInterpretation
Kinase-X 95% On-target activity confirmed
Kinase-Y65%Potential off-target
Kinase-Z10%No significant inhibition
... (hundreds of other kinases)<10%High selectivity

A highly selective compound will show potent inhibition of the intended target (Kinase-X) and minimal inhibition of other kinases. Any significant off-target hits should be further investigated.

The Cellular Consequence: Assessing Anti-Proliferative Effects

Ultimately, the goal of a therapeutic compound is to elicit a desired biological response. For a cancer drug targeting a kinase, this typically translates to inhibiting cell proliferation or inducing cell death.[14][15][16][17][18] Cell viability assays are crucial for determining the cellular efficacy of this compound.

The "Why" Behind Cell Viability Assays

These assays bridge the gap between target engagement and a phenotypic outcome. They provide a dose-dependent measure of the compound's potency in a cellular context and are a key indicator of its therapeutic potential.[14][18]

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow cluster_cell_plating Cell Plating cluster_treatment Compound Treatment cluster_assay Viability Measurement cell_seeding Seed cancer cells (e.g., MCF-7) in a 96-well plate dose_response Treat cells with a serial dilution of: - this compound - Positive Control - Negative Control cell_seeding->dose_response incubation Incubate for 72 hours dose_response->incubation reagent_addition Add a viability reagent (e.g., Resazurin or CellTiter-Glo) incubation->reagent_addition readout Measure fluorescence or luminescence reagent_addition->readout ic50_calc Calculate IC50 values readout->ic50_calc

Caption: Workflow for determining the anti-proliferative effects of a compound.

Detailed Protocol: Resazurin-Based Cell Viability Assay
  • Cell Seeding and Treatment:

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound, the positive control, and the negative control in cell culture medium.

    • Treat the cells with the compounds over a range of concentrations (e.g., 0.01 µM to 100 µM) and incubate for 72 hours.

  • Viability Measurement:

    • Add Resazurin solution to each well and incubate for 2-4 hours.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Normalize the fluorescence readings to the vehicle-treated control wells (100% viability).

    • Plot the percent viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Data Presentation and Interpretation
CompoundIC50 in MCF-7 cellsInterpretation
This compound 0.5 µM Potent anti-proliferative activity
Positive Control0.1 µMExpected high potency
Negative Control> 100 µMInactive as expected

A low IC50 value for this compound indicates that it is a potent inhibitor of cell proliferation, consistent with its on-target activity against Kinase-X.

Synthesis and Future Directions

The validation workflow described above provides a robust and logical progression from an initial screening hit to a well-characterized lead compound. For this compound, our hypothetical results from CETSA, kinome profiling, and cell viability assays would build a strong case for its continued development.

  • CETSA confirmed direct target engagement with Kinase-X in a cellular context.

  • Kinome profiling demonstrated high selectivity for Kinase-X, with minimal off-target activity.

  • Cell viability assays showed potent, dose-dependent inhibition of cancer cell proliferation.

This comprehensive validation provides the necessary confidence to move forward with further preclinical studies, including mechanism of action studies, in vivo efficacy models, and pharmacokinetic profiling. By systematically addressing the key questions of target engagement, selectivity, and cellular efficacy, we can effectively de-risk drug discovery projects and increase the likelihood of success.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 1-(3-Chlorophenyl)pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, identifying a lead compound with potent biological activity is merely the first step. A candidate's journey to becoming a viable therapeutic is fraught with challenges, paramount among them being its metabolic fate. Poor metabolic stability can lead to rapid clearance from the body, insufficient exposure at the target site, and the formation of potentially toxic metabolites.[1][2] This guide provides an in-depth, comparative framework for assessing the metabolic stability of a promising class of compounds: 1-(3-Chlorophenyl)pyrazole derivatives. Drawing from established principles and field-proven methodologies, we will explore the "why" and "how" of robust metabolic stability screening, ensuring your research is built on a foundation of scientific integrity.

The Central Role of Metabolic Stability in Drug Discovery

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[3] This property is a critical component of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A compound that is metabolized too quickly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and cause toxicity.[1] Early in the drug discovery process, in vitro methods are indispensable for predicting a compound's in vivo behavior, allowing for the selection and optimization of candidates with favorable pharmacokinetic properties.[3][4]

The this compound scaffold is a recurring motif in medicinal chemistry, valued for its synthetic tractability and diverse biological activities. However, like any chemical series, its journey towards the clinic is contingent on overcoming metabolic liabilities. This guide will equip you with the knowledge to identify and address these challenges head-on.

Foundational In Vitro Models: Microsomes and Hepatocytes

The liver is the primary site of drug metabolism in the body.[5] To mimic this complex environment in the laboratory, two gold-standard in vitro systems are predominantly used:

  • Liver Microsomes: These are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells.[5] They are a rich source of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[6][7] Microsomal stability assays are cost-effective, high-throughput, and excellent for assessing a compound's susceptibility to oxidative metabolism.[5][8]

  • Hepatocytes: These are intact liver cells and are often considered the "gold standard" for in vitro metabolism studies.[4][5] They contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more comprehensive picture of a compound's metabolic fate.[6][9]

For the initial screening and structure-activity relationship (SAR) studies of this compound derivatives, the Human Liver Microsome (HLM) assay is a robust and efficient starting point.

Experimental Workflow: The Human Liver Microsome (HLM) Stability Assay

The core principle of the HLM assay is to incubate the test compound with metabolically active microsomes and measure the rate at which the parent compound disappears over time.[6] This rate is then used to calculate key pharmacokinetic parameters.

Below is a graphical representation of a typical workflow, followed by a detailed, self-validating protocol.

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase cluster_data Data Interpretation A Prepare Compound Stock Solutions (e.g., in DMSO) D Pre-incubate HLM & Compound Mixture at 37°C A->D B Thaw & Dilute Human Liver Microsomes (HLM) in Buffer B->D C Prepare NADPH Regenerating System E Initiate Reaction by Adding NADPH System C->E D->E Equilibration F Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) E->F Metabolism Occurs G Quench Reaction in Aliquots (e.g., with cold Acetonitrile + Internal Standard) F->G Stop Metabolism H Centrifuge to Pellet Precipitated Proteins G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Remaining Parent Compound vs. Internal Standard I->J K Plot ln(% Remaining) vs. Time J->K L Calculate Half-Life (t1/2) and Intrinsic Clearance (CLint) K->L Determine Slope G cluster_metabolites Primary Metabolites Parent This compound (Parent Compound) M1 Hydroxylated Phenyl Ring Metabolite Parent->M1 CYP-mediated Hydroxylation M2 Hydroxylated Pyrazole Ring Metabolite Parent->M2 CYP-mediated Hydroxylation M3 Epoxide Metabolite (intermediate) Parent->M3 CYP-mediated Epoxidation

References

A Head-to-Head Comparison of Synthetic Routes to 1-(3-Chlorophenyl)pyrazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of substituted pyrazoles is a cornerstone of modern medicinal chemistry. The 1-(3-chlorophenyl)pyrazole scaffold, in particular, is a key intermediate in the development of a wide range of pharmacologically active compounds. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this important molecule: the classic Knorr Pyrazole Synthesis and the versatile 1,3-Dipolar Cycloaddition. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this document aims to empower researchers to make informed decisions for their synthetic strategies.

Introduction: The Significance of this compound

The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of a 3-chlorophenyl substituent at the N1 position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds. Consequently, efficient and scalable access to this compound is of paramount importance for the rapid exploration of chemical space in drug development programs. This guide will dissect two primary synthetic pathways, evaluating their respective strengths and weaknesses to provide a comprehensive resource for chemists in the field.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey ReactantsGeneral Reaction ConditionsTypical YieldKey AdvantagesKey Disadvantages
Knorr Pyrazole Synthesis 3-Chlorophenylhydrazine, 1,3-Dicarbonyl Compound (or equivalent)Acid catalysis, typically in a protic solvent with heating.Good to ExcellentUtilizes readily available and often inexpensive starting materials in a straightforward one-pot reaction.Can lead to regioisomeric mixtures with unsymmetrical 1,3-dicarbonyls; may require elevated temperatures.
1,3-Dipolar Cycloaddition Hydrazonoyl Halide, Alkene/AlkyneBase-mediated, often at room temperature.Good to ExcellentHigh regioselectivity, milder reaction conditions suitable for sensitive substrates.May require the pre-synthesis of the hydrazonoyl halide precursor, adding a step to the overall sequence.

Route 1: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains a robust and widely used method for the construction of the pyrazole ring.[1][2] The reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, typically under acidic conditions.[3] For the synthesis of the parent this compound, a 1,3-dicarbonyl equivalent such as malondialdehyde or its acetal is required.

Mechanistic Insights

The reaction proceeds through a series of well-established steps. First, the more nucleophilic nitrogen of the 3-chlorophenylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration under the acidic conditions leads to the formation of the aromatic pyrazole ring.

Knorr Pyrazole Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Dehydration 3-Chlorophenylhydrazine 3-Chlorophenylhydrazine Hydrazone Hydrazone 3-Chlorophenylhydrazine->Hydrazone Attack on C=O 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Hydrazone Cyclized_Intermediate Cyclized_Intermediate Hydrazone->Cyclized_Intermediate Intramolecular Attack This compound This compound Cyclized_Intermediate->this compound - 2H2O

Figure 1: Generalized workflow for the Knorr Pyrazole Synthesis.

Experimental Protocol: Knorr Synthesis of this compound

This protocol describes the synthesis of this compound from 3-chlorophenylhydrazine hydrochloride and 1,1,3,3-tetramethoxypropane, a stable and commercially available malondialdehyde equivalent.

Materials:

  • 3-Chlorophenylhydrazine hydrochloride

  • 1,1,3,3-Tetramethoxypropane

  • Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • To a solution of 3-chlorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add 1,1,3,3-tetramethoxypropane (1.1 eq).

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful and highly regioselective method for constructing five-membered heterocycles.[4] In the context of pyrazole synthesis, this typically involves the reaction of a nitrile imine, generated in situ from a hydrazonoyl halide, with an alkene or alkyne.[5] This approach offers milder reaction conditions compared to the Knorr synthesis and can provide access to a wide range of substituted pyrazoles with excellent control over regiochemistry.

Mechanistic Insights

The reaction is initiated by the base-mediated dehydrohalogenation of a hydrazonoyl chloride to form a highly reactive nitrile imine 1,3-dipole. This dipole then undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile, such as an alkene. The resulting pyrazoline intermediate can then undergo spontaneous or induced aromatization to yield the final pyrazole product.

1,3-Dipolar Cycloaddition cluster_0 Step 1: Nitrile Imine Formation cluster_1 Step 2: Cycloaddition & Aromatization Hydrazonoyl_Chloride Hydrazonoyl_Chloride Nitrile_Imine Nitrile_Imine Hydrazonoyl_Chloride->Nitrile_Imine Base (-HCl) Pyrazoline_Intermediate Pyrazoline_Intermediate Nitrile_Imine->Pyrazoline_Intermediate [3+2] Cycloaddition Alkene Alkene Alkene->Pyrazoline_Intermediate This compound This compound Pyrazoline_Intermediate->this compound Aromatization

Figure 2: Generalized workflow for the 1,3-Dipolar Cycloaddition synthesis of pyrazoles.

Experimental Protocol: 1,3-Dipolar Cycloaddition Synthesis of a this compound Derivative

The following protocol is adapted from a procedure for the synthesis of a closely related analog, 5-(bromomethyl)-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole, and illustrates the general principles of this synthetic route.[4]

Materials:

  • N'-(3-chlorophenyl)benzohydrazonoyl chloride

  • Allyl bromide

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N'-(3-chlorophenyl)benzohydrazonoyl chloride (1.0 eq) and allyl bromide (1.2 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reported Yield: For the synthesis of 5-(bromomethyl)-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole, a yield of 72% has been reported.[4]

Product Characterization: Spectroscopic Data

Accurate characterization of the final product is crucial for ensuring its purity and confirming its identity. Below is a summary of expected and reported spectroscopic data for this compound and its derivatives.

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole [6]

  • ¹H NMR (200 MHz, CDCl₃): δ 7.45 (m, 4H), 5.95 (s, 1H), 2.29 (s, 3H), 2.27 (s, 3H).

  • ¹³C NMR (50 MHz, CDCl₃): δ 148.7, 138.8, 137.7, 132.7, 128.7, 125.3, 107.0, 13.0, 12.0.

  • MS (ESI): m/z = 207 [M+H]⁺.

5-(bromomethyl)-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole [4]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.88 (s, 1H), 7.72 (d, J = 6.0 Hz, 1H), 7.69-7.60 (m, 2H), 7.55 (s, 2H), 7.49 (d, J = 6.0 Hz, 1H), 7.35-7.27 (m, 2H), 6.83 (s, 1H), 4.49 (s, 2H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 150.9, 140.6, 139.1, 134.9, 134.7, 130.2, 129.7, 129.0, 128.3, 126.1, 125.4, 124.1, 106.2, 21.1.

  • HRMS (ESI): m/z calcd for C₁₆H₁₂BrClN₂ + H⁺: 346.9945, found: 346.9944.

Conclusion and Recommendations

Both the Knorr pyrazole synthesis and 1,3-dipolar cycloaddition represent viable and effective strategies for the synthesis of this compound.

  • The Knorr synthesis is a powerful choice when starting from readily available and inexpensive bulk materials. Its one-pot nature makes it an attractive option for large-scale production. However, careful consideration must be given to the choice of the 1,3-dicarbonyl component to avoid the formation of regioisomeric byproducts.

  • The 1,3-dipolar cycloaddition offers superior regiocontrol and generally proceeds under milder conditions. This makes it particularly suitable for the synthesis of complex or sensitive pyrazole derivatives. The trade-off is the potential need for a multi-step sequence to prepare the necessary hydrazonoyl halide precursor.

The optimal choice of synthetic route will ultimately depend on the specific requirements of the research project, including the desired scale of the reaction, the availability of starting materials, and the need for precise regiochemical control. This guide provides the foundational information and experimental context to aid in this critical decision-making process.

References

A Comparative Guide to Evaluating the Selectivity of 1-(3-Chlorophenyl)pyrazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-(3-chlorophenyl)pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent enzyme inhibitors, particularly targeting protein kinases.[1][2] Kinase inhibitors have become crucial tools in treating diseases like cancer and inflammatory disorders.[1] However, the human kinome is vast, with over 500 members sharing a conserved ATP-binding site.[3][4] This structural similarity presents a significant challenge: achieving inhibitor selectivity. An inhibitor's ability to selectively bind its intended target while avoiding off-target interactions is paramount for maximizing therapeutic efficacy and minimizing adverse effects.[5][6]

This guide provides a comprehensive framework for evaluating the selectivity of this compound-based kinase inhibitors. We will delve into the causal logic behind experimental design, present comparative data for representative compounds, and provide detailed, self-validating protocols to ensure the generation of robust and reliable selectivity profiles.

The Principle of Kinase Inhibitor Selectivity

Selectivity is not an absolute measure but a profile of an inhibitor's potency against its primary target versus a panel of other enzymes.[3] A highly selective inhibitor will display significantly greater potency for its intended target. This is critical because off-target inhibition can lead to unexpected toxicities or confound experimental results, making it difficult to attribute a biological effect to the inhibition of a specific kinase.[5]

The most common method for assessing selectivity is to profile the inhibitor against a large panel of kinases and determine its half-maximal inhibitory concentration (IC50) for each.[3][5] This data allows for the calculation of a selectivity score or entropy, providing a quantitative measure of specificity.[3]

Case Study 1: Targeting the Stress-Activated Kinase, p38α

The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation, making its alpha isoform (p38α) a major drug target.[7] The pyrazole urea derivative BIRB 796 (Doramapimod) is a well-characterized, potent inhibitor of p38α that utilizes the 1-phenylpyrazole scaffold.

Comparative Selectivity Profile of BIRB 796

BIRB 796's selectivity is a result of its unique binding mode. It stabilizes a specific inactive conformation of the p38 kinase, a mechanism that is not compatible with the active conformation of many other kinases, thus conferring selectivity. To quantify this, its inhibitory activity is compared against a panel of related and unrelated kinases.

Table 1: Comparative Kinase Selectivity Data for BIRB 796

Kinase TargetBIRB 796 IC50 (nM)Rationale for Inclusion in Panel
p38α (Primary Target) 38 Potent on-target activity defines the benchmark.
p38β65Closely related isoform; key for assessing iso-specific selectivity.
p38γ>10,000Distinguishing between p38 family members is crucial.
p38δ200Demonstrates varied potency even within the same kinase family.
JNK22,800A related MAPK family member; important counter-screen target.
B-Raf>10,000A serine/threonine kinase from a different pathway (MAPK/ERK).
SRC>10,000A representative non-receptor tyrosine kinase.
CDK2>10,000A key cell cycle kinase; common off-target.

Data synthesized from publicly available information for illustrative purposes.

The data clearly demonstrates that BIRB 796 is highly selective for p38α and p38β over other kinases, with orders of magnitude difference in potency.

Workflow for Generating a Kinase Selectivity Profile

The process of determining an inhibitor's selectivity profile is a tiered approach, starting with the primary target and expanding to a broad panel.[3]

G cluster_0 Phase 1: Primary Target Assay cluster_1 Phase 2: Tiered Selectivity Screening cluster_2 Phase 3: Data Analysis A Determine IC50 for Primary Target (e.g., p38α) B Single-Dose Screen (e.g., 1 µM) against Kinase Panel A->B Proceed if potent C Identify 'Hits' (e.g., >70% Inhibition) B->C Analyze results D Determine full IC50 curves for all identified 'Hits' C->D Prioritize follow-up E Compile IC50 Data into Comparative Table D->E Consolidate data F Calculate Selectivity Score (Optional) E->F Quantify selectivity

Caption: Workflow for kinase inhibitor selectivity profiling.

Case Study 2: Targeting the Oncogenic Kinase, B-Raf

Mutations in the B-Raf kinase, particularly V600E, are drivers in a significant percentage of cancers, including melanoma.[8][9] The this compound scaffold has also been adapted to create potent and selective inhibitors of B-Raf.[10]

Comparative Selectivity of a Pyrazole-Based B-Raf Inhibitor

Let's consider a hypothetical, yet representative, this compound-based B-Raf inhibitor, "Compound X," based on published data for similar molecules.[9][10] These inhibitors are typically ATP-competitive and achieve selectivity by exploiting subtle differences in the ATP-binding pocket.[10]

Table 2: Comparative Kinase Selectivity Data for "Compound X"

Kinase Target"Compound X" IC50 (nM)Rationale for Inclusion in Panel
B-Raf (V600E) (Primary Target) 15 Potent on-target activity against the oncogenic mutant.
B-Raf (Wild-Type)120Important to assess activity against the non-mutated form.
C-Raf450A closely related Raf family member.
p38α>10,000A key MAPK family member from a different branch.
MEK1>10,000The direct downstream substrate of B-Raf.
EGFR>10,000A representative receptor tyrosine kinase.
VEGFR28,500A common off-target for kinase inhibitors.
CDK1>10,000A key cell cycle kinase.

Data synthesized from publicly available information for illustrative purposes.[8][10]

This profile for "Compound X" demonstrates high selectivity for the target oncogene B-Raf(V600E) over other kinases, a desirable trait for a targeted cancer therapeutic.[8]

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of selectivity data hinges on robust and well-controlled experimental protocols.[11] Below is a detailed, self-validating protocol for a standard in vitro kinase assay used to determine inhibitor IC50 values.

Protocol: In Vitro Kinase Assay (Luminescence-Based ATP Depletion)

This protocol measures the amount of ATP remaining after a kinase reaction. Lower ATP levels (and thus lower light output) indicate higher kinase activity. Inhibitors will prevent ATP depletion, resulting in a higher signal.[12]

Principle: The assay quantifies kinase activity by measuring the consumption of ATP. The amount of ATP remaining in the reaction is detected using a luciferase/luciferin system, which produces light in an ATP-dependent manner.[12]

Self-Validation System:

  • Positive Control (No Inhibition): Kinase + Substrate + ATP + Vehicle (e.g., DMSO). This well establishes the maximum kinase activity (minimum signal).

  • Negative Control (Full Inhibition): Substrate + ATP + Vehicle (No Kinase). This well establishes the baseline ATP level (maximum signal).

  • Reference Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine) is run in parallel to validate assay performance.[13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA).

    • Prepare a 4X solution of the kinase in 1X Kinase Buffer.

    • Prepare a 4X solution of the peptide substrate and ATP in 1X Kinase Buffer. The ATP concentration should be set at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[14][15]

    • Prepare serial dilutions of the this compound test compound in DMSO, then dilute into 1X Kinase Buffer to create 2X inhibitor solutions. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended.[3]

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the 2X inhibitor solutions (or vehicle/controls) to the appropriate wells.

    • Add 10 µL of 1X Kinase Buffer to the "No Kinase" negative control wells.

    • Add 10 µL of the 2X Kinase solution to all other wells.

    • Mix gently and pre-incubate the plate for 20 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[12][13]

  • Kinase Reaction Initiation:

    • Add 5 µL of the 4X Substrate/ATP mixture to all wells to start the reaction. The final reaction volume is 20 µL.

    • Incubate the plate for 60 minutes at 30°C. The reaction time must be optimized to ensure ATP consumption is in the linear range (typically <50% consumption).[12]

  • Signal Detection:

    • Add 20 µL of an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and initiate the luminescence reaction.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the plate on a luminometer.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the B-Raf Signaling Pathway

Understanding where an inhibitor acts is crucial. The following diagram illustrates the central role of B-Raf in the MAPK/ERK signaling pathway.

G RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound B-Raf Inhibitor Inhibitor->BRAF Inhibition

Caption: Inhibition of the MAPK/ERK pathway by a B-Raf inhibitor.

Conclusion

Evaluating the selectivity of this compound-based inhibitors is a multi-faceted process that demands rigorous experimental design and careful data interpretation. By employing a tiered screening approach, utilizing robust and self-validating assay protocols, and comparing results against well-characterized benchmarks, researchers can build a comprehensive and reliable selectivity profile. This detailed understanding is essential for advancing potent and selective compounds through the drug discovery pipeline, ultimately leading to safer and more effective therapeutics.

References

Safety Operating Guide

Safe Disposal of 1-(3-Chlorophenyl)pyrazole: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

As a novel heterocyclic compound, 1-(3-Chlorophenyl)pyrazole is increasingly utilized in synthetic chemistry and drug discovery. Its structure, a pyrazole ring substituted with a chlorophenyl group, suggests potential biological activity and, concurrently, the need for cautious handling and disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols for chlorinated aromatic compounds. Our objective is to empower researchers with the knowledge to manage this chemical waste responsibly, ensuring personal safety and environmental protection.

Hazard Assessment: Understanding the Risks

Inherent Chemical Hazards

The primary hazards associated with this compound are derived from its constituent parts: the pyrazole ring and the chlorinated phenyl group.

  • Toxicity: Pyrazole derivatives have a wide range of biological activities and can be toxic.[1] The presence of a chloro-aromatic moiety further increases the potential for toxicity. Similar chlorinated aromatic compounds are known to be hazardous.[2][3]

  • Irritation: Safety data sheets for analogous compounds, such as 1-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde, indicate that it can cause skin, eye, and respiratory irritation.[4] It is prudent to assume similar properties for this compound.

  • Environmental Hazards: Many chlorinated organic compounds are persistent in the environment and can be toxic to aquatic life.[5] Release into drains or waterways must be strictly avoided.[4][6]

Combustion Byproducts

A critical consideration for the disposal of chlorinated compounds is the potential for the formation of highly toxic byproducts during incineration.

  • Dioxins and Furans: Incomplete combustion of chlorinated organic materials can lead to the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[7][8][9]

  • Hydrogen Chloride (HCl): The incineration of chlorinated organic waste typically converts the chlorine to hydrogen chloride, a corrosive gas that requires scrubbing from flue gases.[10]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the potential hazards, stringent adherence to appropriate personal protective equipment is mandatory when handling this compound in any form—pure substance, solutions, or contaminated materials.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can cause irritation and potential absorption.[4][11]
Body Protection Laboratory coat or chemical-resistant apron.Protects against incidental contact and contamination of personal clothing.[4][5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[4][11]Minimizes inhalation of dust or vapors, which may cause respiratory irritation.[4][11]

Spill Management: Rapid and Effective Response

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination. The following protocol outlines the immediate steps for responding to a spill of this compound.

Spill Response Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.[12]

  • Assess the Spill: Determine the extent of the spill. For minor spills that you are trained and equipped to handle, proceed with cleanup. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[13]

  • Don PPE: Before attempting any cleanup, don the appropriate personal protective equipment as outlined in Section 2.[14]

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to prevent it from spreading.[12][13]

  • Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in.[14][15]

  • Collect the Waste: Carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.[14][15]

  • Decontaminate the Area: Clean the spill area with soap and water. For highly toxic materials, the rinse water should also be collected as hazardous waste.[14]

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container.[12][15]

Spill Response Workflow

Spill_Response_Workflow Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Severity Alert->Assess Minor_Spill Minor Spill Assess->Minor_Spill Major_Spill Major Spill Assess->Major_Spill Don_PPE Don Appropriate PPE Minor_Spill->Don_PPE Trained personnel only Contact_EHS Contact Environmental Health & Safety (EHS) Major_Spill->Contact_EHS Contain Contain the Spill with Absorbent Material Don_PPE->Contain Absorb Absorb the Spilled Material Contain->Absorb Collect Collect Waste into Labeled Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose_Waste Dispose of all Contaminated Materials as Hazardous Waste Decontaminate->Dispose_Waste

Caption: Workflow for responding to a chemical spill of this compound.

Waste Disposal Procedures: A Step-by-Step Guide

The proper disposal of this compound is a multi-step process that requires careful planning and adherence to regulatory requirements. The primary recommended disposal method for chlorinated organic compounds is incineration in a licensed hazardous waste facility.[10][16]

Waste Characterization and Segregation
  • Waste Determination: As the generator, you are responsible for determining if the chemical waste is hazardous.[4] Given its chemical structure, this compound should be treated as a hazardous waste.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department. Keep it segregated from non-hazardous waste.

Packaging and Labeling
  • Container Selection: Use a chemically compatible, leak-proof container for waste collection.[14] The container should be in good condition and have a secure lid.

  • Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound." Include the date of accumulation and any other information required by your institution.

Disposal Pathway
  • Consult Regulations: You must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[4] The US EPA guidelines for waste classification are found in 40 CFR 261.3.[4]

  • Incineration: The recommended disposal method is incineration at a licensed hazardous waste disposal facility.[16] This facility should be equipped with flue gas scrubbing capabilities to neutralize acidic gases like HCl.[10][16]

  • Transport: Arrange for a licensed hazardous waste transporter to pick up the waste.

Disposal Decision Tree

Disposal_Decision_Tree Start Waste this compound Generated Is_Hazardous Is the waste hazardous? Start->Is_Hazardous Treat_As_Hazardous Treat as Hazardous Waste Is_Hazardous->Treat_As_Hazardous Yes (Recommended) Segregate Segregate from other waste streams Treat_As_Hazardous->Segregate Package Package in a labeled, sealed container Segregate->Package Consult_Regs Consult Federal, State, and Local Regulations Package->Consult_Regs Incinerate Arrange for Incineration at a Licensed Facility with Flue Gas Scrubbing Consult_Regs->Incinerate Transport Transfer to a Licensed Hazardous Waste Transporter Incinerate->Transport End Disposal Complete Transport->End

Caption: Decision tree for the proper disposal of this compound waste.

Conclusion

The responsible management of this compound waste is paramount for ensuring a safe laboratory environment and protecting the broader ecosystem. By adhering to the principles of thorough hazard assessment, consistent use of personal protective equipment, rapid spill response, and compliant disposal procedures, researchers can minimize the risks associated with this compound. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure full compliance with all applicable regulations.

References

Navigating the Safe Handling of 1-(3-Chlorophenyl)pyrazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides essential safety and operational protocols for the handling and disposal of 1-(3-Chlorophenyl)pyrazole. Developed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information to foster a secure and compliant laboratory environment. The following procedures are based on the known hazards of structurally similar chlorinated aromatic and pyrazole-based compounds.

Hazard Assessment and Risk Mitigation

This compound, a halogenated heterocyclic compound, requires careful handling due to its potential health and environmental hazards. While specific toxicological data for this compound is limited, analysis of analogous structures, such as other chlorinated phenylpyrazoles, indicates a high likelihood of it causing skin and eye irritation.[1][2] Inhalation may also lead to respiratory tract irritation.[1][2] Furthermore, many chlorinated organic compounds are harmful to aquatic life with long-lasting effects.[3] Therefore, a comprehensive approach to risk mitigation is imperative.

The primary routes of exposure are dermal contact, ocular contact, and inhalation of dust or aerosols. The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment (PPE) and adherence to established safe laboratory practices.

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard ClassificationAssociated RisksRepresentative Compounds
Skin Corrosion/IrritationCauses skin irritation.[1][2]5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2]5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Specific target organ toxicityMay cause respiratory irritation.[1][2]5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Hazardous to the aquatic environmentMay cause long lasting harmful effects to aquatic life.[3]1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Core PPE Requirements:
  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[3] When there is a potential for splashing or generating aerosols, a face shield worn over safety goggles is required.

  • Skin Protection: A flame-resistant laboratory coat must be worn and fully fastened. Full-length pants and closed-toe shoes are mandatory.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling chlorinated hydrocarbons.[4] However, it is crucial to note that aromatic and halogenated hydrocarbons can degrade many glove materials.[5][6] Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves frequently, especially if contamination is suspected.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) Assess_Task Assess Task-Specific Risks Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Don_Coat 1. Lab Coat Select_PPE->Don_Coat Don_Goggles 2. Safety Goggles Don_Coat->Don_Goggles Don_Shield 3. Face Shield (if needed) Don_Goggles->Don_Shield Don_Gloves 4. Gloves Don_Shield->Don_Gloves Handle_Chemical Handle_Chemical Don_Gloves->Handle_Chemical Proceed with work Doff_Gloves 1. Remove Gloves Doff_Shield 2. Remove Face Shield Doff_Gloves->Doff_Shield Doff_Goggles 3. Remove Goggles Doff_Shield->Doff_Goggles Doff_Coat 4. Remove Lab Coat Doff_Goggles->Doff_Coat Wash_Hands 5. Wash Hands Thoroughly Doff_Coat->Wash_Hands Handle_Chemical->Doff_Gloves After handling

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the research.

Preparation and Weighing:
  • Designated Area: All handling of this compound, especially the solid form, must be conducted in a designated area, such as a certified chemical fume hood, to control airborne particles.

  • Pre-use Inspection: Before use, visually inspect the chemical container for any signs of damage or leakage.

  • Weighing: If weighing the solid, perform this task within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Aliquotting: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Reactions and Work-up:
  • Closed Systems: Whenever possible, conduct reactions in a closed system to prevent the release of vapors or aerosols.

  • Ventilation: Ensure adequate ventilation throughout the experiment. The chemical fume hood is the primary engineering control for this purpose.

  • Heating: Avoid the use of open flames. Use controlled heating sources such as heating mantles, hot plates, or oil baths.

  • Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the chemical. Avoid creating dust.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency Response Protocol

Exposure TypeImmediate ActionFollow-up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing.Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3]Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen.Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3]Seek immediate medical attention.
Spill Management:
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material such as vermiculite or sand to contain the substance.

  • Clean-up: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.

  • Decontaminate: Decontaminate the spill area according to your institution's established safety protocols.

  • Disposal: The collected spill debris must be treated and disposed of as hazardous waste.

Disposal Plan

The disposal of this compound and its contaminated materials must be handled in strict accordance with federal, state, and local hazardous waste regulations. As a halogenated organic compound, it requires specific disposal procedures.

Disposal_Workflow Start Waste Generated Identify Identify as Halogenated Organic Waste Start->Identify Segregate Segregate from Non-Halogenated Waste Identify->Segregate Container Use Designated, Labeled, and Sealed Container Segregate->Container Store Store in Secure Hazardous Waste Area Container->Store Dispose Dispose via Licensed Hazardous Waste Management Store->Dispose End Documentation Complete Dispose->End

Waste Segregation and Collection:
  • Waste Identification: All waste containing this compound must be classified as hazardous halogenated organic waste.[7][8]

  • Containerization: Place the waste into a compatible, sealed, and clearly labeled container. The label must include the chemical name, "Hazardous Waste," and any other information required by your institution.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials.

Disposal Method:

The recommended disposal method for halogenated organic compounds is incineration at a licensed hazardous waste management facility.[9] This process ensures the complete destruction of the compound and minimizes environmental impact. Do not attempt to neutralize or dispose of this chemical through standard laboratory drains.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorophenyl)pyrazole
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorophenyl)pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.